molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

2-Amino-5-bromo-4-methylpyridine

Numéro de catalogue: B189383
Numéro CAS: 98198-48-2
Poids moléculaire: 187.04 g/mol
Clé InChI: JDNCMHOKWINDKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5-bromo-4-methylpyridine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCMHOKWINDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355838
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-48-2
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in medicinal chemistry and agrochemical research. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the pyridine core allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and subsequent chemical modifications.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological screening. The following table summarizes the key physical data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Light yellow or cream crystalline powder[1]
Melting Point 148-151 °C
Boiling Point 254.2 ± 35.0 °C (Predicted)[1]
Density 1.567 g/cm³ (Estimate)[1]
Solubility Soluble in methanol.[1]
pKa 5.27 ± 0.24 (Predicted)[1]

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and quality control. The following sections detail generalized experimental methodologies applicable for determining the key physical constants of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, a sharp melting range of 148-151 °C suggests a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[2]

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded as the melting point range.[2]

Boiling Point Determination

While the boiling point of this compound is reported as a predicted value, it can be experimentally determined using distillation or capillary methods.[1]

Methodology: Simple Distillation

  • Apparatus Setup: A distillation flask containing a sample of the compound and a few boiling chips is connected to a condenser, with a thermometer positioned so that the top of the bulb is level with the side arm of the flask.[3]

  • Heating: The flask is heated gently.[3]

  • Measurement: The temperature is recorded when the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature at which the liquid is distilling.[3] It is crucial to also record the atmospheric pressure at the time of the measurement.

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for reaction setup, purification, and formulation. It is reported to be soluble in methanol.[1]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol) in a sealed flask.[4]

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[4]

  • Concentration Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The predicted pKa of 5.27 suggests that this compound is a weak base.[1] The pKa of pyridine derivatives can be experimentally determined using various methods, including potentiometric titration or UV-Vis spectrophotometry.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in deionized water, and the ionic strength is adjusted with a neutral salt solution (e.g., KCl).[6]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]

Synthetic and Reaction Pathways

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 5-position, which allows for various cross-coupling reactions.

Synthesis of this compound

The compound can be synthesized from 2-amino-4-methylpyridine (B118599) via bromination. A common method involves the use of a brominating agent such as N-bromosuccinimide (NBS).[7]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction Bromination Reaction (0-20 °C) 2-Amino-4-methylpyridine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for the bromination of 2-amino-4-methylpyridine.

Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.[8] This versatility is crucial for generating diverse molecular libraries for drug discovery.

Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Reaction Conditions Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalysts, Base Start->Sonogashira_Reagents Reaction Conditions Suzuki_Product 5-Aryl-2-amino-4-methylpyridine Suzuki_Reagents->Suzuki_Product Forms C-C bond Sonogashira_Product 5-Alkynyl-2-amino-4-methylpyridine Sonogashira_Reagents->Sonogashira_Product Forms C-C bond

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are crucial for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar compounds. The versatility of this molecule in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance in the generation of novel chemical entities for the pharmaceutical and agrochemical industries.

References

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-5-bromo-4-methylpyridine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, provides established synthesis protocols, and explores its versatile applications, particularly in the development of kinase inhibitors and other bioactive molecules. Safety and handling guidelines are also summarized. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₇BrN₂.[1] Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, endows it with unique reactivity, making it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 187.04 g/mol [1][3][4]
Appearance Light yellow to pale cream or light brown crystalline powder[5][6][7][]
Melting Point 148-151 °C[1][4][5][9]
Boiling Point 254.2 °C at 760 mmHg[5][]
Density 1.593 g/cm³[5][]
Flash Point 107.5 °C[5]
Solubility Soluble in methanol.[9]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 98198-48-2[1][3][4]
IUPAC Name 5-bromo-4-methylpyridin-2-amine[3][6]
Molecular Formula C₆H₇BrN₂[1][3][6]
SMILES Cc1cc(N)ncc1Br[4]
InChI 1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)[4][]
InChIKey JDNCMHOKWINDKI-UHFFFAOYSA-N[4][6][]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the selective bromination of 2-Amino-4-methylpyridine.

Bromination using N-Bromosuccinimide (NBS)

A common and efficient method involves the use of N-Bromosuccinimide (NBS) as the brominating agent, which allows for selective monobromination at the 5-position.[10] This method is advantageous due to its mild reaction conditions (0 to 50°C) and high yield, avoiding the formation of common by-products like 2-Amino-4-methyl-3-bromopyridine or the dibrominated equivalent.[10]

Experimental Protocol:

  • Dissolution: Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in N,N-Dimethylformamide (DMF, 150ml).[10]

  • Addition of Brominating Agent: Add a solution of NBS (49.44g, 277.8mmol) dropwise to the mixture.[10]

  • Reaction: Allow the reaction to proceed at 20°C for 8-10 hours.[10]

  • Monitoring: Monitor the reaction completion using Thin-Layer Chromatography (TLC).[10]

  • Work-up: Pour the reaction mixture into water, which will result in the precipitation of a brown solid.[10]

  • Purification: Filter the solid, wash it with water, and filter again. After drying, wash the solid with acetonitrile (B52724) (164ml).[10]

  • Final Product: Filter and dry the resulting solid to obtain this compound. A yield of 80% (42g) has been reported for this method.[10]

Table 3: Spectroscopic Data for Synthesized Product

SpectroscopyDataSource(s)
¹H NMR (400Hz, CDCl₃) δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)[10]
Mass Spectrometry 188 (m+1)[10]

A study analyzing the vibrational spectra of this compound using FT-IR and theoretical calculations (HF and DFT) is also available for more in-depth structural characterization.[11]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2-Amino-4-methylpyridine C Ice Bath (0°C) -> 20°C 8-10 hours A->C Dissolve B NBS in DMF B->C Add dropwise D Quench with Water C->D E Filtration D->E F Wash with Acetonitrile E->F G Drying F->G H This compound (Yield: 80%) G->H

Caption: Synthesis workflow for this compound via NBS bromination.

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in medicinal chemistry and agrochemical synthesis.[2][12] Its structural features, specifically the nucleophilic amino group and the electrophilic bromo group, allow for a wide range of chemical modifications.[2]

Pharmaceutical Applications

This compound serves as a key building block for various drug candidates.[2][12]

  • Kinase Inhibitors: The 2-aminopyridine (B139424) scaffold is crucial for designing kinase inhibitors, which are significant in cancer and autoimmune disease research. The amino group can interact with the ATP-binding site of kinases, while the bromine at the 5-position allows for substitutions that can confer specificity for the target binding pocket.[2]

  • Central Nervous System (CNS)-Active Compounds: Pyridine derivatives are known for their potential to cross the blood-brain barrier. Consequently, molecules derived from this intermediate have been investigated as potential neuromodulators, antidepressants, or neuroprotective agents.[2][12]

  • Antimicrobial Agents: It is a valuable starting material in the synthesis of novel antimicrobial compounds.[12]

Agrochemical Applications

In the agrochemical industry, this compound is an intermediate for creating potent and selective herbicides, fungicides, and insecticides.[2][12] The ability to functionalize both the amino and bromo positions allows for the fine-tuning of physicochemical properties like solubility and environmental stability to meet specific agricultural needs.[2]

Versatility in Organic Synthesis

The reactivity of its functional groups makes it amenable to a variety of palladium-catalyzed cross-coupling reactions.[2]

Reactivity_Diagram Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd catalyst Stille Stille Coupling (R-SnBu₃) Core->Stille Pd catalyst Heck Heck Coupling (Alkenes) Core->Heck Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd catalyst Buchwald Buchwald-Hartwig Amination (R-X) Core->Buchwald Amidation Amidation (R-COCl) Core->Amidation Product Diverse Bioactive Molecules (e.g., Kinase Inhibitors, Agrochemicals) Suzuki->Product Stille->Product Heck->Product Sonogashira->Product Buchwald->Product Amidation->Product

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical compound 2-Amino-5-bromo-4-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a scaffold in the development of targeted cancer therapeutics, particularly as an intermediate for Polo-like kinase 4 (PLK4) inhibitors.

Core Molecular Data

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₇BrN₂.[1][2][3][4] Its key quantitative data are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 98198-48-2
Appearance Pale yellow crystalline solid
Melting Point 148-151 °C

Experimental Protocols

The synthesis of this compound is crucial for its application in medicinal chemistry. Below is a detailed methodology for a common laboratory-scale synthesis.

Synthesis of this compound from 2-Amino-4-methylpyridine

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Under ice bath conditions, dissolve 2-Amino-4-methylpyridine in DMF in a round bottom flask.

  • Prepare a solution of NBS in DMF.

  • Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.

  • Filter the solid using a Büchner funnel and wash it with water.

  • Dry the crude product.

  • Further purify the solid by washing with acetonitrile.

  • Filter the purified solid and dry it to obtain the final product, this compound.

Expected Outcome: This method selectively yields the 5-bromo isomer with a reported yield of up to 80%.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification cluster_product Final Product A Dissolve 2-Amino-4-methylpyridine in DMF D Dropwise addition of NBS solution A->D B Prepare NBS solution in DMF B->D C Cool reaction vessel (Ice Bath) C->D E Stir at 20°C for 8-10h D->E F Monitor via TLC E->F G Pour into water (Precipitation) F->G H Filter and wash with water G->H I Dry the solid H->I J Wash with Acetonitrile I->J K Filter and dry J->K L 2-Amino-5-bromo- 4-methylpyridine K->L

A flowchart illustrating the synthesis of this compound.

Role in Drug Development: A Scaffold for Kinase Inhibitors

This compound serves as a critical building block in the synthesis of kinase inhibitors, which are a class of targeted therapy drugs that block the action of protein kinases.[3] The unique structure of this compound, featuring both a nucleophilic amino group and an electrophilic bromine atom, allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.

One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[5][6] In many types of cancer, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[5][6] Therefore, inhibiting PLK4 is a promising strategy for cancer therapy.

PLK4 Signaling Pathway and Inhibition

Derivatives of this compound are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade that controls centriole duplication. The consequences of PLK4 inhibition in cancer cells include:

  • Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.

  • Cell Cycle Arrest: Without proper centriole duplication, cells are unable to progress through mitosis, leading to cell cycle arrest, often at the G1 phase.[5]

  • Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis).

The diagram below illustrates the central role of PLK4 in the cell cycle and the mechanism of its inhibition.

G cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome cluster_inhibitor Therapeutic Intervention cluster_inhibited_outcome Inhibited Outcome p53 p53 PLK4 PLK4 Expression and Activity p53->PLK4 Inhibits E2F E2F Transcription Factors E2F->PLK4 Activates Centriole Centriole Duplication PLK4->Centriole Promotes Cancer Cancer Progression PLK4->Cancer Overexpression Contributes to Arrest Cell Cycle Arrest PLK4->Arrest Progression Cell Cycle Progression Centriole->Progression Enables Proliferation Normal Proliferation Progression->Proliferation Inhibitor PLK4 Inhibitor (Derived from 2-Amino-5-bromo- 4-methylpyridine) Inhibitor->PLK4 Blocks Apoptosis Apoptosis Arrest->Apoptosis

References

1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR and Mass Spectrometry Data of 2-Amino-5-bromo-4-methylpyridine

This guide provides a comprehensive overview of the analytical data for this compound, a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and workflow visualizations.

Compound Overview

Structure: this compound Molecular Formula: C₆H₇BrN₂[2] Molecular Weight: 187.04 g/mol [2] CAS Number: 98198-48-2[2]

The molecule features a pyridine (B92270) ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position.[3] This combination of functional groups provides a versatile scaffold for various chemical transformations.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.078Singlet1HH-6 (Pyridine)
6.406Singlet1HH-3 (Pyridine)
4.481Singlet2H-NH₂ (Amino)
2.277Singlet3H-CH₃ (Methyl)
Data sourced from patent CN201410406851.[4]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can offer insights into the compound's structure through fragmentation analysis. The data below is consistent with Electrospray Ionization (ESI), a soft ionization technique.

m/z ValueIonDescription
188[M+H]⁺Protonated molecular ion
186/188[M]⁺˙Molecular ion (with isotopic pattern for Br)
The [M+H]⁺ value of 188 is reported.[4] The molecular ion M⁺˙ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at approximately a 1:1 ratio.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data.

¹H NMR Spectroscopy Protocol

A standard protocol for acquiring the ¹H NMR spectrum of pyridine derivatives is as follows:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[5][6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[6]

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.[6]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. The signals are then integrated to determine the relative number of protons.[5]

Mass Spectrometry Protocol (ESI-MS)

Electrospray Ionization (ESI) is well-suited for determining the molecular weight of polar compounds like this compound.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Ionization Method: Electrospray Ionization (ESI) is used, which is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, making it ideal for molecular weight determination.[5]

  • Mass Analyzer: A quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer can be used. High-resolution instruments like TOF or Orbitrap can provide highly accurate mass measurements for elemental formula determination.[5]

  • Analysis: The sample solution is infused directly into the mass spectrometer. The resulting mass spectrum plots ion abundance against the mass-to-charge ratio (m/z).[5]

Visualized Workflows and Structures

Diagrams are provided to illustrate the analytical workflow and the chemical structure with its potential mass spectrometric fragmentation.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample 2-Amino-5-bromo- 4-methylpyridine Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve MS_Spec Mass Spectrometer (ESI-MS) Sample->MS_Spec MS Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer (≥400 MHz) Transfer->NMR_Spec ¹H NMR Processing Fourier Transform, Phase/Baseline Correction NMR_Spec->Processing Interpretation Assign Peaks, Determine Structure MS_Spec->Interpretation Processing->Interpretation

Caption: General experimental workflow for NMR and MS analysis.

Fragmentation_Diagram cluster_structure Chemical Structure cluster_ms Mass Spectrometry Fragmentation mol This compound C₆H₇BrN₂ MW: 187.04 parent Molecular Ion [M]⁺˙ m/z = 186/188 frag1 Loss of Br radical [M-Br]⁺ m/z = 107 parent->frag1 - •Br frag2 Loss of HCN from [M-Br]⁺ [C₅H₆N]⁺ m/z = 80 frag1->frag2 - HCN

Caption: Structure and potential EI fragmentation pathway.

References

Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of the solubility of 2-Amino-5-bromo-4-methylpyridine in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines experimental methodologies for solubility determination, and provides a visual representation of a general experimental workflow.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, dictates its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, and formulation development. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic and medicinal chemistry.

Solubility Profile of this compound

A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. The information is currently limited to qualitative descriptions.

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[1][2][3][4]

It is important to note that "soluble" is a qualitative term and does not provide information on the concentration limits. Further experimental investigation is required to establish quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) across a range of temperatures and in a broader array of organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach to generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Dilute sample F->G H Analyze by HPLC or UV-Vis G->H I Calculate concentration from calibration curve H->I J Determine Solubility I->J

A generalized workflow for the experimental determination of solubility.

Conclusion

While this compound is qualitatively known to be soluble in methanol, there is a clear need for comprehensive, quantitative solubility studies in a wider range of organic solvents. Such data would be invaluable for optimizing synthetic procedures, developing robust purification methods, and enabling formulation design. The experimental protocol outlined in this guide provides a standardized approach for researchers to generate this critical data, thereby facilitating the broader application of this important chemical intermediate in research and development.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NUTLEY, NJ – December 7, 2025 – In the intricate world of drug discovery and materials science, the selection of foundational chemical scaffolds is a critical determinant of success. Among the vast arsenal (B13267) of heterocyclic compounds, 2-Amino-5-bromo-4-methylpyridine has emerged as a pivotal building block, prized for its versatile reactivity and strategic placement of functional groups. This technical guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful intermediate.

Core Compound Profile

This compound (CAS No. 98198-48-2) is a substituted pyridine (B92270) derivative featuring three key functional groups: a nucleophilic amino group at the 2-position, an electrophilic bromine atom at the 5-position, and a methyl group at the 4-position.[1][2] This unique arrangement endows the molecule with a dual reactivity profile, making it an ideal starting point for the synthesis of a diverse array of complex molecules.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and quality control.

PropertyValueReference(s)
CAS Number 98198-48-2[4]
Molecular Formula C₆H₇BrN₂[4]
Molecular Weight 187.04 g/mol [4]
Appearance Light yellow to very pale cream/light brown crystalline powder[5][]
Melting Point 148-151 °C[4]
Boiling Point 254.2 °C at 760 mmHg[]
Density 1.593 g/cm³[]
Solubility Soluble in methanol
¹H NMR (400Hz, CDCl₃) δ 2.277 (s, 3H, CH₃), 4.481 (s, 2H, NH₂), 6.406 (s, 1H, ArH), 8.078 (s, 1H, ArH)[7]
Mass Spec (m+1) 188[7]
IR Spectrum (cm⁻¹) Key stretches include NH₂ and C-Br vibrations.[2] A detailed experimental and calculated spectrum is available in the literature.[8][2][8]
Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[4] Standard laboratory procedures for handling chemical irritants should be followed. Store in a dark, inert atmosphere at room temperature.[]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the regioselective bromination of 2-Amino-4-methylpyridine. Utilizing N-Bromosuccinimide (NBS) as the brominating agent provides high yield and selectivity for the 5-position, avoiding the formation of di-brominated or other isomeric byproducts.[7]

Detailed Experimental Protocol: Synthesis

This protocol is based on a disclosed method for preparing this compound with high yield and purity.[7]

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dimethylformamide (DMF)

  • Acetonitrile (B52724)

  • Water (deionized)

  • Ice bath, round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Under ice bath conditions (0-5 °C), dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (150 ml) in a round-bottom flask.

  • Prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF.

  • Add the NBS solution dropwise to the stirred 2-Amino-4-methylpyridine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 8-10 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker of water, which will cause a brown solid to precipitate.

  • Filter the solid using a Buchner funnel and wash thoroughly with water.

  • Perform a final wash with acetonitrile to remove impurities.

  • Dry the resulting brown solid under vacuum to yield this compound.

Expected Yield: ~80%.[7]

Reactivity and Applications in Synthesis

The utility of this compound as a building block stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, offering significant synthetic flexibility.[2] The bromine atom at the C-5 position is primed for palladium-catalyzed cross-coupling reactions, while the amino group at C-2 can undergo various nucleophilic reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents C-C Bond Formation buchwald_reagents R₂NH Pd Catalyst, Base main->buchwald_reagents C-N Bond Formation suzuki_product 5-Aryl-2-amino-4-methylpyridine suzuki_reagents->suzuki_product buchwald_product 5-(Dialkylamino)-2-amino-4-methylpyridine buchwald_reagents->buchwald_product

Core reactivity pathways of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is highly susceptible to palladium-catalyzed cross-coupling, enabling the introduction of a wide variety of substituents.

3.1.1 Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, typically to introduce aryl or heteroaryl groups. The coupling of this compound with various boronic acids is a common strategy in medicinal chemistry to build biaryl scaffolds.

  • Generalized Protocol: Suzuki-Miyaura Coupling

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).

    • Heat the reaction mixture with stirring at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Representative Yields for Suzuki Coupling of Aminobromopyridines While specific yields for this compound are proprietary or scattered, data from the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) provides a strong indication of expected outcomes.[9]

Arylboronic Acid PartnerExpected Product TypeRepresentative Yield (%)
Phenylboronic acid3-Amino-5-phenyl-2-methylpyridine85
4-Methylphenylboronic acid3-Amino-5-(p-tolyl)-2-methylpyridine82
4-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)-2-methylpyridine88
4-Chlorophenylboronic acid3-Amino-5-(4-chlorophenyl)-2-methylpyridine78
Thiophene-2-boronic acid3-Amino-5-(thiophen-2-yl)-2-methylpyridine72

3.1.2 Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position. This is a key transformation for synthesizing compounds with diverse pharmacodynamic properties.

  • Generalized Protocol: Buchwald-Hartwig Amination

    • In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., dppp, XPhos, 1.5-7.5 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 eq).[10]

    • Add this compound (1.0 eq) and anhydrous solvent (e.g., toluene, dioxane).

    • Add the primary or secondary amine (1.2-2.0 eq). For volatile amines, using a sealed tube is recommended.[11]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture, quench appropriately, and extract the product.

    • Purify the crude product by column chromatography.

  • Representative Yields for Buchwald-Hartwig Amination of Bromopyridines Yields are generally good to excellent, though they are highly dependent on the specific amine, catalyst, and ligand combination.

Amine TypePalladium SourceLigandBaseSolventTemp (°C)Expected Yield (%)
Volatile Primary AminesPd(OAc)₂dpppNaOtBuToluene8055-98
Volatile Secondary AminesPd(OAc)₂dpppNaOtBuToluene8055-98
AnilinePd₂(dba)₃BINAPNaOtBuToluene100Good to Excellent
p-ToluidinePd(OAc)₂XPhosK₃PO₄Toluene100Good to Excellent

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of the enzyme.[2][12] this compound serves as an excellent starting scaffold for the development of such inhibitors, targeting kinases implicated in cancer and inflammatory diseases.[13]

A prominent example of a drug that targets a critical signaling pathway in cancer is Dasatinib, a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML).[10] While not directly synthesized from the title compound, its mechanism of action illustrates the therapeutic principle. Dasatinib inhibits the BCR-ABL kinase, an aberrant fusion protein that drives the proliferation of leukemia cells.[14]

G cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival (Leukemia) P_Substrate->Proliferation Signal Transduction Dasatinib Dasatinib (Kinase Inhibitor) Dasatinib->BCR_ABL Binds to ATP Site Blocks Activity

Inhibition of the BCR-ABL pathway by a kinase inhibitor.

Derivatives of this compound are designed to function similarly, using the 2-amino group to anchor into the kinase hinge region while modifications at the 5-position (introduced via Suzuki or other couplings) explore the surrounding binding pocket to achieve potency and selectivity. This approach is widely used to target other critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[15][16]

Standard Experimental Workflow

The integration of this compound into a drug discovery program follows a logical and iterative workflow, from initial reaction design to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bio Biological Evaluation start Start: This compound + Coupling Partner reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product analysis Structure Verification (NMR, MS, IR) product->analysis purity Purity Assessment (HPLC, LC-MS) analysis->purity screening In Vitro Screening (e.g., Kinase Assay) purity->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->start Iterative Redesign

A typical workflow for developing novel compounds.

Conclusion

This compound represents a cornerstone heterocyclic building block for modern organic synthesis. Its well-defined reactivity at both the C-2 amino and C-5 bromo positions provides a robust and flexible platform for constructing molecules with significant biological activity or material properties. The reliable synthetic protocols for its preparation and its successful application in palladium-catalyzed cross-coupling reactions underscore its value to the research and development community. This guide serves as a foundational resource for chemists seeking to innovate in drug design and materials science by effectively utilizing this versatile intermediate.

References

The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and among its myriad of derivatives, 2-Amino-5-bromo-4-methylpyridine stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a rich platform for generating diverse molecular architectures with significant biological potential. This technical guide delves into the synthesis, biological activities, and mechanistic insights of derivatives originating from this key intermediate, with a focus on their applications in oncology, infectious diseases, and beyond.

Synthesis of Bioactive Derivatives

The strategic positioning of the amino and bromo substituents on the pyridine ring allows for a wide array of chemical transformations. The amino group serves as a handle for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities. The bromine atom, on the other hand, is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).

General Synthetic Protocol for Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

A common strategy to access the pyrimido[4,5-d]pyrimidine core involves the initial conversion of a 2-aminopyridine (B139424) derivative into a 6-aminouracil (B15529) derivative, which then undergoes cyclization. While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from established methods. The general steps would involve:

  • Synthesis of a Substituted Urea (B33335): The 2-amino group of a pyridine derivative can be reacted with an isocyanate to form a urea.

  • Cyclization to a Pyrimidine-dione: The urea derivative can then be cyclized with a suitable C3 synthon, such as diethyl malonate, to form a pyrimidine-dione (a substituted uracil).

  • Introduction of an Amino Group at the 6-position: The pyrimidine-dione can be nitrated at the 5-position, followed by reduction to the 6-amino-uracil derivative.

  • Formation of the Fused Pyrimidine (B1678525) Ring: The 6-aminouracil derivative can then be reacted with various reagents, such as formamide (B127407) or a Vilsmeier reagent, to construct the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine scaffold.

The resulting scaffold can be further functionalized to generate a library of compounds for biological screening.

Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Derivatives of the pyrimido[4,5-d]pyrimidine class have demonstrated significant potential as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Derivative A Breast (MCF-7)5.2
Lung (A549)7.8
Colon (HT-29)6.5
Derivative B Breast (MCF-7)3.1
Lung (A549)4.9
Colon (HT-29)4.2

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node G cluster_workflow Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Serially dilute test compounds in broth prepare_inoculum->serial_dilution inoculate_wells Inoculate microtiter plate wells serial_dilution->inoculate_wells incubate_plate Incubate under appropriate conditions inoculate_wells->incubate_plate read_mic Determine the lowest concentration with no visible growth (MIC) incubate_plate->read_mic end_node End read_mic->end_node G cluster_pathway Simplified MAPK Signaling Pathway and Inhibition extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, Inflammation) transcription_factors->cellular_response inhibitor 2-Aminopyridine-based Kinase Inhibitor inhibitor->mek Inhibition

The Pivotal Role of 2-Amino-5-bromo-4-methylpyridine as a Kinase Inhibitor Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-bromo-4-methylpyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural features, including the hydrogen bond donating and accepting capabilities of the 2-aminopyridine (B139424) moiety, and the site for strategic derivatization at the 5-bromo position, make it an attractive starting point for targeting the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, driving the demand for novel inhibitor scaffolds. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of kinase inhibitors derived from the this compound scaffold. We present quantitative data on representative inhibitors, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast number of cellular processes. Their aberrant activity is a common driver of oncogenesis and other pathologies, making them a major class of therapeutic targets. The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. It effectively mimics the adenine (B156593) region of ATP, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction serves as a strong anchor for the inhibitor, providing a foundation for achieving high potency.

The this compound scaffold offers several advantages for kinase inhibitor design:

  • Hinge Binding: The 2-amino group and the pyridine (B92270) nitrogen form a bidentate hydrogen bond pattern with the kinase hinge region, a key interaction for potent inhibition.

  • Vector for Selectivity: The 5-bromo position provides a reactive handle for introducing various substituents through cross-coupling reactions. This allows for the exploration of chemical space to achieve selectivity for specific kinases by targeting unique features of their ATP-binding sites.

  • Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the scaffold's electronics and provide favorable hydrophobic interactions within the binding pocket.

Synthesis of Kinase Inhibitors from this compound

The synthesis of kinase inhibitors from the this compound scaffold typically involves a multi-step process, beginning with the synthesis of the core scaffold itself, followed by diversification through cross-coupling reactions.

Synthesis of the this compound Core

A common method for the synthesis of this compound involves the bromination of 2-amino-4-methylpyridine (B118599).

Experimental Protocol: Synthesis of this compound

  • Materials: 2-amino-4-methylpyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Water, Acetonitrile.

  • Procedure:

    • Under an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

    • Add a solution of NBS (1.0 eq) in DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and then with acetonitrile.

    • Dry the resulting solid under vacuum to yield this compound.

Diversification via Suzuki Coupling: A Representative Example

The 5-bromo position is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. This is a crucial step in developing potent and selective kinase inhibitors. Below is a representative protocol for the synthesis of a hypothetical JAK2 inhibitor.

Experimental Protocol: Synthesis of a Hypothetical 2-Amino-5-aryl-4-methylpyridine based JAK2 Inhibitor

  • Materials: this compound, a suitable arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, 1,4-dioxane (B91453), water.

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.

Quantitative Data: Inhibitory Activity of Representative 2-Aminopyridine-Based Kinase Inhibitors

While specific data for a wide range of inhibitors directly derived from this compound is emerging, the broader class of 2-aminopyridine derivatives has demonstrated potent activity against several important kinase targets. The following table summarizes representative IC₅₀ values for such inhibitors, illustrating the potential of this scaffold.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference Compound
JAK2 2-Aminopyridine Derivative3Ruxolitinib
ROCK2 4-Aryl-5-aminomethyl-thiazole-2-amine20Fasudil
CDK2 2-Anilino-4-(thiazol-5-yl)pyrimidine5Roscovitine
CDK9 Substituted Quinazolinone115Flavopiridol

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitor potency is crucial for drug development. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Materials: Kinase of interest, substrate peptide, ATP, kinase assay buffer, test compound (dissolved in DMSO), ADP-Glo™ Reagent, Kinase Detection Reagent, multi-well plates (white, opaque).

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Kinase Reaction:

      • Add the diluted test compound or vehicle control to the wells of the assay plate.

      • Add the kinase and substrate solution to each well.

      • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

      • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader.

      • Calculate the percentage of inhibition for each compound concentration relative to controls.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the this compound scaffold are designed to be ATP-competitive, binding to the ATP pocket of the target kinase. This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases is critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors targeting JAKs can block this entire cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->Receptor P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of a 2-aminopyridine-based inhibitor.

Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway regulates a variety of cellular processes, including cell adhesion, motility, and contraction, primarily through its effects on the actin cytoskeleton. Overactivation of this pathway is implicated in various diseases, including cancer metastasis and cardiovascular disorders.

Rho_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC MLC ROCK->MLC Phosphorylates p_MLC p-MLC MLC_P->p_MLC Dephosphorylates Actomyosin Actomyosin Contraction p_MLC->Actomyosin Inhibitor 2-Aminopyridine Inhibitor Inhibitor->ROCK Inhibits

Caption: Rho/ROCK signaling pathway and the inhibitory action of a 2-aminopyridine-based inhibitor.

CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating key substrates to drive events such as DNA replication and mitosis. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition CDK46 CDK4/6- Cyclin D G2 G2 Phase S->G2 CDK2_E CDK2- Cyclin E M M Phase G2->M G2/M Transition CDK2_A CDK2- Cyclin A CDK1 CDK1- Cyclin B Rb Rb CDK46->Rb Phosphorylates CDK2_E->S CDK2_A->G2 CDK1->M pRb p-Rb E2F E2F pRb->E2F Releases E2F->S Promotes Transcription Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1

Caption: Overview of CDK-mediated cell cycle regulation and points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the synthetic tractability for introducing diverse chemical functionalities, provides a robust platform for generating potent and selective drug candidates. Future research in this area should focus on expanding the library of derivatives through innovative synthetic methodologies and screening them against a broader panel of kinases to identify novel therapeutic opportunities. Furthermore, detailed structural biology studies of inhibitor-kinase complexes will be instrumental in guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for advancing the field of targeted therapy.

The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, including a pyridine (B92270) core known to cross the blood-brain barrier, a reactive bromine atom amenable to cross-coupling reactions, and an amino group for further derivatization, make it an attractive starting point for the synthesis of diverse compound libraries.[1][2] This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential signaling pathways of CNS-active compounds derived from this versatile scaffold. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this promising area of neuropharmacology.

Synthetic Pathways to Novel CNS Drug Candidates

The strategic functionalization of this compound is key to generating novel molecules with potential CNS activity. The primary synthetic routes involve leveraging the reactivity of the bromine and amino groups.

Suzuki-Miyaura Cross-Coupling

A prevalent strategy for modifying the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents). The solids are suspended in a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water. The reaction mixture is then heated under an inert atmosphere at 80-100°C for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-aryl-4-methylpyridine derivative.

Buchwald-Hartwig Amination

The amino group at the 2-position offers another site for modification. The Buchwald-Hartwig amination allows for the coupling of the amino group with various aryl halides or triflates, leading to the formation of 2-(arylamino)-5-bromo-4-methylpyridine derivatives. This reaction expands the chemical space that can be explored for potential CNS activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with this compound (1 equivalent), an aryl halide (1.1 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents). The solids are suspended in a dry, degassed solvent like toluene (B28343) or dioxane. The tube is sealed and heated to 80-120°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl-5-bromo-4-methylpyridin-2-amine.

The following diagram illustrates a generalized workflow for the synthesis of CNS-active compound libraries starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids, Pd catalyst, Base) A->B Modification at C5 C Buchwald-Hartwig Amination (Aryl Halides, Pd catalyst, Ligand, Base) A->C Modification at N2 D 2-Amino-5-aryl-4-methylpyridine Derivatives B->D E 2-(Arylamino)-5-bromo-4-methylpyridine Derivatives C->E F CNS-Active Compound Library D->F E->F

Caption: Synthetic workflow for generating CNS-active compounds.

Pharmacological Evaluation of Novel Derivatives

A critical step in the drug discovery process is the pharmacological evaluation of the newly synthesized compounds. This involves a battery of in vitro and in vivo assays to determine their biological activity and potential therapeutic utility.

In Vitro Assays: Receptor Binding and Functional Activity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific CNS target, such as serotonin (B10506) or dopamine (B1211576) receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

Membrane preparations from cells expressing the target receptor are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. The incubation is carried out in a buffered solution at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]

Quantitative Data from a Hypothetical Screening Cascade

The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound, evaluated at various CNS targets.

Compound IDModificationTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Cmpd-1 5-(4-fluorophenyl)5-HT2A15.225.6 (Antagonist)
Cmpd-2 5-(2-methoxyphenyl)D245.889.1 (Antagonist)
Cmpd-3 2-(phenylamino)5-HT1A8.712.3 (Agonist)
Cmpd-4 5-(pyridin-3-yl)α1-Adrenergic110.5>1000
Cmpd-5 2-(4-chlorophenylamino)D322.150.4 (Partial Agonist)
In Vivo Models: Assessing Behavioral Effects

Compounds that demonstrate promising in vitro activity are advanced to in vivo behavioral models in animals to assess their potential therapeutic effects, such as anxiolytic or antidepressant properties.

Experimental Protocol: Elevated Plus Maze (Anxiety Model)

The elevated plus maze is a widely used model to screen for anxiolytic drugs. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents are administered the test compound or vehicle and placed in the center of the maze. The time spent in the open arms versus the enclosed arms is recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[2][3]

Experimental Protocol: Forced Swim Test (Depression Model)

The forced swim test is a common model to evaluate antidepressant potential. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured. A decrease in the duration of immobility after administration of a test compound is interpreted as an antidepressant-like effect.[2]

Potential Signaling Pathways

The CNS-active compounds derived from this compound are likely to exert their effects by modulating various neurotransmitter signaling pathways. For instance, compounds targeting serotonin or dopamine receptors will influence downstream signaling cascades that regulate mood, cognition, and behavior.

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS drugs.

G cluster_0 A Ligand (e.g., Pyridine Derivative) B GPCR A->B Binds to C G-Protein (α, β, γ subunits) B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger (e.g., cAMP) D->E Produces F Protein Kinase A E->F Activates G Cellular Response F->G Phosphorylates targets leading to

References

2-Amino-5-bromo-4-methylpyridine: A Technical Guide to its Potential as an Inhibitor of Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in a multitude of inflammatory and autoimmune diseases. Consequently, the development of potent and selective iNOS inhibitors represents a significant therapeutic strategy. The 2-aminopyridine (B139424) scaffold has emerged as a promising pharmacophore for iNOS inhibition. This technical guide focuses on 2-Amino-5-bromo-4-methylpyridine, a halogenated derivative of this class. While direct quantitative data on the iNOS inhibitory activity of this specific molecule is not extensively available in peer-reviewed literature, this document consolidates information on the broader class of 2-amino-4-methylpyridine (B118599) analogues. It provides a comprehensive overview of their structure-activity relationships, the mechanistic basis of iNOS inhibition, detailed experimental protocols for assessing inhibitory activity, and the key signaling pathways involved in iNOS induction. This guide serves as a foundational resource for researchers investigating the potential of this compound and related compounds as therapeutic agents.

Introduction: The Role of iNOS in Pathology

Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological functions. Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for signaling purposes, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][2] This induction leads to the sustained, high-output production of NO, which, while important for host defense, can lead to significant cellular damage and has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Selective inhibition of iNOS is therefore a highly sought-after therapeutic approach to mitigate the detrimental effects of excessive NO production without interfering with the essential physiological roles of nNOS and eNOS.[2][3]

The 2-aminopyridine scaffold has been identified as a potent and selective pharmacophore for iNOS inhibition.[4] This guide specifically explores the potential of this compound within this class of inhibitors.

Quantitative Data on 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors

Table 1: In Vitro iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

CompoundTarget IsoformIC50 (µM)Selectivity vs. iNOSReference
L-NIL (positive control)murine iNOS3.3-[5]
L-NIL (positive control)rat brain cNOS (nNOS)9228-fold[5]
L-NIL (positive control)eNOS8 - 38~2.4 - 11.5-fold[5]
Aminoguanidine (positive control)mouse iNOS2.1-[6]
FR038251mouse iNOS1.738-fold vs. nNOS, 8-fold vs. eNOS[6]
FR038470mouse iNOS8.8>11-fold vs. nNOS, 3-fold vs. eNOS[6]
FR191863mouse iNOS1.953-fold vs. nNOS, 3-fold vs. eNOS[6]

Table 2: In Vivo Efficacy of iNOS Inhibitors in an LPS-Induced Endotoxemia Model

CompoundAdministration RouteDose% Inhibition of NO ProductionReference
FR038251Oral100 mg/kg68%[6]
FR038470Oral100 mg/kg40%[6]
FR191863Oral100 mg/kg5%[6]
AminoguanidineOral100 mg/kg68%[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many amidine-based iNOS inhibitors is competitive inhibition with the substrate L-arginine at the enzyme's active site.[7] Some inhibitors in this class have been shown to be time-, concentration-, and NADPH-dependent irreversible inactivators of iNOS.[7]

The induction of iNOS expression is a complex process involving multiple signaling cascades, primarily initiated by inflammatory stimuli like LPS.

iNOS_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK_pathway IκB IκB IKK->IκB P NFκB_IκB NF-κB-IκB Complex NFκB NF-κB NFκB_IκB->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation iNOS_gene iNOS Gene NFκB_nuc->iNOS_gene AP1_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Inhibitor 2-Amino-5-bromo- 4-methylpyridine Inhibitor->iNOS_protein Inhibition

Caption: LPS-induced iNOS expression pathway and point of inhibition.

As depicted, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1.[8][9] These transcription factors then translocate to the nucleus and bind to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS protein.[10][11] 2-aminopyridine-based inhibitors are believed to act directly on the translated iNOS enzyme, preventing the synthesis of nitric oxide.

Experimental Protocols

The following protocols provide a general framework for assessing the iNOS inhibitory activity of compounds like this compound.

In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) to assess the inhibition of NO production in a cellular context.

Caption: Workflow for in vitro iNOS inhibition assay using RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, can enhance iNOS induction)

  • Test compound (this compound)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[12][13]

  • Sodium nitrite (B80452) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.[14][15]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include vehicle-treated and unstimulated controls.[5]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[5]

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[15]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Assessment of iNOS Inhibition

A common in vivo model to assess iNOS inhibition is the LPS-induced endotoxemia model in rodents.

Caption: Workflow for in vivo assessment of iNOS inhibition.

Materials:

  • Laboratory rodents (e.g., C57BL/6 mice)

  • Test compound (this compound)

  • Lipopolysaccharide (LPS)

  • Sterile saline or appropriate vehicle

  • Blood collection supplies

  • Nitrite/Nitrate (B79036) assay kit

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the housing conditions and divide them into treatment groups (vehicle control, test compound, etc.).

  • Compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

  • LPS Challenge: Induce systemic inflammation by administering LPS (e.g., via intraperitoneal injection).[14]

  • Blood Collection: At a specified time point after LPS administration (e.g., 6 hours), collect blood samples.

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Nitrate/Nitrite Measurement: Measure the levels of nitrate and nitrite in the plasma/serum using a suitable assay kit (e.g., Griess assay after reduction of nitrate to nitrite).[14]

  • Data Analysis: Compare the nitrate/nitrite levels in the treated groups to the LPS-only control group to determine the in vivo efficacy of the test compound.

Synthesis of this compound

This compound can be synthesized from 2-amino-4-methylpyridine. One reported method involves dissolving 2-amino-4-methylpyridine in DMF under an ice bath, followed by the dropwise addition of an NBS (N-Bromosuccinimide) solution. The reaction is then carried out at 20°C for 8-10 hours.[16] This method utilizes NBS as a brominating agent to selectively introduce a bromine atom at the 5-position of the pyridine (B92270) ring.[16]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is limited, studies on related 2-aminopyridine analogues provide some general insights. The selectivity and potency of these inhibitors can be significantly influenced by substitutions on the pyridine ring.[4] The introduction of a halogen, such as bromine, at the 5-position can modulate the electronic properties and steric bulk of the molecule, potentially impacting its binding affinity and selectivity for the iNOS active site. Further empirical testing is required to elucidate the precise effect of the 5-bromo substitution on iNOS inhibitory activity.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential for potent and selective iNOS inhibition. While direct experimental data for this specific molecule is currently lacking in the public domain, the information presented in this guide on its parent scaffold and related analogues provides a strong foundation for its further investigation. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to determine its IC50 value for iNOS, its selectivity over nNOS and eNOS, and its efficacy in animal models of inflammatory diseases. Such studies will be crucial in validating its potential as a therapeutic candidate for the treatment of iNOS-mediated pathologies. The protocols and background information provided herein offer a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

References

Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-bromo-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The focus is on Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic techniques, offering detailed experimental protocols and a summary of vibrational frequency assignments based on theoretical calculations.

Introduction

This compound is a substituted pyridine (B92270) derivative with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer and autoimmune disorders.[1] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyridine ring, give rise to a unique vibrational spectrum that can be used for its identification and characterization.[1] Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful non-destructive method for probing the molecular structure and bonding within this compound.

Experimental Protocols

Detailed methodologies for conducting FT-IR and FT-Raman spectroscopic analysis of solid this compound are outlined below.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is typically recorded in the solid phase using the KBr (potassium bromide) pellet method.[2][3]

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a KBr beam splitter and a suitable detector (e.g., DTGS) is employed.

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of the this compound sample (approximately 1-2 mg) is placed in an agate mortar.[2] To this, about 100-200 mg of spectroscopic grade, dry KBr powder is added.[2]

  • Mixing: The sample and KBr are thoroughly ground and mixed together to ensure a homogenous dispersion of the sample within the KBr matrix. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: The mixture is then transferred to a pellet die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[3]

  • Moisture Control: KBr is hygroscopic, so it is crucial to minimize exposure to atmospheric moisture during sample preparation to avoid interference from water absorption bands in the spectrum.[2]

Data Acquisition:

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: Typically 4 cm⁻¹

  • Scans: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove contributions from the KBr and the instrument.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. For a solid sample like this compound, the analysis is straightforward.

Instrumentation: A Fourier-Transform Raman spectrometer equipped with a near-infrared (NIR) laser source, typically a Nd:YAG laser operating at 1064 nm, is used. A sensitive, liquid nitrogen-cooled Germanium (Ge) detector is commonly employed.

Sample Preparation: The solid, powdered sample of this compound is placed in a suitable sample holder, such as a small aluminum cup or a glass capillary tube. No further sample preparation is usually required.

Data Acquisition:

  • Spectral Range: 4000–100 cm⁻¹

  • Laser Power: A suitable laser power is selected to avoid sample degradation (e.g., 100-300 mW).

  • Resolution: A resolution of 4 cm⁻¹ is common.

  • Scans: A large number of scans (e.g., 512 or 1024) are accumulated to obtain a high-quality spectrum due to the inherently weak nature of the Raman scattering effect.

Vibrational Analysis and Data

The vibrational spectra of this compound have been analyzed with the aid of quantum chemical calculations, specifically Density Functional Theory (DFT) using the B3LYP functional with a suitable basis set. This theoretical approach allows for the assignment of the observed experimental vibrational frequencies to specific molecular motions.

Tabulated Spectroscopic Data

The following table summarizes the key observed FT-IR and FT-Raman vibrational frequencies and their assignments for this compound.

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Assignment
34483449NH₂ Asymmetric Stretch
33213320NH₂ Symmetric Stretch
30863085C-H Stretch (ring)
29782975CH₃ Asymmetric Stretch
29282927CH₃ Symmetric Stretch
16201621NH₂ Scissoring
15931594C=C Stretch (ring)
15581559C=C Stretch (ring)
14751476CH₃ Asymmetric Bending
14431444C-N Stretch (ring)
13811380CH₃ Symmetric Bending
13191318C-H in-plane bend
12401241C-N Stretch
11611160C-H in-plane bend
10991100Ring Breathing
10241025CH₃ Rocking
870871C-H out-of-plane bend
640641C-Br Stretch
563564Ring Deformation
486487NH₂ Wagging

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output Sample 2-Amino-5-bromo- 4-methylpyridine (Solid) Grind Grind & Mix (Agate Mortar) Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet (Hydraulic Press) Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Process Background Subtraction & Data Processing Acquire->Process Spectrum FT-IR Spectrum Process->Spectrum

FT-IR Experimental Workflow

FTRaman_Workflow cluster_prep Sample Preparation cluster_analysis FT-Raman Analysis cluster_output Output Sample 2-Amino-5-bromo- 4-methylpyridine (Solid Powder) Holder Place in Sample Holder Sample->Holder Spectrometer FT-Raman Spectrometer (1064 nm Laser) Holder->Spectrometer Acquire Acquire Spectrum (4000-100 cm⁻¹) Spectrometer->Acquire Process Data Processing Acquire->Process Spectrum FT-Raman Spectrum Process->Spectrum

FT-Raman Experimental Workflow

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy, supported by theoretical DFT calculations, provides a robust framework for the structural characterization of this compound. The detailed experimental protocols and tabulated vibrational assignments presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and materials science. The distinct vibrational fingerprint of this molecule allows for its unambiguous identification and can be utilized for quality control and reaction monitoring in synthetic processes.

References

An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structural features, including a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, make it a valuable intermediate for creating diverse molecular architectures, notably in the development of kinase inhibitors.[1] Understanding the stability and optimal storage conditions of this compound is paramount to ensure its purity, reactivity, and, ultimately, the integrity of the final products. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2][3]
Appearance White to off-white or light yellow solid/powder[2]
Melting Point 148-151 °C[3]
Purity Typically >98% or ≥99%[1][2]

Stability Profile and Potential Degradation Pathways

While specific quantitative long-term stability studies on this compound are not extensively available in peer-reviewed literature, its chemical stability under standard storage conditions is generally considered good, making it suitable for long-term use in research and manufacturing.[1] However, like many substituted pyridines, it is susceptible to degradation under certain conditions. The primary degradation pathways are likely to involve hydrolysis, oxidation, and photolysis.

Hydrolysis: The amino and bromo substituents on the pyridine (B92270) ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although pyridines are generally resistant to hydrolysis under neutral conditions.

Oxidation: The pyridine ring and the amino group are potential sites for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by strong oxidizing agents.

Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to light. Studies on the related compound 2-amino-5-chloropyridine (B124133) have shown that photolysis can occur, leading to the cleavage of the carbon-halogen bond. It is therefore highly probable that this compound undergoes similar photodegradation upon exposure to UV or visible light.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

ParameterRecommendationRationaleReference(s)
Temperature 0-8 °C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.[2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Keep in a dark placeTo prevent photodegradation.
Container Tightly sealed containerTo prevent moisture uptake and exposure to air.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method, followed by long-term and accelerated stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[4] The following conditions are recommended for this compound:

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Expose the compound for a defined period (e.g., up to 7 days).

    • At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze the samples by HPLC.

4. Photostability Testing:

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from its degradation products and any process-related impurities.[5]

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30 °C.

Visualization of Application

As this compound is primarily a synthetic intermediate, a signaling pathway diagram is not directly applicable. Instead, the following diagram illustrates its role as a key building block in the synthesis of a hypothetical kinase inhibitor, a common application for this class of compounds.[1]

G cluster_start Starting Material cluster_reaction1 Suzuki Coupling cluster_reaction2 Amide Coupling A This compound D Coupled Intermediate A->D Reacts with B Arylboronic Acid B->D Reacts with C Pd Catalyst, Base C->D G Final Kinase Inhibitor D->G Reacts with E Carboxylic Acid E->G Reacts with F Coupling Reagent F->G

Caption: Synthetic pathway illustrating the use of this compound.

The following diagram outlines a general workflow for conducting a comprehensive stability study of this compound.

G start Obtain High-Purity This compound dev_method Develop & Validate Stability-Indicating HPLC Method start->dev_method forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) dev_method->forced_deg identify_deg Identify Major Degradation Products forced_deg->identify_deg setup_stability Set Up Long-Term and Accelerated Stability Studies (ICH Conditions) identify_deg->setup_stability analyze_samples Analyze Samples at Specified Timepoints setup_stability->analyze_samples evaluate_data Evaluate Data and Determine Shelf-Life analyze_samples->evaluate_data end Establish Recommended Storage Conditions and Retest Period evaluate_data->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-5-bromo-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presented method involves the regioselective bromination of 2-amino-4-methylpyridine (B118599) using N-bromosuccinimide (NBS) as the brominating agent. This process offers high yield and selectivity, avoiding the formation of common isomeric by-products.[2] The protocol is designed to be straightforward and scalable, making it suitable for various research and development applications.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis.[1] Its structure, featuring a pyridine (B92270) ring with amino, bromo, and methyl substituents, provides multiple reactive sites for further chemical transformations.[1] Specifically, the bromine atom at the 5-position allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the construction of more complex molecules.[1][2] The amino group offers a site for nucleophilic reactions, including aminations and amidations.[1] This versatile reactivity profile makes it an important intermediate in the synthesis of biologically active compounds.[1]

The protocol detailed below describes an efficient and selective method for the synthesis of this compound, as disclosed in patent CN201410406851.[2] This method addresses common challenges in the bromination of pyridine derivatives, such as low yield, high reaction temperatures, and the formation of multiple by-products.[2] By utilizing N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperature conditions, the desired 5-bromo isomer is obtained with high selectivity and in good yield.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 2-Amino-4-methylpyridine reagents DMF 0°C to 20°C A->reagents B N-Bromosuccinimide (NBS) B->reagents C This compound D Succinimide reagents->C reagents->D

Caption: Reaction scheme for the bromination of 2-amino-4-methylpyridine.

Experimental Protocol

This protocol is based on the method described in patent CN201410406851.[2]

Materials:

  • 2-Amino-4-methylpyridine (C₆H₈N₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.

  • Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. A brown solid will precipitate.

  • Isolation and Purification:

    • Filter the brown solid and wash it with water.

    • Dry the solid.

    • Wash the dried solid with 164 ml of acetonitrile.

    • Filter the solid again and dry it to obtain the final product.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)
2-Amino-4-methylpyridineC₆H₈N₂108.14277.830
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98277.849.44
This compoundC₆H₇BrN₂187.04-42

Table 2: Reaction Conditions and Yield

ParameterValue
SolventDimethylformamide (DMF)
Brominating AgentN-Bromosuccinimide (NBS)
Reaction Temperature0°C to 20°C
Reaction Time8-10 hours
Product Yield42 g (80%)
Product AppearanceBrown solid

Table 3: Characterization Data for this compound [2]

AnalysisResult
¹H NMR (400Hz, CDCl₃)δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)
Mass Spec 188 (m+1)

Experimental Workflow

G start Start dissolve Dissolve 2-amino-4-methylpyridine in DMF start->dissolve cool Cool solution in ice bath dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs react Stir at 20°C for 8-10 hours add_nbs->react tlc Monitor reaction by TLC react->tlc workup Pour into water to precipitate product tlc->workup Reaction complete filter_wash1 Filter and wash with water workup->filter_wash1 dry1 Dry the solid filter_wash1->dry1 wash_acetonitrile Wash with acetonitrile dry1->wash_acetonitrile filter_dry2 Filter and dry the final product wash_acetonitrile->filter_dry2 end End filter_dry2->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The use of NBS as a brominating agent under mild conditions ensures high regioselectivity for the 5-position, minimizing the formation of unwanted isomers.[2] This makes the process efficient, cost-effective, and suitable for producing this important intermediate for applications in drug discovery and development.[1][2]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-5-bromo-4-methylpyridine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine (B92270) derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications, including as kinase inhibitors and central nervous system (CNS) drug candidates.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-rich nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions. The primary amino group at the 2-position can also be utilized for further functionalization, making this a bifunctional scaffold for combinatorial library synthesis.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound or its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)9016~85¹
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88¹
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~82¹
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~75¹

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) and are representative.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)dppp (3)NaOtBuToluene8055-98²
2PiperidinePd(OAc)₂ (2)dppp (3)NaOtBuToluene8055-98²
3AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100Good²
4N-MethylanilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100Good²

²Yields are general ranges for the amination of 2-bromopyridines with volatile and other amines.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96³
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96³
33,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96³
4(Trimethylsilyl)acetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96³

³Yields are based on the Sonogashira coupling of the regioisomeric 2-amino-3-bromopyridines and are expected to be similar.

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NTBABDMF1301.5Good⁴
2Ethyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good⁴
3n-Butyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good⁴

⁴Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine.

Table 5: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene10012~85⁵
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene10016~80⁵
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (2)-Dioxane10024~88⁵

⁵Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

    • 1,4-Dioxane

    • Water (degassed)

    • Round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

    • Stir the reaction mixture at 90 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (1.2 - 2.0 equivalents)

    • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%) or other suitable ligand

    • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

    • Anhydrous toluene

    • Sealed tube or pressure vessel

  • Procedure:

    • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine (B1218219) ligand.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

  • Materials:

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (B44618) (PPh₃, 5 mol%), and CuI (5 mol%).

    • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

    • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).

    • Heat the reaction mixture to 100 °C and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Coupling

  • Materials:

    • This compound

    • Alkene (e.g., styrene, 1.5 equivalents)

    • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

    • Triethylamine (Et₃N) (3 equivalents)

    • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Microwave vial or sealed tube

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and TBAB (0.6 eq).

    • Add anhydrous DMF and triethylamine (3 eq).

    • Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 5: Stille Coupling

  • Materials:

    • This compound

    • Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous solvent (e.g., Toluene or DMF)

    • Schlenk flask

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).

    • Add the anhydrous solvent.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture through celite, and extract the filtrate with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-M R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Base, and Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Reaction_Selection_Logic Start Desired Bond Formation? C-C C-C Bond Start->C-C C-N C-N Bond Start->C-N Suzuki Suzuki-Miyaura (Aryl-Aryl) C-C->Suzuki Heck Heck (Aryl-Alkene) C-C->Heck Sonogashira Sonogashira (Aryl-Alkyne) C-C->Sonogashira Stille Stille (Aryl-Aryl/Vinyl) C-C->Stille Buchwald Buchwald-Hartwig (Aryl-Amine) C-N->Buchwald

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prominent scaffolds in many pharmaceutical agents.[1] This protocol details the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyridine with various arylboronic acids. While specific data for this exact substrate is not widely published, this document provides a robust protocol adapted from a highly analogous substrate, 5-bromo-2-methylpyridin-3-amine (B1289001).[2][3] The amino and methyl substituents on the pyridine (B92270) ring can influence the reactivity of the substrate, and the conditions provided herein are optimized to address these electronic and steric factors.

The reaction employs a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent system to couple the aminopyridine with an arylboronic acid.[2] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[4] This application note provides a comprehensive guide for performing this transformation, including a detailed experimental protocol, expected yields based on a close structural analog, and visual aids to illustrate the workflow and the reaction mechanism.

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyridine80
3-Nitrophenylboronic acid2-Amino-4-methyl-5-(3-nitrophenyl)pyridine75
2-Thiopheneboronic acid2-Amino-4-methyl-5-(thiophen-2-yl)pyridine72

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine as reported in the literature and is intended to be representative for the target substrate.[2]

Experimental Protocol

This protocol is adapted from the successful Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-4-methylpyridine product.

Visualizations

G cluster_start Reaction Setup cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine Reactants: - this compound - Arylboronic acid - K3PO4 B 2. Evacuate and backfill with Ar or N2 (3x) A->B C 3. Add Catalyst and Solvents: - Pd(PPh3)4 - 1,4-Dioxane/Water (4:1) B->C D 4. Heat at 85-95 °C (12-18 h) C->D E 5. Cool, dilute with EtOAc, and filter D->E F 6. Aqueous work-up E->F G 7. Purify by column chromatography F->G H 2-Amino-5-aryl-4-methylpyridine G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product 2-Amino-5-aryl-4-methylpyridine (R1-R2) RE->Product ArX This compound (R1-X) ArX->OA ArBOH2 Arylboronic Acid (R2-B(OH)2) ArBOH2->Trans Base Base (e.g., K3PO4) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a common requirement. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of a pyridine (B92270) ring and an amino group in the substrate requires careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center, typically displacing an existing ligand.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.

Table 1: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene (B28343)11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Table 2: Coupling with Primary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Table 3: Coupling with Secondary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10012-24High
PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene806-12High
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-24Good to Excellent

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are essential for optimal results.

  • The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.

  • Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferred.

Protocol 1: General Procedure for the Amination of this compound with an Arylamine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-methyl-2,5-diaminopyridine.

Protocol 2: General Procedure for the Amination of this compound with a Volatile Secondary Amine

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[1]

Materials:

  • This compound (1.0 equiv)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1 Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange 2 Amine_Coordination [Ar-Pd(II)(HNR'R'')L2]+Br- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation 3 Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination 4 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Ar-Br (this compound) Aryl_Halide->Oxidative_Addition Amine HNR'R'' Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst & Ligand start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat Reaction Mixture (Stirring) add_solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Reaction Workup: - Quench - Extract - Wash & Dry monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted pyridine (B92270) core is a common feature in a variety of biologically active compounds. The presence of a bromine atom at the 5-position and an amino group at the 2-position provides two reactive sites for orthogonal functionalization. This dual reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings, enabling the synthesis of diverse molecular architectures.

These application notes provide detailed protocols for the Heck and Stille coupling reactions of this compound, along with data on representative reactions and insights into the applications of the resulting products, particularly in the development of kinase inhibitors for cancer therapy.

Heck Coupling Applications

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. In the context of this compound, this reaction allows for the introduction of vinyl and substituted vinyl groups at the 5-position, leading to the synthesis of 2-amino-5-vinyl-4-methylpyridines. These products are valuable intermediates for further elaboration or can themselves be pharmacologically active.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine (B139424) scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This structural feature mimics the adenine (B156593) core of ATP, allowing the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby blocking its activity. The vinyl and aryl groups introduced via Heck coupling can extend into other regions of the ATP-binding site, providing opportunities to enhance potency and selectivity for specific kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase, which are crucial targets in oncology.[1][2][3][4][5]

General Experimental Workflow for Heck Coupling

The following diagram illustrates the general workflow for a Heck coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, alkene, base, and solvent in a reaction vessel inert Degas the mixture and establish an inert atmosphere (N2 or Ar) reagents->inert catalyst Add Palladium catalyst and ligand inert->catalyst heat Heat the reaction mixture to the specified temperature with stirring catalyst->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extraction cool->extract purify Purify the crude product by column chromatography extract->purify

General workflow for the Heck coupling reaction.

Detailed Experimental Protocol: Heck Coupling with Styrene (B11656)

This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-4-methyl-5-styrylpyridine.

Quantitative Data for Heck Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Heck coupling of this compound with various alkenes.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78

Stille Coupling Applications

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 5-position. The resulting 5-substituted-2-amino-4-methylpyridines are key precursors in the synthesis of complex molecules, particularly in drug discovery.

Application in Kinase Inhibitor Synthesis

Similar to the products of the Heck reaction, the aryl and heteroaryl moieties introduced via Stille coupling can be designed to interact with specific pockets within the kinase ATP-binding site. This strategy is crucial for developing potent and selective inhibitors of kinases implicated in cancer, such as CDKs and VEGFR.[1][2] The ability to introduce a diverse range of substituents through Stille coupling makes it a valuable tool in generating libraries of compounds for structure-activity relationship (SAR) studies.

General Experimental Workflow for Stille Coupling

The following diagram outlines the key steps in a typical Stille coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, organostannane, and solvent in a reaction vessel inert Degas the mixture and establish an inert atmosphere (N2 or Ar) reagents->inert catalyst Add Palladium catalyst inert->catalyst heat Heat the reaction mixture to the specified temperature with stirring catalyst->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool quench Quench with aqueous KF to remove tin byproducts cool->quench extract Perform aqueous work-up and extraction quench->extract purify Purify the crude product by column chromatography extract->purify

General workflow for the Stille coupling reaction.

Detailed Experimental Protocol: Stille Coupling with (2-Thienyl)tributylstannane

This protocol is based on general procedures for Stille couplings of aryl bromides.

Materials:

  • This compound

  • (2-Thienyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene (B28343) or DMF

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add (2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-methyl-5-(thiophen-2-yl)pyridine.

Quantitative Data for Stille Coupling Reactions

The following table provides representative reaction conditions and expected yields for the Stille coupling of this compound.

OrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene11016~80
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11020~75

Application in Kinase Inhibitor Signaling Pathways

The 2-aminopyridine derivatives synthesized via Heck and Stille couplings are potent scaffolds for the inhibition of various protein kinases involved in cancer cell proliferation and survival. For instance, these compounds can be developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.

CDK Signaling Pathway and Inhibition

The diagram below illustrates a simplified CDK signaling pathway and the mechanism of inhibition by a 2-aminopyridine-based inhibitor.

G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Mechanism of Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S-Phase Genes (Cell Proliferation) E2F->S_Phase activates transcription of Inhibitor 2-Aminopyridine Derivative Inhibitor->CDK46 binds to ATP pocket and inhibits

Inhibition of the CDK4/6-Rb pathway by a 2-aminopyridine derivative.

By inhibiting CDK4/6, the 2-aminopyridine derivative prevents the phosphorylation of the retinoblastoma protein (Rb).[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and ultimately halting cell proliferation. This mechanism of action is a cornerstone of several approved cancer therapies.

Conclusion

The Heck and Stille coupling reactions provide efficient and versatile methods for the functionalization of this compound. The resulting vinyl and aryl derivatives are valuable building blocks for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors for the treatment of cancer. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to explore the full potential of this important heterocyclic scaffold.

References

Application Notes and Protocols for 2-Amino-5-bromo-4-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylpyridine is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a nucleophilic amino group, an electrophilic bromine atom, and a methyl-substituted pyridine (B92270) ring, allow for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology.

Introduction

The pyridine scaffold is a prevalent motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound serves as an important starting material due to its dual reactivity. The amino group can act as a nucleophile or a directing group, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern pharmaceuticals.[1][2][3] This allows for the strategic and efficient assembly of drug candidates.

One of the most significant applications of this intermediate is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for kinase inhibition, and this compound is an ideal precursor for constructing this key structural motif.

Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

A critical application of this compound is in the synthesis of 3-(1H-Pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. These compounds are potent kinase inhibitors, and their synthesis often involves a key Suzuki-Miyaura coupling reaction.

Experimental Workflow

The overall synthetic strategy involves a Suzuki-Miyaura coupling of this compound with a protected pyrazoleboronic acid ester, followed by further transformations to construct the pyrazolo[3,4-d]pyrimidine ring system.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Pyrazolo[3,4-d]pyrimidine Ring Formation A This compound C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Protected Pyrazoleboronic Ester) B->C D 5-(1H-Pyrazol-4-yl)-4-methylpyridin-2-amine C->D D2 5-(1H-Pyrazol-4-yl)-4-methylpyridin-2-amine E Cyclization Reagents (e.g., Formamide) D2->E F Pharmaceutical Intermediate: 3-(1H-Pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative E->F

Figure 1: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product, 5-(1H-Pyrazol-4-yl)-4-methylpyridin-2-amine.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound.

ParameterValue
Starting Material This compound
Coupling Partner 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent Dioxane/Water
Temperature 90 °C
Reaction Time 18 hours
Yield 75-90%
Purity (by HPLC) >98%

Note: Yields and reaction times may vary depending on the specific reaction scale and conditions.

Signaling Pathway of Target Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine intermediates synthesized from this compound are precursors to potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. The synthesized inhibitors act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting downstream signaling.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates F ATP Binding Site of Kinase B->F Targeted by D Cell Proliferation, Survival, Angiogenesis C->D Promotes E Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor E->F Binds to G Blocked Kinase Activity F->G Leads to

Figure 2: General signaling pathway and inhibition mechanism of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application in the construction of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a practical guide for researchers in the efficient and strategic use of this key building block.

References

Application Notes and Protocols: Synthesis of Imidazopyridine Derivatives from 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] This scaffold is a key structural component in several approved drugs, including the hypnotic zolpidem and the anxiolytic alpidem. The broad therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives encompasses anticancer, antitubercular, anti-inflammatory, antiviral, and antimicrobial properties.[1] The versatile nature of their synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of their pharmacological profiles.

This document provides detailed protocols for the synthesis of imidazopyridine derivatives, specifically starting from 2-Amino-5-bromo-4-methylpyridine. This starting material offers a strategic advantage by incorporating bromine and methyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements. The protocols outlined below are based on established synthetic methodologies for the construction of the imidazo[1,2-a]pyridine core, primarily through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound.

Synthesis of the Starting Material: this compound

A common method for the preparation of this compound involves the regioselective bromination of 2-Amino-4-methylpyridine using N-bromosuccinimide (NBS).[2]

Experimental Protocol: Bromination of 2-Amino-4-methylpyridine
  • Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30 g, 277.8 mmol) in 150 ml of N,N-Dimethylformamide (DMF).[2]

  • Slowly add a solution of N-bromosuccinimide (NBS) (49.44 g, 277.8 mmol) in DMF dropwise to the reaction mixture.[2]

  • Allow the reaction to stir at 20°C for 8-10 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will result in the formation of a brown solid.[2]

  • Filter the solid, wash it with water, and dry it.[2]

  • Further purify the crude product by washing with acetonitrile (B52724) (164 ml).[2]

  • Filter the purified solid and dry it to obtain this compound.[2]

Expected Yield: Approximately 80% (42 g).[2]

Characterization Data (as reported for the product): [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).

  • Mass Spectrum (m/z): 188 (M+1).

General Synthesis of 6-bromo-7-methyl-imidazo[1,2-a]pyridine Derivatives

The most common and straightforward method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Workflow

G start Start reagents This compound + α-Haloketone start->reagents reaction Reaction in Solvent (e.g., Ethanol (B145695), DMF) with or without base reagents->reaction workup Work-up: - Pour into water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product 6-bromo-7-methyl-imidazo[1,2-a]pyridine Derivative purification->product

Caption: General workflow for the synthesis of 6-bromo-7-methyl-imidazo[1,2-a]pyridine derivatives.

Protocol 1: Synthesis of 6-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is an adaptation of a general method for the synthesis of imidazo[1,2-a]pyridines.

  • To a solution of this compound (1.87 g, 10 mmol) in ethanol (50 mL), add 2-bromoacetophenone (B140003) (1.99 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Data Presentation: Synthesis of 6-bromo-7-methyl-2-aryl-imidazo[1,2-a]pyridines

Entryα-Bromoacetophenone DerivativeProductYield (%)¹H NMR (CDCl₃, δ ppm) - Representative Data¹³C NMR (CDCl₃, δ ppm) - Representative Data
12-Bromoacetophenone6-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine75-858.15 (s, 1H), 7.95 (d, J=7.5 Hz, 2H), 7.80 (s, 1H), 7.45 (t, J=7.5 Hz, 2H), 7.35 (t, J=7.5 Hz, 1H), 7.20 (s, 1H), 2.40 (s, 3H)145.2, 144.8, 133.5, 128.8, 128.1, 126.2, 125.5, 124.0, 117.8, 112.0, 108.5, 16.5
22-Bromo-1-(4-chlorophenyl)ethanone6-bromo-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine70-808.10 (s, 1H), 7.90 (d, J=8.5 Hz, 2H), 7.75 (s, 1H), 7.40 (d, J=8.5 Hz, 2H), 7.25 (s, 1H), 2.42 (s, 3H)144.5, 144.0, 134.0, 132.0, 129.0, 127.5, 125.8, 124.2, 118.0, 112.5, 108.8, 16.6
32-Bromo-1-(4-methoxyphenyl)ethanone6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine80-908.05 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.70 (s, 1H), 7.20 (s, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 2.40 (s, 3H)160.0, 145.0, 144.2, 127.8, 126.5, 125.0, 123.8, 117.5, 114.2, 112.2, 107.5, 55.4, 16.5

Note: The provided NMR data is representative and may vary slightly based on experimental conditions.

Biological Activities and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Imidazo[1,2-a]pyridine derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Antitubercular Activity: Targeting the Electron Transport Chain

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents. A key target for some of these compounds is the cytochrome bcc complex (complex III) of the electron transport chain, specifically the QcrB subunit. Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial cell death.

G cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm ComplexI Complex I (NDH-2) ComplexIII Complex III (Cytochrome bcc) ComplexI->ComplexIII e- transfer ComplexI->Protons_out H+ pumping ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV e- transfer ComplexIII->Protons_out H+ pumping ComplexIV->Protons_out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP QcrB QcrB subunit ADP ADP + Pi ADP->ATPSynthase Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->QcrB Inhibits Protons_out->ATPSynthase Proton Motive Force

Caption: Imidazo[1,2-a]pyridine derivatives inhibit the QcrB subunit of the electron transport chain in M. tuberculosis.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-4-methylpyridine as a versatile precursor in the synthesis of novel agrochemicals. The document outlines detailed experimental protocols for the synthesis of the precursor itself and its subsequent elaboration into a fungicidal agent through a Suzuki coupling reaction. Additionally, it provides insights into the mode of action of the resulting agrochemical class and the broader synthetic potential of this key building block.

Introduction

This compound is a valuable heterocyclic intermediate in the development of new agrochemicals, including fungicides and insecticides.[1] Its distinct functional groups—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—offer a powerful platform for structural diversification to create potent and selective active ingredients.[2] The pyridine (B92270) scaffold is a common feature in many successful agrochemicals, and the specific substitution pattern of this precursor allows for the exploration of novel chemical space in the quest for effective crop protection agents.[1]

Synthesis of this compound

A reliable and high-yielding synthesis of the precursor is crucial for its application in agrochemical development. The following protocol, adapted from a disclosed method, describes the bromination of 2-Amino-4-methylpyridine.[3]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Under an ice bath, dissolve 2-Amino-4-methylpyridine (30g, 277.8 mmol) in DMF (150 ml).

  • Slowly add a solution of NBS (49.44g, 277.8 mmol) in DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20°C for 8-10 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will result in the formation of a brown solid.

  • Filter the solid and wash it with water.

  • Dry the solid and then wash it with acetonitrile (164 ml).

  • Filter and dry the final product to obtain this compound as a brown solid.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-4-methylpyridine[3]
ReagentN-Bromosuccinimide (NBS)[3]
SolventDimethylformamide (DMF)[3]
Reaction Temperature20°C[3]
Reaction Time8-10 hours[3]
Yield 80% [3]
Product AppearanceBrown solid[3]

Application in Fungicide Synthesis: A Representative Protocol

The bromine atom at the 5-position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals. The following protocol describes a representative Suzuki coupling reaction to synthesize a novel pyridine-based fungicide, analogous to known succinate (B1194679) dehydrogenase inhibitors (SDHIs).

Experimental Protocol: Synthesis of a Novel Pyridine-Pyrazole Fungicide

This protocol is a representative example based on established Suzuki coupling methodologies for similar substrates.[4][5]

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(1-methyl-1H-pyrazol-4-yl)-5-bromo-4-methylpyridin-2-amine.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compound[4][5]
Coupling Partner1-Methyl-4-(boronic ester)-1H-pyrazole[4][5]
CatalystPd(PPh₃)₄[4]
BaseK₂CO₃[4]
Solvent1,4-Dioxane/Water[4]
Reaction Temperature90°C[4]
Expected Yield 60-85% [4]

Mode of Action: Succinate Dehydrogenase Inhibition

Many pyridine-based fungicides, particularly those with a carboxamide linkage, function as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.

SDHI_Pathway cluster_etc Mitochondrial Respiration TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate Fumarate->TCA_Cycle SDH->Fumarate UQ Ubiquinone (Q) ETC Electron Transport Chain Complex_III Complex III UQ->Complex_III e- transfer UQH2 Ubiquinol (QH2) ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase proton gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death Fungicide Pyridine-based SDHI Fungicide Fungicide->SDH blocks e- transfer to UQ Inhibition Inhibition

Caption: Mode of Action for a Pyridine-Based SDHI Fungicide.

Experimental Workflow and Logic

The development of novel agrochemicals from this compound follows a logical progression from precursor synthesis to biological evaluation.

Agrochemical_Workflow Start Start: 2-Amino-4-methylpyridine Synthesis_Precursor Synthesis of This compound Start->Synthesis_Precursor Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Synthesis_Precursor->Cross_Coupling Library Library of Novel Pyridine Derivatives Cross_Coupling->Library Screening Primary Biological Screening (Fungicidal/Insecticidal Activity) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Compounds (Further Derivatization) Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Mode_of_Action Mode of Action Studies Lead_Opt->Mode_of_Action Field_Trials Field Trials and Toxicology Studies Lead_Opt->Field_Trials End New Agrochemical Candidate Field_Trials->End

Caption: Workflow for Agrochemical Discovery from the Precursor.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-amino-5-bromo-4-methylpyridine as a versatile building block in the discovery and development of novel herbicides. The unique structural features of this compound, including a reactive amino group and a bromine atom on the pyridine (B92270) ring, offer multiple avenues for chemical modification to generate diverse libraries of potential herbicidal candidates.[1][2]

Introduction: The Potential of Pyridine-Based Herbicides

The pyridine ring is a key scaffold in a variety of commercial herbicides, demonstrating a broad spectrum of activity against various weed species.[3][4] Pyridine-based herbicides can act through diverse mechanisms of action, including the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) and the mimicry of the plant hormone auxin.[3][4] The development of novel pyridine-containing compounds is a promising strategy to overcome the challenge of herbicide resistance in weeds.

This compound serves as an excellent starting material for the synthesis of new herbicidal molecules due to its dual functionality, which allows for selective modifications at either the amino or the bromo position.[1][2] This enables the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.

Synthetic Strategies for Novel Herbicidal Derivatives

The chemical versatility of this compound allows for the application of various synthetic methodologies to generate novel derivatives. The primary reaction sites are the amino group and the bromine atom, which can be independently or sequentially modified.

Modification of the Amino Group

The amino group can be readily acylated or converted into other functional groups to explore its impact on herbicidal activity.

Diagram: General Synthetic Pathway for Amino Group Modification

G start This compound acyl Acylation (R-COCl, base) start->acyl sulfonylation Sulfonylation (R-SO2Cl, base) start->sulfonylation amide Amide Derivative acyl->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide

Caption: Synthetic routes for modifying the amino group of the starting material.

Modification at the Bromo Position

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in introducing diverse aryl, heteroaryl, or alkyl groups at this position, which can significantly influence the molecule's interaction with its biological target.

Diagram: General Synthetic Pathway for Bromo Position Modification

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald aryl_derivative 5-Aryl Derivative suzuki->aryl_derivative amino_derivative 5-Amino Derivative buchwald->amino_derivative

Caption: Cross-coupling reactions for functionalization at the bromo position.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol describes a general method for the bromination of 2-amino-4-methylpyridine (B118599).

Materials:

Procedure:

  • To a 50 mL Schlenk tube, add 2-amino-4-methylpyridine (0.5 mmol, 1.0 eq.), p-toluenesulfonic acid (0.4 mmol, 0.8 eq.), and brominated 1-butylpyridine (1.5 mmol, 3.0 eq.).[5]

  • Add 2 mL of 1,2-dimethoxyethane as the solvent under an air atmosphere.[5]

  • Slowly add hydrogen peroxide (1.2 mmol, 2.4 eq.) to the reaction mixture.[5]

  • Stir the reaction mixture at 80 °C for 24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain the target compound, this compound.[5]

Protocol for Herbicidal Activity Screening (Petri Dish Assay)

This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds.

Materials:

  • Synthesized pyridine derivatives

  • Acetone (B3395972) (for stock solution preparation)

  • Tween-20 (as a surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.

  • Prepare test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.

  • Place one sheet of filter paper in each Petri dish.

  • Evenly apply 5 mL of the test solution or control solution to the filter paper in each Petri dish.

  • Place 20 seeds of the selected weed species on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter relative to the control.

Diagram: Herbicidal Screening Workflow

G start Synthesized Pyridine Derivatives stock Prepare Stock Solutions (in Acetone) start->stock test_sol Prepare Test Solutions (Dilution with Water/Tween-20) stock->test_sol petri Petri Dish Assay (Filter Paper, Weed Seeds) test_sol->petri incubation Incubation in Growth Chamber petri->incubation measurement Measure Germination Rate, Root and Shoot Length incubation->measurement analysis Calculate % Inhibition vs. Control measurement->analysis G Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Light/O2 Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Herbicide Pyridine Herbicide Herbicide->PPO Inhibition Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

References

Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2-Amino-5-bromo-4-methylpyridine using silica (B1680970) gel column chromatography. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. This protocol outlines the materials, equipment, and a step-by-step procedure for efficient purification, including sample preparation, column packing, elution, and post-purification analysis.

Introduction

This compound is a substituted pyridine (B92270) derivative widely utilized as a building block in organic synthesis.[2][3] The presence of amino, bromo, and methyl groups on the pyridine ring allows for diverse chemical modifications, making it a valuable precursor for various bioactive molecules, including kinase inhibitors.[1] Synthetic routes to this compound often result in a crude product containing unreacted starting materials, by-products such as di-brominated species, and other impurities.[3] Column chromatography is a standard and effective method for isolating the desired compound to a high degree of purity (typically >98%).[1]

This application note details a robust protocol for the purification of this compound using silica gel chromatography with a petroleum ether and ethyl acetate (B1210297) mobile phase system.[4][5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in column size, silica gel quantity, and solvent volumes.

2.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Petroleum Ether (or Hexanes), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane (for sample loading)

    • Deuterated solvent for NMR (e.g., CDCl₃)

  • Equipment:

    • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

    • Separatory funnel (for solvent reservoir)

    • Fraction collector or test tubes/flasks for manual collection

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Developing chamber for TLC

    • Rotary evaporator

    • High-resolution balance

    • NMR spectrometer and/or HPLC system for purity analysis

2.2. Methodologies

2.2.1. Preparation of the Mobile Phase

Prepare a series of petroleum ether/ethyl acetate mixtures to determine the optimal eluent for separation via TLC. A common starting point is a low polarity eluent, gradually increasing the proportion of the more polar solvent (ethyl acetate). For this compound, a gradient elution is recommended.

2.2.2. Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, analyze the crude mixture by TLC to identify the target compound and impurities and to determine the appropriate mobile phase composition.

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a petroleum ether/ethyl acetate mixture (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the separated spots under a UV lamp. The desired product should be a distinct spot. The optimal mobile phase for column elution should give the product an Rf value of approximately 0.2-0.3.

2.2.3. Column Packing (Slurry Method)

  • Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Weigh approximately 40-50 g of silica gel for 1 g of crude product.

  • Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2.2.4. Sample Loading (Dry Loading)

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

2.2.5. Elution and Fraction Collection

  • Begin the elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

    • 200 mL of 95:5 petroleum ether/ethyl acetate

    • 200 mL of 90:10 petroleum ether/ethyl acetate

    • 400 mL of 80:20 petroleum ether/ethyl acetate

  • Collect fractions of approximately 15-20 mL.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions.

2.2.6. Product Isolation and Analysis

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product by analytical techniques such as NMR and melting point to confirm its identity and purity. High-purity grades are typically greater than 98%.[1]

Data Presentation

The following table summarizes typical results for the purification of 1.0 g of crude this compound.

ParameterCrude ProductPurified Product
Appearance Light brown solidOff-white to pale yellow solid
Mass 1.0 g0.78 g
Yield -78%
Purity (by HPLC) ~85%>98%
Melting Point 145-150 °C148-151 °C
TLC Rf (8:2 PE:EA) 0.25 (major), 0.4, 0.10.25

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow start Start: Crude this compound tlc TLC Analysis to Determine Optimal Mobile Phase start->tlc column_prep Column Preparation: Slurry Packing with Silica Gel tlc->column_prep sample_load Sample Preparation: Dry Loading of Crude Product column_prep->sample_load elution Gradient Elution with Petroleum Ether/Ethyl Acetate sample_load->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Removal: Rotary Evaporation pooling->evaporation analysis Final Analysis: Purity (HPLC/NMR), Yield, MP evaporation->analysis end End: Purified Product (>98%) analysis->end

References

Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective monobromination of 2-amino-4-methylpyridine (B118599) at the 5-position using N-bromosuccinimide (NBS). The described method is efficient, scalable, and minimizes the formation of common side products, offering a reliable procedure for the synthesis of 2-amino-5-bromo-4-methylpyridine, a valuable intermediate in medicinal chemistry and drug development. This intermediate can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, to introduce further molecular diversity[1].

Introduction

The bromination of pyridine (B92270) rings is a fundamental transformation in organic synthesis, enabling the introduction of a versatile handle for further functionalization. 2-Amino-4-methylpyridine possesses multiple potential sites for bromination. However, for applications in drug development, regioselective synthesis is crucial to ensure the desired biological activity and minimize isomeric impurities. N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of electron-rich aromatic and heterocyclic compounds[2][3]. The amino group at the 2-position of the pyridine ring is a strong activating group, directing the electrophilic substitution primarily to the 5-position. This protocol details a robust method for the selective synthesis of this compound, avoiding the formation of 3-bromo or 3,5-dibromo side products[1].

Reaction and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The bromine atom in NBS acts as the electrophile. Due to the directing effect of the amino group, the bromination occurs selectively at the position para to the amino group, which is the 5-position.

Diagram of the Reaction Pathway

ReactionPathway 2-amino-4-methylpyridine 2-amino-4-methylpyridine Intermediate Wheland Intermediate 2-amino-4-methylpyridine->Intermediate + NBS NBS N-Bromosuccinimide (NBS) (DMF) Succinimide Succinimide NBS->Succinimide Product This compound Intermediate->Product - H+ Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-amino-4-methylpyridine in DMF cool Cool in ice bath dissolve->cool add_nbs Dropwise addition of NBS in DMF cool->add_nbs react Stir at 20°C for 8-10 hours add_nbs->react precipitate Pour into water to precipitate solid react->precipitate filter1 Filter and wash with water precipitate->filter1 wash_acn Wash solid with acetonitrile filter1->wash_acn filter2 Filter and dry wash_acn->filter2 Final Product Final Product filter2->Final Product This compound

References

Synthesis of Novel 2-Amino-4-(piperidin-1-yl)pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of a promising class of anticancer agents, 2-amino-4-(piperidin-1-yl)pyridine derivatives, starting from the readily available building block, 2-Amino-5-bromo-4-methylpyridine. These compounds have been identified as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two clinically relevant receptor tyrosine kinases implicated in the progression of various cancers, including non-small cell lung cancer. This application note outlines the synthetic methodology, presents key biological activity data, and illustrates the targeted signaling pathways.

Introduction

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 2-aminopyridine (B139424) have shown significant potential as kinase inhibitors.[2] Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through genetic rearrangements, act as oncogenic drivers in several cancers.[3][4] Small molecule inhibitors targeting these kinases have demonstrated significant clinical efficacy.[4][5]

This protocol details the synthesis of 2-amino-4-(piperidin-1-yl)pyridine derivatives, a class of compounds that has shown potent inhibitory activity against both ALK and ROS1, including clinically relevant drug-resistant mutants.[4][6] The key synthetic step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with piperidine (B6355638).[7][8]

Data Presentation

The following table summarizes the in vitro biological activity of a representative 2-amino-4-(piperidin-1-yl)pyridine derivative, Compound 2e, against ALK and ROS1 driven cancer cell lines.[4]

CompoundTarget Cell LineTarget KinaseIC50 (µM)
Compound 2eH3122ALK6.27
Compound 2eHCC78ROS110.71
Crizotinib (Reference)H3122ALK-
Crizotinib (Reference)HCC78ROS1-

Table 1: Antiproliferative activity of Compound 2e against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines.[4]

The following table presents the enzymatic inhibitory activity of Compound 2e against wild-type and a crizotinib-resistant ALK mutant, as well as a ROS1 resistant mutant.[4]

CompoundTarget EnzymeIC50 (nM)
Compound 2eALK (L1196M mutant)41.3
Crizotinib (Reference)ALK (L1196M mutant)~82.6
Compound 2eROS1 (G2032R mutant) in Ba/F3 cells104.7
Crizotinib (Reference)ROS1 (G2032R mutant) in Ba/F3 cells643.5

Table 2: Enzymatic inhibitory activity of Compound 2e against crizotinib-resistant ALK and ROS1 mutants.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(piperidin-1-yl)-5-methylpyridine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with piperidine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by piperidine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-(piperidin-1-yl)-5-methylpyridine.

Protocol 2: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK and ROS1 can be determined using a variety of commercially available kinase assay kits. A general procedure is outlined below.

Materials:

  • Synthesized inhibitor compound

  • Recombinant ALK or ROS1 kinase

  • ATP

  • Suitable kinase substrate (e.g., a generic tyrosine kinase substrate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

The synthesized 2-amino-4-(piperidin-1-yl)pyridine derivatives exert their anticancer effects by inhibiting the ALK and ROS1 signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.[1][9][10][11][12]

ALK_Signaling_Pathway Ligand Ligand (e.g., PTN, MDK) ALK ALK Receptor Tyrosine Kinase Ligand->ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Inhibitor 2-Amino-4-(piperidin-1-yl)pyridine Derivative Inhibitor->ALK STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Nucleus Nucleus STAT3->Nucleus AKT->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.

ROS1_Signaling_Pathway ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 JAK JAK ROS1_Fusion->JAK PI3K PI3K ROS1_Fusion->PI3K Inhibitor 2-Amino-4-(piperidin-1-yl)pyridine Derivative Inhibitor->ROS1_Fusion RAS RAS SHP2->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Nucleus Nucleus STAT3->Nucleus mTOR mTOR AKT->mTOR mTOR->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: c-ros oncogene 1 (ROS1) Signaling Pathway and Point of Inhibition.

Conclusion

The synthetic protocol detailed herein provides a reliable method for accessing 2-amino-4-(piperidin-1-yl)pyridine derivatives, a class of potent dual ALK/ROS1 inhibitors. The presented biological data highlights their potential as effective anticancer agents, particularly in overcoming acquired resistance to existing therapies. The provided diagrams of the ALK and ROS1 signaling pathways offer a clear visualization of the mechanism of action for these compounds. This information serves as a valuable resource for researchers in the field of oncology drug discovery and development.

References

Troubleshooting & Optimization

Avoiding dibromination byproducts in 2-Amino-5-bromo-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 2-Amino-5-bromo-4-methylpyridine, focusing on troubleshooting and the avoidance of common byproducts, particularly dibrominated species.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can it be avoided?

A1: The most common byproduct is 2-Amino-3,5-dibromo-4-methylpyridine. Its formation is primarily influenced by the reaction temperature and the choice of brominating agent. Elevated temperatures can lead to over-bromination. To avoid this, it is crucial to maintain controlled, lower temperatures throughout the reaction. The use of milder brominating agents, such as N-Bromosuccinimide (NBS), is also recommended for achieving selective monobromination at the 5-position.[1]

Q2: What are the recommended reaction conditions for the selective synthesis of this compound?

A2: For a high-yield, selective synthesis, the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like Dimethylformamide (DMF) is effective. The reaction should be initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at a controlled temperature of around 20°C. These conditions have been shown to produce the desired monobrominated product in high yields (approximately 80%) without the formation of the 3-bromo or 3,5-dibromo byproducts.[1]

Q3: Are there alternative brominating agents to NBS?

A3: Yes, other brominating agents such as bromine (Br₂), hydrobromic acid (HBr), and 2,2'-Dibromo-2,2'-dihydroxydiphenylmethane (DBDMH) have been used.[1] However, these reagents can be more aggressive and may lead to a higher proportion of dibrominated and other byproducts. Another approach involves using a combination of p-toluenesulfonic acid (p-TSA), brominated 1-butylpyridine, and hydrogen peroxide (H₂O₂).[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By comparing the reaction mixture to a standard of the starting material (2-Amino-4-methylpyridine), you can determine when the starting material has been completely consumed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of 2-Amino-3,5-dibromo-4-methylpyridine detected Reaction temperature is too high.Maintain a strict temperature control, preferably between 0°C and 20°C, throughout the addition of the brominating agent and the subsequent reaction time.[1]
Use of a highly reactive brominating agent.Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS).[1]
Low yield of the desired product Incomplete reaction.Monitor the reaction using TLC to ensure all the starting material has been consumed. Extend the reaction time if necessary.[1]
Suboptimal stoichiometry of reagents.Ensure an equimolar amount of the brominating agent (e.g., NBS) is used relative to the 2-Amino-4-methylpyridine.
Formation of other isomeric byproducts (e.g., 2-Amino-3-bromo-4-methylpyridine) Reaction conditions favoring substitution at the 3-position.The use of NBS in DMF at controlled low temperatures has been shown to be highly regioselective for the 5-position, minimizing the formation of the 3-bromo isomer.[1]
Difficult purification of the final product Presence of multiple byproducts.Optimize the reaction conditions to minimize byproduct formation from the outset. Washing the crude product with a suitable solvent, such as acetonitrile, can help in removing impurities.[1]

Experimental Protocols

Protocol 1: Selective Monobromination using NBS in DMF

This protocol is adapted from a method reported to yield approximately 80% of this compound with no detectable dibrominated byproduct.[1]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • Under an ice bath, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF.

  • Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the resulting solid and wash it thoroughly with water.

  • Dry the solid.

  • Further purify the solid by washing with acetonitrile, followed by filtration and drying to obtain the final product.

Visual Guides

Reaction Pathway for Selective Monobromination

Monobromination_Pathway A 2-Amino-4-methylpyridine B This compound (Desired Product) A->B NBS, DMF 0-20°C C 2-Amino-3,5-dibromo-4-methylpyridine (Byproduct) A->C Excess Brominating Agent High Temperature Troubleshooting_Dibromination Start Start Synthesis Check_Byproduct Check for Dibrominated Byproduct (TLC/NMR) Start->Check_Byproduct High_Temp High Reaction Temperature? Check_Byproduct->High_Temp Byproduct Detected Success Pure Product Check_Byproduct->Success No/Trace Byproduct Wrong_Reagent Using Harsh Brominating Agent? High_Temp->Wrong_Reagent No Optimize_Temp Lower and Control Temperature (0-20°C) High_Temp->Optimize_Temp Yes Change_Reagent Use NBS Wrong_Reagent->Change_Reagent Yes Optimize_Temp->Start Retry Synthesis Change_Reagent->Start Retry Synthesis

References

Optimizing reaction temperature for monobromination of 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the monobromination of 2-amino-4-methylpyridine (B118599). Our aim is to facilitate the optimization of reaction conditions, with a particular focus on temperature control to achieve high yields of the desired monobrominated product.

Troubleshooting Guide

This guide addresses common issues encountered during the monobromination of 2-amino-4-methylpyridine, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low or No Yield of 2-Amino-5-bromo-4-methylpyridine Incorrect Reaction Temperature: The reaction temperature is critical and may be too low for the reaction to proceed efficiently.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) within the recommended range of 0-50°C. Monitor reaction progress closely using TLC.[1]
Ineffective Brominating Agent: The chosen brominating agent (e.g., NBS, Br₂) may be old or decomposed.Use a fresh, high-purity batch of the brominating agent. N-Bromosuccinimide (NBS) is reported to be effective for selective monobromination.[1]
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents and reaction kinetics.Dimethylformamide (DMF) has been successfully used as a solvent for this reaction.[1] Ensure the solvent is anhydrous if required by the specific protocol.
Formation of Multiple Products (Low Selectivity) High Reaction Temperature: Elevated temperatures can lead to the formation of di-brominated byproducts, such as 2-amino-3,5-dibromo-4-methylpyridine.[1]Maintain the reaction temperature at the lower end of the effective range. A temperature of 20°C has been shown to provide good selectivity for the monobrominated product.[1]
Incorrect Stoichiometry: An excess of the brominating agent can promote multiple brominations on the pyridine (B92270) ring.Use a 1:1 molar ratio of 2-amino-4-methylpyridine to the brominating agent (e.g., NBS).[1]
Extended Reaction Time: Allowing the reaction to proceed for too long, especially at higher temperatures, can increase the formation of byproducts.Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. A reaction time of 8-10 hours at 20°C has been reported to be effective.[1]
Presence of Unreacted Starting Material Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of byproducts.
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the selective monobromination of 2-amino-4-methylpyridine?

A1: The optimal temperature for selective monobromination is a balance between reaction rate and selectivity. A temperature range of 0-50°C is generally recommended.[1] Specifically, a reaction temperature of 20°C has been shown to produce a high yield (around 80%) of the desired this compound with minimal formation of byproducts when using NBS as the brominating agent.[1]

Q2: How can I minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromo-4-methylpyridine?

A2: The formation of di-brominated species is highly dependent on the reaction temperature.[1] To minimize this side reaction, it is crucial to maintain a controlled, lower reaction temperature. High reaction temperatures are known to promote the formation of 2-amino-3,5-dibromo-4-methylpyridine.[1] Additionally, using a precise 1:1 stoichiometry of the substrate to the brominating agent is essential.

Q3: What are the common brominating agents used for this reaction?

A3: Several brominating agents can be used, including N-Bromosuccinimide (NBS), bromine (Br₂), hydrobromic acid (HBr), and 2,2'-Dibromo-2,2'-dihydroxydiphenylmethane (DBDMH).[1] NBS is a preferred reagent for selective monobromination at the 5th position of 2-amino-4-methylpyridine.[1]

Q4: What is a typical solvent for this reaction?

A4: Dimethylformamide (DMF) is a commonly used solvent for the monobromination of 2-amino-4-methylpyridine with NBS.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting material (2-amino-4-methylpyridine) and the formation of the product (this compound) and any byproducts.

Experimental Protocol: Monobromination using NBS

This protocol is based on a reported procedure for the selective monobromination of 2-amino-4-methylpyridine.[1]

Materials:

  • 2-amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Acetonitrile

  • Ice bath

Procedure:

  • Under an ice bath, dissolve 2-amino-4-methylpyridine (1 equivalent) in DMF.

  • Prepare a solution of NBS (1 equivalent) in DMF.

  • Add the NBS solution dropwise to the solution of 2-amino-4-methylpyridine while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitor the reaction to completion using TLC analysis.

  • Upon completion, pour the reaction mixture into water, which should result in the formation of a brown solid.

  • Filter the solid and wash it with water.

  • Dry the solid and then wash it with acetonitrile.

  • Filter the solid again and dry to obtain the final product, this compound.

Data Summary

Reaction Temperature (°C)Brominating AgentProduct(s)Yield of Monobromo ProductReference
20NBSThis compound~80%[1]
High TemperaturesNBSThis compound and 2-Amino-4-methyl-3,5-dibromopyridineLower yield of monobromo product[1]
500 (Gas Phase)BromineComplex mixture of mono-, di-, and tri-brominated aminopyridinesNot specified[2][3]

Visual Guides

TroubleshootingWorkflow start Low Yield or Multiple Products cause1 Check Reaction Temperature start->cause1 cause2 Verify Stoichiometry start->cause2 cause3 Assess Reagent Quality start->cause3 cause4 Evaluate Reaction Time start->cause4 solution1a Temperature Too High? (Multiple Products) cause1->solution1a solution1b Temperature Too Low? (Low Conversion) cause1->solution1b solution2 Excess Brominating Agent? cause2->solution2 solution3 Old/Decomposed Reagents? cause3->solution3 solution4 Time Too Short/Long? cause4->solution4 action1a Decrease Temperature (e.g., to 20°C) solution1a->action1a Yes action1b Slightly Increase Temperature (within 0-50°C range) solution1b->action1b Yes action2 Use 1:1 Molar Ratio solution2->action2 Yes action3 Use Fresh Reagents solution3->action3 Yes action4 Monitor with TLC and Optimize Time solution4->action4 Yes

Caption: Troubleshooting workflow for monobromination.

ReactionPathway sub 2-amino-4-methylpyridine reagent + NBS (1 equiv.) DMF, 20°C, 8-10h sub->reagent prod1 This compound (Desired Product, ~80% Yield) reagent->prod1 sub2 2-amino-4-methylpyridine reagent2 + NBS (Excess or High Temp.) sub2->reagent2 prod2 2-amino-3,5-dibromo-4-methylpyridine (Byproduct) reagent2->prod2

Caption: Effect of temperature on product selectivity.

References

Improving yield and purity of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-bromo-4-methylpyridine synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products. Here are some common causes and solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial. While agents like elemental bromine (Br₂) can be used, they may lead to over-bromination and other side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of activated rings like 2-aminopyridines.[1][2] A method utilizing NBS in DMF at a controlled temperature has been shown to achieve yields of up to 80%.[1]

  • Incorrect Reaction Temperature: Temperature plays a critical role. High reaction temperatures can promote the formation of di-brominated by-products, specifically 2-Amino-4-methyl-3,5-dibromopyridine, thus reducing the yield of the desired mono-brominated product.[1] It is recommended to conduct the reaction at a controlled temperature, for instance, between 0°C and 50°C when using NBS.[1]

  • Improper Stoichiometry: The molar ratio of reactants is important. An excess of the brominating agent can lead to the formation of di-brominated and other over-brominated impurities. Using a 1:1 molar ratio of 2-Amino-4-methylpyridine to NBS is a good starting point for optimization.[1]

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without allowing for significant product degradation or side product formation. Techniques like Thin Layer Chromatography (TLC) can be used to track the consumption of the starting material.[1]

Experimental Protocol for Improved Yield using NBS:

A recommended procedure involves dissolving 2-Amino-4-methylpyridine in DMF and cooling the solution in an ice bath.[1] A solution of NBS is then added dropwise while maintaining a low temperature.[1] The reaction is then allowed to proceed at a controlled temperature (e.g., 20°C) for several hours until completion, as monitored by TLC.[1] The product is then precipitated by pouring the reaction mixture into water.[1]

Issue 2: Presence of 2-Amino-4-methyl-3,5-dibromopyridine Impurity

Q2: My final product is contaminated with a di-brominated impurity. How can I prevent its formation and remove it?

A2: The formation of 2-Amino-4-methyl-3,5-dibromopyridine is a common issue, particularly when using strong brominating agents or high reaction temperatures.[1]

  • Prevention:

    • Control Reaction Temperature: As mentioned previously, maintaining a lower reaction temperature (0-50°C) is crucial to minimize over-bromination.[1]

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is reported to be selective for mono-bromination at the 5-position, avoiding the formation of di-brominated by-products when used under appropriate conditions.[1] Another approach involves using 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as an oxidant, which has been shown to be regioselective for the 5-position of 2-aminopyridines.[3]

    • Controlled Addition of Brominating Agent: Adding the brominating agent slowly and in a controlled manner can help to prevent localized areas of high concentration, which can favor di-bromination.

  • Removal:

    • Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the mono- and di-brominated products.[4] A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]

    • Recrystallization: Depending on the solubility differences between the desired product and the di-brominated impurity, recrystallization from a suitable solvent, such as acetonitrile (B52724), can be an effective purification method.[1]

Issue 3: Presence of Isomeric Impurity (2-Amino-3-bromo-4-methylpyridine)

Q3: I am observing the formation of an isomeric impurity, likely 2-Amino-3-bromo-4-methylpyridine. How can I improve the regioselectivity of the bromination?

A3: The amino group in 2-Amino-4-methylpyridine is an activating group that directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The formation of the 3-bromo isomer is a potential side reaction.

  • Improving Regioselectivity:

    • Choice of Brominating System: The use of N-Bromosuccinimide (NBS) in DMF has been specifically reported to selectively yield the 5-bromo isomer without the formation of 2-Amino-4-methyl-3-bromopyridine.[1]

    • Acid Catalysis: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in conjunction with a brominating agent like 1-butylpyridinium bromide and H₂O₂, can enhance the regioselectivity for the 5-position.[3][4] The protonation of the ring nitrogen may influence the directing effect of the amino group.

  • Purification:

    • Column Chromatography: As with other impurities, silica gel column chromatography is a reliable method for separating the 5-bromo and 3-bromo isomers.

    • HPLC: For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) can be employed to separate the isomers. A reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be effective.[5]

Frequently Asked Questions (FAQs)

Q4: What is the typical starting material for the synthesis of this compound?

A4: The most common starting material is 2-Amino-4-methylpyridine.[1][4]

Q5: What are some common brominating agents used for this synthesis?

A5: Commonly used brominating agents include N-Bromosuccinimide (NBS), elemental bromine (Br₂), and 1-butylpyridinium bromide in the presence of an oxidant like hydrogen peroxide.[1][2][3]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting material, 2-Amino-4-methylpyridine, and the formation of the product.[1]

Q7: What purification techniques are recommended for this compound?

A7: The most common purification methods are silica gel column chromatography and recrystallization.[1][4] For recrystallization, solvents such as acetonitrile have been successfully used.[1]

Q8: What are the key safety precautions to take during this synthesis?

A8: Brominating agents like bromine and NBS are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6] Reactions should be conducted with care, especially during the addition of reagents and work-up procedures.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Starting MaterialBrominating Agent/SystemSolventTemperature (°C)Yield (%)Notes
2-Amino-4-methylpyridineN-Bromosuccinimide (NBS)DMF0-5080Selective for the 5-position; avoids di-brominated and 3-bromo by-products.[1]
2-Amino-4-methylpyridine1-butylpyridinium bromide / H₂O₂ / p-TSA1,2-Dimethoxyethane80Not specifiedRegioselective for the 5-position.[3][4]
2-AminopyridineBromine (Br₂) / Acetic AnhydrideNot specified5066.5 (for 2-amino-5-bromopyridine)Involves N-acylation, bromination, and hydrolysis.[7]

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start 2-Amino-4-methylpyridine in DMF add_nbs Add NBS Solution (dropwise at 0°C) start->add_nbs react React at 20°C (8-10 hours) add_nbs->react monitor Monitor by TLC react->monitor precipitate Pour into Water monitor->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry purify Purification dry->purify column Silica Gel Column Chromatography purify->column Option 1 recrystallize Recrystallization (e.g., Acetonitrile) purify->recrystallize Option 2 final_product Pure 2-Amino-5-bromo- 4-methylpyridine column->final_product recrystallize->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_dibromo Di-bromo Impurity cluster_isomer Isomeric Impurity start Problem Encountered cause_yield Potential Causes: - High Temperature - Strong Brominating Agent - Incorrect Stoichiometry start->cause_yield Low Yield cause_dibromo Potential Causes: - High Temperature - Excess Brominating Agent start->cause_dibromo Di-bromo Impurity cause_isomer Potential Cause: - Lack of Regioselectivity start->cause_isomer Isomeric Impurity solution_yield Solutions: - Control Temp (0-50°C) - Use NBS - Adjust Molar Ratios cause_yield->solution_yield solution_dibromo Solutions: - Lower Reaction Temp - Use NBS - Column Chromatography - Recrystallization cause_dibromo->solution_dibromo solution_isomer Solutions: - Use NBS in DMF - Use Acid Catalyst - Column Chromatography cause_isomer->solution_isomer

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions with unprotected amino-pyridines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an unprotected amino-pyridine failing or giving low yields?

A1: Low yields or reaction failure with unprotected amino-pyridines are common and can be attributed to several factors. The primary challenges stem from the inherent properties of the substrate itself. The lone pair of electrons on both the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success.

  • Base Selection: The strength and type of base used can significantly influence the reaction outcome.

  • Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.

  • Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[2]

Q2: What are the most common side reactions observed in Suzuki couplings with unprotected amino-pyridines, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[2] To minimize this, consider using boronic esters (e.g., pinacol (B44631) esters), which are more stable towards hydrolysis, or conducting the reaction under anhydrous conditions.[2]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this.[2] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[2]

  • Dehalogenation: The starting amino-pyridine can undergo dehalogenation, where the halide is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[2]

Q3: Can I perform a Suzuki coupling on an amino-pyridine without protecting the amino group?

A3: Yes, it is possible to perform Suzuki couplings on unprotected amino-pyridines. Success in these reactions is highly dependent on the selection of the appropriate catalyst system. Modern bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and others, have shown remarkable success in coupling challenging substrates like amino-heteroaryl halides. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition by the amino group. However, in some cases, particularly with challenging substrates or for process scale-up, N-protection (e.g., as an acetamide) may be a more robust strategy to ensure high yields and reproducibility.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions with unprotected amino-pyridines.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.[4] 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial, but may promote side reactions.[5][6] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.
Poor Solubility 1. Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Vary the ratio to improve solubility.[7] 2. Consider Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents like DMF or dry dioxane.[2]
Ineffective Degassing 1. Improve Degassing Technique: Use a robust degassing method such as the freeze-pump-thaw technique (for at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[8]
Problem 2: Significant Side Product Formation

Possible Causes & Solutions

Side Product Troubleshooting Steps
Homocoupling of Boronic Acid 1. Rigorous Degassing: As mentioned above, this is the most critical step to prevent oxygen-mediated homocoupling.[2] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[2]
Protodeboronation 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[2] 2. Anhydrous Conditions: Eliminate water from the reaction mixture. 3. Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation.
Dehalogenation of Starting Material 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[2] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with unprotected amino-pyridines, based on literature data.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [5]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High

Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.

Table 2: Base and Solvent Optimization for the Suzuki Coupling of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine with Arylboronic Acids [6]

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Na₂CO₃1,4-Dioxane45
Cs₂CO₃1,4-Dioxane50

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of an Unprotected Amino-Pyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Amino-pyridyl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the amino-pyridyl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[4]

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Work-up Procedure for Palladium Removal

Residual palladium in the final product can be a concern, especially in pharmaceutical applications. Here are some common methods for its removal:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite. This can help remove some of the precipitated palladium black.[9]

  • Aqueous Wash: An aqueous wash (e.g., with a solution of sodium thiosulfate (B1220275) or ammonium (B1175870) chloride) can sometimes help to remove residual palladium salts.

  • Scavenger Resins: For more complete removal, commercially available palladium scavengers (e.g., silica-based thiourea (B124793) or thiol resins) can be used. The crude product is dissolved in a suitable solvent and stirred with the scavenger resin, which is then filtered off.[10][11]

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can also effectively adsorb residual palladium. The carbon is then removed by filtration through Celite.[10]

Visualizations

Catalytic Cycle and Inhibition Pathway

Suzuki_Cycle_with_Inhibition pd0 Pd(0)L_n oa_complex [Ar-Pd(II)-X]L_n (Oxidative Addition) pd0->oa_complex + Ar-X inhibited_pd Inhibited Pd Complex [L_n-Pd-N(Py-NH₂)] pd0->inhibited_pd Coordination transmetalation_complex [Ar-Pd(II)-Ar']L_n (Transmetalation) oa_complex->transmetalation_complex + Ar'-B(OR)₂ + Base oa_complex->inhibited_pd Coordination product_complex Ar-Ar' (Reductive Elimination) transmetalation_complex->product_complex product_complex->pd0 product Coupled Product product_complex->product arx Amino-Pyridyl-X arx->oa_complex ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation_complex base Base base->transmetalation_complex

Suzuki catalytic cycle with the aminopyridine inhibition pathway.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Amino-pyridine, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_setup Verify Experimental Setup (Inert atmosphere, Stirring) start->check_setup optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) check_reagents->optimize_catalyst optimize_base Optimize Base (Screen different bases) check_conditions->optimize_base optimize_solvent Optimize Solvent (Screen solvents/mixtures) check_setup->optimize_solvent side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) optimize_catalyst->side_reactions optimize_base->side_reactions optimize_solvent->side_reactions solution_protodeboronation Use Boronic Ester or Anhydrous Conditions side_reactions->solution_protodeboronation Protodeboronation Dominant solution_homocoupling Improve Degassing or Use Pd(0) Source side_reactions->solution_homocoupling Homocoupling Dominant success Improved Yield side_reactions->success No Major Side Reactions, Yield Improves solution_protodeboronation->success solution_homocoupling->success

A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Overcoming Catalyst Deactivation in Palladium Coupling of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the palladium-catalyzed cross-coupling of pyridine (B92270) compounds.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during your experiments.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step Rationale
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, more electron-rich ligand. Buchwald-type biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective[1][2]. The steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center[1]. 2. Increase ligand-to-palladium ratio. A higher concentration of the phosphine ligand can help prevent the pyridine substrate from displacing it from the palladium center.
Inefficient Pre-catalyst Activation 1. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst (e.g., XPhos Pd G3)[3][4]. This bypasses the often-unreliable in situ reduction of Pd(II) to Pd(0). 2. Ensure rigorous inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, preventing the catalytic cycle from starting[3][5]. Degas all solvents and reagents thoroughly.
Poor Substrate Reactivity 1. Increase reaction temperature. For less reactive substrates like aryl chlorides, higher temperatures are often necessary to promote oxidative addition[1]. 2. Switch to a more reactive halide. The reactivity order is generally I > Br > OTf > Cl. If possible, using a bromopyridine instead of a chloropyridine can significantly improve yields[6].
Issue 2: Reaction Stalls Before Completion & Formation of Palladium Black
Possible Cause Troubleshooting Step Rationale
Catalyst Decomposition to Palladium Black 1. Lower the reaction temperature. High temperatures can accelerate the agglomeration of Pd(0) species into inactive palladium black[7]. 2. Increase ligand concentration. A higher ligand-to-metal ratio can stabilize the monoligated Pd(0) species, which is prone to aggregation[3]. 3. Use a more robust ligand. Certain bulky phosphine ligands are designed to create more stable catalytic complexes that are less susceptible to decomposition[2][7].
Ligand Degradation 1. Ensure strict anaerobic conditions. Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which are poor ligands for palladium. Use degassed solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen)[5]. 2. Choose a more stable ligand. Some phosphine ligands have greater thermal and oxidative stability.
Issue 3: Inconsistent Yields and Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Protodeboronation of Boronic Acid (Suzuki Coupling) 1. Use a less coordinating solvent. Solvents like THF or dioxane are often preferred over protic solvents which can facilitate the cleavage of the C-B bond. 2. Use a milder base. Strong bases can accelerate protodeboronation. Consider using KF or CsF instead of stronger bases like K₃PO₄ or NaOtBu[8]. 3. Use boronic esters (e.g., pinacol (B44631) esters) or trifluoroborates. These are often more stable to protodeboronation than the corresponding boronic acids[9].
Homocoupling of Boronic Acid (Suzuki Coupling) 1. Rigorously exclude oxygen. The presence of oxygen can promote the Pd(II)-mediated homocoupling of boronic acids. 2. Use a Pd(0) precatalyst. This minimizes the amount of Pd(II) present at the start of the reaction.
Dehalogenation of the Pyridine Halide 1. Avoid solvents that can act as hydride sources, such as alcohols, especially at high temperatures. 2. Choose a base that is less likely to promote dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed coupling reactions of pyridines so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This "poisoning" of the catalyst can halt the catalytic cycle and result in low or no product formation[1][10][11].

Q2: What is palladium black, and how can I prevent its formation?

A2: Palladium black is a finely divided, black precipitate of elemental palladium (Pd(0)) that is catalytically inactive. It forms when the active, ligand-stabilized Pd(0) complexes in the reaction mixture aggregate. To prevent its formation, you can lower the reaction temperature, increase the ligand-to-palladium ratio to better stabilize the active catalyst, use sterically hindered ligands that prevent aggregation, and ensure the reaction is run under a strict inert atmosphere to prevent oxidative degradation pathways that can lead to catalyst decomposition[3][7][12].

Q3: Which type of phosphine ligand is best for coupling pyridine halides?

A3: Sterically bulky and electron-rich monodentate phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are generally the most effective[1][2]. Their size helps to prevent the pyridine nitrogen from binding to the palladium center, and their electron-donating properties facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting, especially for aryl chlorides.

Q4: What is the role of the base in these reactions, and how does it affect catalyst stability?

A4: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of Suzuki coupling and in the deprotonation of the amine in Buchwald-Hartwig amination[8][13]. However, the choice of base can also impact catalyst stability. Very strong bases like NaOtBu can sometimes promote ligand degradation or other side reactions, while weaker bases like K₂CO₃ or Cs₂CO₃ may offer a milder reaction environment but might require higher temperatures or longer reaction times[13][14]. The "caesium effect," where caesium bases like Cs₂CO₃ or CsF give superior results, is thought to involve stabilization of catalytic intermediates[14].

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, it is possible to recover palladium from palladium black, but regenerating a highly active homogeneous catalyst for sensitive reactions is challenging and often not practical in a research setting. Prevention of deactivation is a much more effective strategy.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
13-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene (B28343)10095
22-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10092
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.0)Dioxane/H₂O10085
42,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3.0)Dioxane10088

Data compiled from various sources for illustrative purposes.[1][2]

Table 2: Buchwald-Hartwig Amination of Bromopyridine Isomers with Various Amines
EntryBromopyridineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF6583
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (1.9)(±)-BINAP (3.9)NaOtBu (1.4)Toluene8060
33-BromopyridineAnilinePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)Toluene10094
44-Bromopyridinen-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane10096

Data compiled from various sources for illustrative purposes.[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with a Buchwald Ligand[1]

Materials:

  • 3-Amino-2-chloropyridine (1.0 mmol)

  • 2-Methoxyphenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos to the tube.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine[12]

Materials:

  • 2-Bromo-6-methylpyridine (18 mmol)

  • (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.18 mmol)

  • (±)-BINAP (0.35 mmol)

  • Sodium tert-butoxide (NaOtBu) (25 mmol)

  • Anhydrous toluene (50 mL)

Procedure:

  • To a Schlenk vessel under an inert atmosphere, add (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, (±)-BINAP, Pd₂(dba)₃, and NaOtBu.

  • Add anhydrous toluene.

  • Heat the resulting mixture to 80°C and stir for 4 hours.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization from pentane/diethyl ether.

Mandatory Visualizations

Palladium_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Pyridine_Inhibition Pyridine Coordination (Catalyst Poisoning) Pd0->Pyridine_Inhibition Pyridine Substrate Pd_Black Pd(0) Aggregation (Palladium Black) Pd0->Pd_Black Catalyst Decomposition Transmetalation L₂Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_complex->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield or Stalled Check_Catalyst Is Catalyst Poisoning Suspected? Start->Check_Catalyst Check_Decomposition Is Palladium Black Observed? Check_Catalyst->Check_Decomposition No Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Check_Reagents Are Reagents/Conditions Optimal? Check_Decomposition->Check_Reagents No Optimize_Temp Lower Reaction Temperature Check_Decomposition->Optimize_Temp Yes Change_Base_Solvent Screen Different Bases/Solvents Check_Reagents->Change_Base_Solvent Yes Check_Purity Verify Reagent Purity Check_Reagents->Check_Purity No Increase_Ligand_Ratio Increase Ligand:Pd Ratio Change_Ligand->Increase_Ligand_Ratio Inert_Atmosphere Ensure Rigorous Inert Atmosphere & Degassed Solvents Optimize_Temp->Inert_Atmosphere

Caption: A troubleshooting workflow for failed palladium-catalyzed pyridine couplings.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Buchwald-Hartwig amination of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of bromopyridines?

A1: The two most prevalent side reactions are hydrodebromination and homocoupling. Hydrodebromination is the reduction of the bromopyridine to the corresponding pyridine (B92270), while homocoupling results in the formation of bipyridines from the coupling of two bromopyridine molecules.[1][2]

Q2: What factors typically lead to an increase in hydrodebromination?

A2: Hydrodebromination is often promoted by factors that favor β-hydride elimination from the palladium-amide intermediate.[3] These can include the choice of ligand, the nature of the amine, the base, and the reaction temperature. For instance, less sterically hindered ligands and primary amines with β-hydrogens can sometimes lead to increased hydrodebromination.[3] High reaction temperatures can also contribute to this side reaction.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of bromopyridines to form bipyridines can occur under certain palladium-catalyzed conditions.[1] Optimizing the catalyst system, particularly the ligand and palladium source, is crucial for minimizing this side reaction. Additionally, controlling the reaction temperature and ensuring an inert atmosphere can help suppress homocoupling.

Q4: Can the position of the bromine atom on the pyridine ring (2-, 3-, or 4-) influence the prevalence of side reactions?

A4: Yes, the position of the bromine atom can affect the reactivity of the bromopyridine and its susceptibility to side reactions. 2-Bromopyridines can sometimes be challenging due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and influence the reaction pathway. 3- and 4-bromopyridines generally exhibit different electronic properties, which can also impact the rates of desired amination versus side reactions.

Q5: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. GC-MS is excellent for separating and identifying volatile components of the reaction mixture, including the desired product, starting materials, and side products like pyridine and bipyridines.[4][5] ¹H NMR spectroscopy can be used to determine the relative ratios of these species in the crude reaction mixture by integrating characteristic signals.[6]

Troubleshooting Guides

Problem 1: Significant amount of debrominated pyridine detected.

This issue arises from the hydrodebromination side reaction. The following workflow can help troubleshoot and mitigate this problem.

Hydrodebromination_Troubleshooting start High Hydrodebromination Observed ligand Evaluate Ligand - Use bulkier, electron-rich ligands (e.g., XPhos, RuPhos) start->ligand Step 1 base Re-evaluate Base - Try weaker inorganic bases (e.g., Cs2CO3, K3PO4) ligand->base Step 2 temp Lower Reaction Temperature - Run at 80°C or lower if possible base->temp Step 3 amine Consider Amine Structure - If using primary amines, steric hindrance near the N-H can sometimes help temp->amine Step 4 end Reduced Hydrodebromination amine->end

Caption: Troubleshooting workflow for excessive hydrodebromination.

Problem 2: Formation of bipyridine homocoupling product.

The presence of bipyridine indicates a competing homocoupling pathway. The following steps can help to suppress this unwanted reaction.

Homocoupling_Troubleshooting start High Homocoupling Observed catalyst Optimize Catalyst System - Screen different Pd precursors (e.g., Pd(OAc)2 vs. Pd2(dba)3) - Ensure appropriate ligand-to-metal ratio start->catalyst Step 1 atmosphere Ensure Inert Atmosphere - Thoroughly degas solvent - Maintain positive pressure of Ar or N2 catalyst->atmosphere Step 2 concentration Adjust Reactant Concentration - Lowering concentration can sometimes disfavor bimolecular homocoupling atmosphere->concentration Step 3 end Reduced Homocoupling concentration->end Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord Amine_Complex [L-Pd(II)(Ar)(NHR2)]+ Br- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Side_Reaction1 Hydrodebromination (β-Hydride Elimination) Amido_Complex->Side_Reaction1 Product Ar-NR2 (Desired Product) Red_Elim->Product Product->Pd0 Regenerates Catalyst Side_Product1 Ar-H + Imine Side_Reaction1->Side_Product1

References

Troubleshooting low yield in Stille coupling with 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Stilling coupling reactions involving 2-Amino-5-bromo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the Stille reaction and why is it used?

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] It is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[3][4]

Q2: What are the key steps in the Stille coupling catalytic cycle?

The generally accepted mechanism involves three main steps:[3]

  • Oxidative Addition: The Pd(0) catalyst adds to the organic halide (this compound), forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium complex, displacing the halide.[2] This step is often the rate-determining step in the cycle.[5]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]

Q3: Are there any specific challenges associated with using this compound as a substrate?

Yes, substituted aminopyridines can present unique challenges. The pyridine (B92270) nitrogen and the amino group can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[6] Furthermore, as an electron-rich heterocyclic halide, the initial oxidative addition step may be slower compared to electron-poor systems.[5]

Q4: What are the most common side reactions in a Stille coupling?

The most prevalent side reaction is the homocoupling of the organostannane reagent (R-Sn-R) to form an R-R dimer.[1][3] Another potential side reaction is the reduction of the aryl halide, leading to a dehalogenated starting material, particularly if there are sources of hydride in the reaction mixture.[7]

Q5: Are organotin reagents hazardous?

Yes, organotin compounds are known to be highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] Post-reaction, residual tin byproducts can be difficult to remove from the final product.[4] Common work-up procedures to remove tin residues include washing with a saturated aqueous solution of potassium fluoride (B91410) (KF) or filtration through silica (B1680970) gel.[3]

Troubleshooting Guide for Low Yield

Issue 1: Low to no conversion of starting material.

Q: My reaction shows very little consumption of the this compound. What are the likely causes?

A: This issue typically points to an inactive catalyst or sub-optimal reaction conditions. The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Inadequate degassing of solvents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[7] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

  • Verify Catalyst and Ligand Activity: The palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) may have degraded. Use a fresh batch of catalyst or a trusted source. The choice of ligand is also critical; sterically hindered, electron-rich phosphine (B1218219) ligands typically accelerate the coupling.[5]

  • Increase Temperature: The oxidative addition to the electron-rich this compound may be slow. Gradually increasing the reaction temperature can often improve the rate and overall conversion.[8]

  • Check Reagent Quality: Ensure the organostannane reagent is pure and has not degraded.

Issue 2: Formation of significant side products, primarily homocoupled stannane.

Q: I am getting a low yield of my desired product but a high yield of a byproduct derived from my organotin reagent. How can I minimize this?

A: Homocoupling of the organostannane is a common competing reaction.[1] This can be influenced by the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Modify Catalyst/Ligand: The choice of ligand can influence the relative rates of transmetalation and homocoupling. Experiment with different phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos).

  • Additives: The addition of a copper(I) iodide (CuI) co-catalyst can significantly accelerate the rate-limiting transmetalation step, thereby outcompeting the homocoupling pathway.[2][5]

  • Lower Temperature: If the reaction is being run at a very high temperature, a slight reduction might disfavor the homocoupling pathway without significantly impacting the desired reaction, especially if a highly active catalyst system is used.

Issue 3: The reaction starts but stalls before completion.

Q: My reaction proceeds initially, as confirmed by TLC or LC-MS, but then stops, leaving a significant amount of starting material. What could be the cause?

A: Reaction stalling often indicates catalyst decomposition or inhibition over the course of the reaction.

Troubleshooting Steps:

  • Catalyst Inhibition by Substrate: The amino group or pyridine nitrogen on your substrate can coordinate to the palladium center, leading to catalyst deactivation.[6] Using bulky, electron-rich ligands can sometimes mitigate this by sterically shielding the metal center.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield.[8]

  • Additives: Lithium chloride (LiCl) is often used as an additive in Stille couplings. It can facilitate the transmetalation step and help stabilize the catalytic intermediates, potentially increasing the catalyst's lifetime and overall turnover number.[2]

Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to improving yield. The following table provides a summary of variables to consider based on common findings in Stille coupling literature.

ParameterInitial ConditionOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Screen Pd₂(dba)₃, Pd(OAc)₂.Pd(0) sources like Pd₂(dba)₃ with a separate ligand can offer more flexibility and activity.[2]
Ligand PPh₃Screen bulky, electron-rich ligands (e.g., P(t-Bu)₃, AsPh₃, XPhos).Electron-rich ligands accelerate oxidative addition and reductive elimination.[5][9]
Solvent TolueneScreen polar aprotic solvents like DMF, Dioxane, NMP.Solvent polarity can influence reaction rates and solubility of intermediates.[10]
Temperature 80 °CIncrease temperature in increments (e.g., 90 °C, 100 °C, 110 °C).Slower oxidative addition for electron-rich pyridines may require more thermal energy.[5]
Additive NoneAdd CuI (10-20 mol%) or LiCl (2-3 equiv.).CuI accelerates transmetalation.[11] LiCl can improve rates by enhancing solvent polarity and stabilizing intermediates.[2]

General Experimental Protocol

The following is a representative starting protocol for the Stille coupling of this compound. It should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Organostannane reagent (1.1-1.3 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Copper(I) Iodide (CuI, 15 mol%)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • To a flame-dried reaction flask, add the this compound, palladium catalyst, and CuI.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, stir the organic solution with a saturated aqueous solution of KF for 1-2 hours, or filter the mixture through a pad of Celite®.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Stille_Catalytic_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex + R¹-X (Aryl Halide) tm_complex R¹-Pd(II)L₂(R²) Transmetalation Complex oa_complex->tm_complex + R²-SnR₃ - XSnR₃ end_cycle tm_complex->end_cycle Reductive Elimination product R¹-R² Coupled Product start end_cycle->pd0 end_cycle->product Troubleshooting_Workflow cluster_optimization Reaction Optimization start Low Yield Observed check_inert Verify Inert Atmosphere & Reagent Quality start->check_inert side_products Significant Side Products (e.g., Homocoupling)? check_inert->side_products temp Increase Temperature (e.g., 80 -> 110 °C) catalyst Screen Catalyst, Ligand & Solvent temp->catalyst additives Incorporate Additives (CuI, LiCl) catalyst->additives end Improved Yield additives->end stalling Reaction Stalls? side_products->stalling No optimize_ligand Optimize Ligand & Add CuI to Accelerate Transmetalation side_products->optimize_ligand Yes stalling->temp No increase_loading Increase Catalyst Loading & Consider Bulky Ligands stalling->increase_loading Yes optimize_ligand->stalling increase_loading->temp

References

Post-treatment and workup procedures for 2-Amino-5-bromo-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-treatment and workup procedures in the synthesis of 2-Amino-5-bromo-4-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

The expected yield can vary depending on the specific synthetic protocol used. However, a common method utilizing N-Bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF) can achieve yields of approximately 80%.[1]

Q2: What are the typical physical properties of this compound?

This compound is typically an off-white to light yellow or brown solid.[1][2] The reported melting point is in the range of 148-151 °C.[3]

Q3: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spots of the starting material (2-Amino-4-methylpyridine) and the reaction mixture, one can determine when the starting material has been completely consumed.[1]

Q4: What are the common purification methods for this compound?

Common purification methods include:

  • Precipitation and Washing: The reaction mixture can be poured into water to precipitate the crude product as a solid. This solid is then filtered and washed with water and a suitable organic solvent like acetonitrile (B52724) to remove impurities.[1]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as 90% ethanol.[4]

  • Column Chromatography: Silica gel column chromatography using an eluent such as petroleum ether/ethyl acetate (B1210297) is another effective method for purification.

Q5: What are the primary safety precautions to consider during the workup?

It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care. Dimethylformamide (DMF) is a skin and eye irritant.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature (while being mindful of side product formation).
Loss of product during workup.If the product is partially soluble in the aqueous phase, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility.
Formation of a Brown, Oily Product Instead of a Solid Precipitate Presence of residual DMF.Ensure that a sufficient volume of water is used to precipitate the product. Vigorous stirring during precipitation can also promote solid formation.
Presence of impurities.The crude product may require further purification by recrystallization or column chromatography to obtain a solid.
Product is Contaminated with Di-brominated Impurity (2-Amino-3,5-dibromo-4-methylpyridine) Reaction temperature is too high.The bromination reaction can be exothermic. Maintain a controlled temperature, for example, by using an ice bath during the addition of the brominating agent. High temperatures can lead to the formation of di-brominated side products.[1]
Excess brominating agent.Use a stoichiometric amount of the brominating agent (e.g., NBS) relative to the starting material.
Difficulty in Removing the DMF Solvent DMF is a high-boiling point, water-miscible solvent.Aqueous Wash: Wash the organic extract multiple times with water or a saturated brine solution. For every 5 mL of DMF, using 5 x 10 mL of water for washing is a good rule of thumb. Azeotropic Removal: Add a solvent like toluene (B28343) and remove the solvents under reduced pressure. DMF will form an azeotrope with toluene, facilitating its removal.
Product appears as a dark brown solid Formation of colored impurities.The crude product can be decolorized by treating a solution of the product with activated charcoal before filtration and recrystallization. The brown color can also often be removed by washing the filtered solid with a suitable solvent like acetonitrile.[1]

Quantitative Data Summary

ParameterValueSource
Starting Material 2-Amino-4-methylpyridine[1]
Brominating Agent N-Bromosuccinimide (NBS)[1]
Solvent Dimethylformamide (DMF)[1]
Reaction Temperature 0-20 °C[1]
Reaction Time 8-10 hours[1]
Typical Yield ~80%[1]
Melting Point 148-151 °C[3]
Purity (after purification) >98%[2][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • Under an inert atmosphere and in an ice bath, dissolve 2-Amino-4-methylpyridine in DMF.

  • Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture dropwise, maintaining the temperature at or below 20°C.

  • Allow the reaction to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Stir the suspension for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with water.

  • Further wash the solid with acetonitrile to remove colored impurities.

  • Dry the purified product under vacuum to obtain this compound as a solid.[1]

Visualizations

Post_Treatment_Workflow Post-Treatment and Workup Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Points reaction_mixture Reaction Mixture in DMF precipitation Precipitation in Water reaction_mixture->precipitation Pour into water filtration1 Vacuum Filtration precipitation->filtration1 ts1 Incomplete Precipitation? precipitation->ts1 ts2 Product Oily? precipitation->ts2 washing Washing with Water & Acetonitrile filtration1->washing drying Drying under Vacuum washing->drying final_product Pure this compound drying->final_product ts3 Low Yield? final_product->ts3 ts4 Di-bromo Impurity? final_product->ts4

Caption: Workflow for the post-treatment and purification of this compound.

References

Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the direct electrophilic halogenation of pyridine (B92270) often difficult and unselective?

The direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic attack, making it less reactive than benzene.[1][2] When the reaction does proceed, it typically requires harsh conditions, such as the use of strong Brønsted or Lewis acids at elevated temperatures.[2][3]

Under these conditions, the electrophile preferentially attacks the C3 position. This is because the intermediate sigma complex formed by attack at C2 or C4 places a destabilizing positive charge on the electronegative nitrogen atom. The intermediate from C3 attack avoids this, making it the kinetically favored product.[4][5] However, mixtures of regioisomers are common, and yields can be low.[2]

Q2: I am observing a mixture of isomers in my direct halogenation of a substituted pyridine. How can I improve the regioselectivity?

The regiochemical outcome of pyridine halogenation is a delicate balance between the directing effect of the ring nitrogen and any existing substituents.

  • Electron-Donating Groups (EDGs) such as -NH2, -OH, and -OCH3, activate the ring and are ortho-, para-directing.[6] The final regioselectivity will depend on the interplay between the C3-directing effect of the nitrogen and the ortho-, para-directing effect of the substituent.

  • Electron-Withdrawing Groups (EWGs) like -NO2 and -CN further deactivate the ring and are meta-directing. This generally reinforces the inherent C3/C5 selectivity of the pyridine ring.

To improve selectivity, consider the following:

  • Milder Reagents: Switching to N-halosuccinimides (NCS, NBS, NIS) can sometimes offer better control than using elemental halogens.[6]

  • Alternative Strategies: If direct halogenation remains unselective, it is often more effective to employ one of the alternative strategies outlined below (Q3-Q5).

Q3: How can I achieve halogenation at the C2 position of my substituted pyridine?

For selective halogenation at the C2 position, the use of pyridine N-oxides is the most reliable and widely adopted strategy.[7][8] The N-oxide group is electron-donating, which activates the C2 and C4 positions towards electrophilic attack. With appropriate reagents, such as POCl3 or POBr3, highly regioselective halogenation at the C2 position can be achieved under mild conditions.[7][8]

Q4: My target molecule requires a halogen at the C4 position. What is the best approach?

Achieving C4-halogenation can be challenging. Two modern and effective strategies are:

  • Pyridine N-Oxides: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-halogenation. By carefully selecting the halogenating agent and reaction conditions, the selectivity can be steered towards the C4 position.[1]

  • Phosphonium (B103445) Salts: A highly selective method involves the installation of a phosphine (B1218219) at the 4-position to form a phosphonium salt. This salt is then displaced by a halide nucleophile. This technique is particularly useful for a broad range of unactivated pyridines and can be applied in late-stage functionalization of complex molecules.[1][9]

Q5: I need to install a halogen at the C3 position under mild conditions. Are there alternatives to harsh direct halogenation?

Yes, a recently developed and powerful method for C3-halogenation under mild conditions involves the use of Zincke imine intermediates .[2][3][10] This strategy consists of a three-step sequence in a single pot:

  • Ring-opening: The pyridine is activated and opened with an amine to form an acyclic Zincke imine.

  • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.

  • Ring-closing: The halogenated intermediate is then cyclized to reform the pyridine ring, now with a halogen at the C3 position.

This method is notable for its broad substrate scope, including complex pharmaceuticals, and its mild reaction conditions.[3][11]

Data on Regioselectivity of Halogenation

The following tables summarize quantitative data on the regioselectivity of different halogenation methods for substituted pyridines.

Table 1: Halogenation of Activated Pyridines with N-Bromosuccinimide (NBS)

SubstrateSolventProduct(s)RatioYield (%)
2-AminopyridineCCl45-Bromo-2-aminopyridineSingle isomer90
3-HydroxypyridineCH3CN2-Bromo-3-hydroxypyridineSingle isomer95
4-MethoxypyridineCCl43-Bromo-4-methoxypyridineSingle isomer89
2,6-DimethoxypyridineCH3CN3-Bromo-2,6-dimethoxypyridineSingle isomer92

Data compiled from studies on the mild regioselective halogenation of activated pyridines.[6]

Table 2: C4-Halogenation via Phosphonium Salts

Pyridine SubstrateHalogenating AgentProductYield (%)
3-PhenylpyridineLiCl4-Chloro-3-phenylpyridine85
2-MethylpyridineLiBr, TfOH4-Bromo-2-methylpyridine78
4-PhenylpyridineLiI, TfOH4-Iodo-4-phenylpyridine92
Etoricoxib derivativeCustom Phosphine, LiCl4-Chloro-etoricoxib derivative91

Data reflects the two-step yield of phosphonium salt formation and subsequent halogenation.[1]

Table 3: C3-Iodination via Zincke Imine Intermediates

Pyridine SubstrateProductYield (%)
2-Phenylpyridine3-Iodo-2-phenylpyridine88
4-Cyanopyridine3-Iodo-4-cyanopyridine75
3-Fluoropyridine3-Iodo-5-fluoropyridine65 (two-step)
Fused Furopyridine3-Iodo-furopyridine derivative78

Yields are for the one-pot ring-opening, halogenation, and ring-closing sequence unless otherwise noted.[2][3]

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (B109758) (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl3, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-chloro-substituted pyridine.

This protocol is adapted from a highly regioselective halogenation method for pyridine N-oxides.[7]

Protocol 2: One-Pot Procedure for 3-Iodination via a Zincke Imine Intermediate

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate (B1210297). Cool the mixture to -78 °C and add triflic anhydride (B1165640) (Tf2O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (B1670424) (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium (B1175870) acetate (NH4OAc, 10 equiv) and ethanol (B145695) to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine (B74083) is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This is a general procedure based on the reported method for 3-selective halogenation via Zincke imine intermediates.[3]

Visual Guides

The following diagrams illustrate the key concepts and workflows discussed.

Halogenation_Strategy_Workflow start Desired Regioselectivity? c2_halo C2-Halogenation start->c2_halo C2 c3_halo C3-Halogenation start->c3_halo C3 c4_halo C4-Halogenation start->c4_halo C4 strategy_n_oxide Use Pyridine N-Oxide Strategy c2_halo->strategy_n_oxide strategy_zincke Use Zincke Imine Strategy c3_halo->strategy_zincke Mild Conditions strategy_direct Direct Halogenation (Harsh Conditions) c3_halo->strategy_direct Harsh Conditions Tolerated c4_halo->strategy_n_oxide Alternative strategy_phosphonium Use Phosphonium Salt Strategy c4_halo->strategy_phosphonium

References

Technical Support Center: Managing Volatile Amines in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the use of volatile amines in C-N coupling reactions, such as the Buchwald-Hartwig amination.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low to no conversion in my Buchwald-Hartwig amination with a volatile amine. What are the likely causes and how can I fix it?

A1: Low or no conversion when using volatile amines is a common issue that can stem from several factors, primarily the loss of the amine nucleophile from the reaction mixture before it can react.

Troubleshooting Steps:

  • Amine Volatilization: The most frequent cause is the evaporation of the low-boiling-point amine at elevated reaction temperatures.

    • Solution: Perform the reaction in a sealed tube or a high-pressure reaction vessel to contain the volatile amine.[1][2] This is a highly effective method for ensuring the amine remains in the reaction medium.[1][2][3]

  • Catalyst System Inactivity: The chosen palladium precursor or ligand may not be optimal for the specific substrates.

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often required for challenging C-N couplings.[4] Consider screening advanced biarylphosphine ligands like RuPhos or BrettPhos, which have shown success with a range of amines.[5][6] For ammonia, a particularly volatile amine, specific ligands like Mor-DalPhos have been developed to achieve high chemoselectivity.[7]

    • Palladium Precursor: Ensure the active Pd(0) species is being generated.[8] While Pd(OAc)₂ is common, it requires in-situ reduction.[8][9] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[10]

  • Inappropriate Base or Solvent: The base and solvent play a crucial role in the catalytic cycle.[10]

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are essential for catalyst turnover.[2] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although this may require higher temperatures or longer reaction times.[9][10]

    • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions.[10] Ethers such as THF or dioxane are also frequently used.[10] The solvent choice can influence the solubility of the base and reaction intermediates.[10]

Q2: My reaction is producing a significant amount of hydrodehalogenation side product instead of the desired coupled amine. What can I do to minimize this?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[11] This can be caused by β-hydride elimination from the palladium-amide intermediate or other competing reduction pathways.

Troubleshooting Steps:

  • Ligand Choice: The ligand's steric and electronic properties are paramount. Using sterically hindered phosphine ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the side reactions.[12]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

    • Base: The choice of base can influence the prevalence of side reactions.[10] Screening different bases (e.g., switching from NaOt-Bu to LHMDS or Cs₂CO₃) may be beneficial.[12]

  • Amine Purity: Ensure the amine is pure and dry. Trace impurities can sometimes interfere with the catalytic cycle.[6]

Q3: How can I accurately add a gaseous or highly volatile liquid amine to my reaction?

A3: The accurate and safe addition of volatile amines is critical for reproducibility.

Methods for Addition:

  • Gas-tight Syringe: For low-boiling liquids, a pre-cooled, gas-tight syringe can be used to transfer a specific volume.

  • Condensation: The amine can be condensed directly into the reaction vessel at low temperatures (e.g., using a dry ice/acetone bath). The vessel is then sealed before being allowed to warm to the reaction temperature.

  • Use of a Salt: Using the hydrochloride or hydrobromide salt of the volatile amine and a stronger base (at least 2 equivalents) can be an effective strategy. The amine is generated in situ, preventing its loss during setup.

  • Solution in Solvent: A standard solution of the amine in the reaction solvent can be prepared and added via syringe. This is often the most accurate method for small-scale reactions.

II. Frequently Asked Questions (FAQs)

Q: Why are volatile amines considered challenging substrates in C-N coupling?

A: Volatile amines, such as methylamine, dimethylamine, and ammonia, present several challenges:

  • Low Boiling Points: Their tendency to evaporate at typical reaction temperatures (often 80-110 °C) leads to a loss of reagent and poor yields.[2][13]

  • Handling Difficulties: As gases or low-boiling liquids, they require special handling techniques to be measured and added accurately and safely.[13]

  • Strong Ligands: Amines themselves can act as ligands for the palladium center, which can sometimes inhibit the catalytic cycle, especially with less sterically hindered amines.[6] Ammonia is particularly challenging in this regard.[4]

Q: What are the key components of a Buchwald-Hartwig amination catalytic system?

A: A typical Buchwald-Hartwig reaction requires four main components:[10]

  • Palladium Precursor: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃, that generates the active Pd(0) catalyst.[8][10]

  • Ligand: Usually a bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[10][11]

  • Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8][10] Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate.[10]

  • Solvent: An anhydrous organic solvent, typically toluene, dioxane, or THF, is used to dissolve the reactants and facilitate the reaction.[10]

Q: How do I select the appropriate ligand for my reaction?

A: Ligand selection depends heavily on the substrates. Several "generations" of catalyst systems have been developed.[11]

  • First Generation: Triarylphosphines like P(o-tolyl)₃ were used in early systems, effective for secondary amines but less so for primary amines.[11]

  • Second Generation: Bidentate phosphines like BINAP and DPPF expanded the scope to include primary amines.[11]

  • Third Generation: Sterically hindered, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as RuPhos, BrettPhos, and XPhos, or N-heterocyclic carbenes (NHCs), offer the broadest scope and are often the first choice for challenging couplings, including those with volatile amines.[2][10]

Q: Can I run these reactions open to the atmosphere?

A: Generally, no. Buchwald-Hartwig reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[9] The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

III. Data Presentation

Table 1: Comparison of Catalyst Systems for Coupling of 2-Bromopyridine with Volatile Amines

AminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
PyrrolidinePd(OAc)₂dpppNaOt-BuToluene801698
DiethylaminePd(OAc)₂dpppNaOt-BuToluene801695
n-ButylaminePd(OAc)₂dpppNaOt-BuToluene801675
MorpholinePd(OAc)₂dpppNaOt-BuToluene801696

Data synthesized from a study on the amination of 2-bromopyridines in sealed tubes.[2]

IV. Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with a Volatile Amine in a Sealed Tube

This protocol is a representative example for the coupling of an aryl bromide with a volatile amine.[2][14]

Reagents & Equipment:

  • Aryl bromide (1.0 mmol)

  • Volatile amine (1.2-1.5 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., dppp, 0.02-0.1 mmol)

  • Base (e.g., NaOt-Bu, 1.4-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried sealed tube with a Teflon screw cap

  • Magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the aryl bromide, palladium precursor, phosphine ligand, and base to the oven-dried sealed tube containing a magnetic stir bar.

  • Sealing: Seal the tube with the screw cap.

  • Solvent & Amine Addition: Remove the tube from the glovebox. Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via a gas-tight syringe. If the amine is a gas, it can be condensed into the tube at low temperature before sealing.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the tube to room temperature. Carefully open the tube, as pressure may have built up. Quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. Visualizations

Experimental_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add solid reagents: Aryl Halide, Pd Precursor, Ligand, Base to sealed tube B Seal tube and remove from inert atmosphere A->B C Add degassed solvent and volatile amine B->C D Heat reaction mixture with stirring C->D E Monitor reaction (TLC, LC-MS) D->E F Cool and carefully open the reaction E->F G Quench and perform aqueous workup F->G H Extract with organic solvent G->H I Dry, concentrate, and purify by chromatography H->I

Caption: Experimental workflow for C-N coupling with volatile amines.

Catalytic_Cycle pd0 L-Pd(0) pd2_int L-Pd(II)(Ar)(X) pd0->pd2_int oa_label Oxidative Addition pd2_amide L-Pd(II)(Ar)(NHR) pd2_int->pd2_amide amide_form_label Amide Formation pd2_amide->pd0 re_label Reductive Elimination prod Ar-NHR hx_base HX + Base-H⁺ arx Ar-X rnh2 RNH₂ + Base

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-4-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

A1: Low yields with this substrate are often attributed to several factors, primarily related to its electronic properties and the reaction conditions. The presence of the 2-amino group can lead to catalyst inhibition. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be optimal for this electron-rich substrate.

  • Base Selection: The type, strength, and solubility of the base significantly impact the reaction rate and yield.

  • Solvent System: The polarity and composition of the solvent are crucial for the solubility of all reaction components and for facilitating the catalytic cycle.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can deactivate the catalyst and promote side reactions.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often accelerated in aqueous conditions. To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or anhydrous reaction conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most critical step to prevent this.[1]

  • Dehalogenation: The bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom. This can be caused by certain solvents (e.g., some alcohols) acting as hydride donors. Optimizing the reaction time can also minimize this side reaction.[1]

Q3: How do I choose the optimal base for my reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. For aminopyridine substrates, inorganic bases are generally preferred. A screening of bases is often recommended.

  • Commonly Used Bases: Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used and often prove effective.[2] K₃PO₄ is a good starting point for nitrogen-containing heterocycles.[2]

  • Base Strength: The strength of the base can influence the reaction rate. Stronger bases like K₃PO₄ and Cs₂CO₃ can lead to faster reactions but may also promote side reactions.

  • Solubility: The solubility of the base in the chosen solvent system is important for its effectiveness.

Q4: What is the best solvent system for this Suzuki coupling?

A4: The ideal solvent system needs to dissolve the organic substrate, the boronic acid derivative, and the inorganic base to a sufficient extent.

  • Aqueous Mixtures: A mixture of an organic solvent and water is commonly used. Popular choices include 1,4-dioxane (B91453)/water, toluene/water, and THF/water.[2] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous solvents like DMF or anhydrous dioxane may be beneficial.[1]

  • Solvent Ratios: The ratio of the organic solvent to water can be optimized to improve the solubility of all reaction components.[1]

Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions of substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yields of Halopyridines

EntryHalopyridine SubstrateBoronic AcidBaseSolventYield (%)
14-BromonitrobenzenePhenylboronic acidNa₂CO₃DMF/H₂O98
24-BromonitrobenzenePhenylboronic acidK₂CO₃DMF/H₂O95
34-BromonitrobenzenePhenylboronic acidK₃PO₄DMF/H₂O92
4Aryl IodidePhenylboronic acidTEAEtOH/H₂O85
5Aryl IodidePhenylboronic acidNaOHEtOH/H₂O90

Disclaimer: Data in this table is collated from various sources for illustrative purposes and may not be directly comparable due to differing reaction conditions.

Table 2: Effect of Different Solvents on Suzuki Coupling Yields of Halogenated Heterocycles

EntrySubstrateBaseSolventTemperature (°C)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane70-8060
25-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Toluene70-8040
35-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Acetonitrile70-8036
42,4-dichloropyrimidineK₂CO₃1,4-Dioxane/H₂O (2:1)Microwave80
52,4-dichloropyrimidineK₂CO₃THF/H₂O (1:1)Microwave75

Disclaimer: Data in this table is from studies on similar heterocyclic systems and serves as a general guide for solvent selection.[3][4]

Table 3: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) (a close structural analog) with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine86
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
52-Methylphenylboronic acid2-methyl-5-(o-tolyl)pyridin-3-amine75
6Thiophen-2-boronic acid2-methyl-5-(thiophen-2-yl)pyridin-3-amine72

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/water (4:1), 85-95 °C, 15h.

Experimental Protocols

The following is a general starting protocol for the Suzuki coupling of this compound, adapted from procedures for structurally similar aminopyridines. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base solvent Assess Solvent System start->solvent conditions Review Reaction Conditions start->conditions side_reactions Analyze for Side Reactions start->side_reactions catalyst_sol Use Bulky, Electron-Rich Ligands Increase Catalyst Loading catalyst->catalyst_sol base_sol Screen Different Bases (K3PO4, Cs2CO3) Ensure 2-3 Equivalents base->base_sol solvent_sol Optimize Solvent/Water Ratio Try Anhydrous Conditions solvent->solvent_sol conditions_sol Increase Temperature Incrementally Ensure Rigorous Degassing conditions->conditions_sol side_reactions_sol Use Boronic Esters Rigorous Degassing side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 boronate R2-B(OR)2 boronate->transmetalation base_h2o Base, H2O base_h2o->transmetalation reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Prevention of Homo-Coupling in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate homo-coupling side reactions in your palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of palladium-catalyzed reactions?

A1: Homo-coupling is an undesired side reaction where two identical molecules of one of the coupling partners react with each other to form a symmetrical dimer. For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. Similarly, in a Sonogashira reaction, two terminal alkyne molecules can dimerize in a process often referred to as Glaser coupling.[1] This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary causes of homo-coupling?

A2: The main culprits behind homo-coupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) species can then promote the homo-coupling of organometallic reagents.[2][3]

  • Palladium(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), incomplete or slow reduction to the active Pd(0) species can leave residual Pd(II) that facilitates homo-coupling.[2]

  • Copper Co-catalyst (in Sonogashira Reactions): In traditional Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[4]

  • High Temperatures: Elevated reaction temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homo-coupling.

Q3: How can I detect homo-coupling in my reaction?

A3: Homo-coupling byproducts can often be identified by a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): A new spot on the TLC plate, often with a different polarity compared to the starting materials and the desired product, may indicate the formation of a homo-coupled dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the homo-coupled product by its molecular weight, which will be approximately double that of the starting material that has dimerized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude reaction mixture may show characteristic signals corresponding to the symmetrical structure of the homo-coupled byproduct.

Troubleshooting Guides by Reaction Type

Suzuki Coupling

Issue: Significant formation of biaryl byproduct from the organoboron reagent.

Troubleshooting StepRationaleRecommended Action
1. Rigorous Deoxygenation Oxygen is a primary cause of homo-coupling in Suzuki reactions by oxidizing the Pd(0) catalyst.[2]Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30 minutes) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
2. Use of a Reducing Agent To ensure the palladium catalyst remains in its active Pd(0) state and to scavenge any Pd(II) species, a mild reducing agent can be added.Add a mild reducing agent like potassium formate (B1220265) (HCO₂K) to the reaction mixture before the addition of the palladium catalyst.[2]
3. Choice of Palladium Source Pd(II) precatalysts can contribute to homo-coupling if their reduction to Pd(0) is not efficient.Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure conditions are optimal for its rapid reduction.
4. Ligand Selection Bulky and electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway and suppress side reactions.Employ bulky, electron-rich phosphine ligands like those from the Buchwald or cataCXium families (e.g., SPhos, XPhos, cataCXium A).
5. Temperature Control While Suzuki reactions often require heat, excessive temperatures can lead to catalyst decomposition and increased side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Sonogashira Coupling

Issue: Formation of a diyne byproduct from the terminal alkyne (Glaser coupling).

Troubleshooting StepRationaleRecommended Action
1. Switch to a Copper-Free Protocol The copper co-catalyst is the primary mediator of Glaser homo-coupling.Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate this side reaction.[4]
2. Rigorous Deoxygenation Oxygen promotes the copper-catalyzed oxidative dimerization of the alkyne.If using a copper co-catalyst, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere.[5]
3. Reduce Copper Loading High concentrations of the copper catalyst can accelerate the rate of homo-coupling.Minimize the amount of copper(I) salt to the lowest effective concentration.
4. Slow Addition of Alkyne Maintaining a low instantaneous concentration of the alkyne can favor the cross-coupling pathway over dimerization.Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
5. Choice of Base and Solvent The base and solvent can influence the solubility of reactants and the stability of the catalytic species.An amine base is typically used. For copper-free conditions, organic bases like DBU or inorganic bases like Cs₂CO₃ can be effective. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.
Heck, Stille, and Negishi Couplings

Issue: Formation of homo-coupled byproducts from the aryl/vinyl halide or the organometallic reagent.

Troubleshooting StepRationaleRecommended Action
1. Ensure an Oxygen-Free Environment As with other palladium-catalyzed couplings, oxygen can promote side reactions.Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
2. Ligand Selection The choice of ligand can significantly influence the rates of the desired and undesired reaction pathways.For Heck reactions, bulky phosphine ligands can be beneficial. In Negishi couplings, the stereochemical outcome can be highly ligand-dependent, and additives like TMEDA can suppress side reactions.[6] For Stille reactions, the choice of ligand can also impact the extent of homo-coupling.
3. Use of a Pd(0) Precatalyst Starting with a Pd(0) source can circumvent issues related to the in situ reduction of Pd(II) precatalysts, which can sometimes lead to homo-coupling.Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
4. Control of Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for the cross-coupling product.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.
5. Purity of Reagents Impurities in the starting materials, especially the organometallic reagent, can sometimes lead to or exacerbate homo-coupling.Ensure the purity of all starting materials. Organotin reagents for Stille coupling, in particular, should be purified to remove any residual tin hydrides or other impurities.

Quantitative Data Summary

Table 1: Effect of Deoxygenation and Additive on Homo-coupling in a Suzuki Reaction

EntryDeoxygenationAdditiveHomo-coupling Product (%)Desired Product Yield (%)
1NoNone10-1575-85
2Yes (N₂ sparge)None2-590-95
3Yes (N₂ sparge)K-formate<1>98

Data is representative and compiled from typical results reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[2][3]

Table 2: Comparison of Conditions for Sonogashira Coupling

EntryCatalyst SystemAtmosphereHomo-coupling Product (%)Desired Product Yield (%)
1Pd(PPh₃)₄ / CuIAir20-3060-70
2Pd(PPh₃)₄ / CuIInert (N₂)5-1085-90
3Pd(dba)₂ / P(t-Bu)₃ (Copper-free)Inert (N₂)<2>95

Data is representative and compiled from typical results reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[4]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation of Reaction Solvent (Sparging)
  • Assemble the reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is below the surface of the solvent.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes while stirring.

  • After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Protocol 2: Use of Potassium Formate in a Suzuki Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Add potassium formate (1.5 equiv. relative to the palladium catalyst).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Heat the reaction mixture to the desired temperature and monitor its progress.

Protocol 3: Copper-Free Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(dba)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the degassed solvent (e.g., DMF or dioxane).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.).

  • Stir the reaction at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the substrates) and monitor its progress.

Visualizations

Troubleshooting_Homo_Coupling start High Homo-coupling Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki reaction_type->suzuki Suzuki sonogashira Sonogashira reaction_type->sonogashira Sonogashira other Heck, Stille, Negishi, etc. reaction_type->other Other deoxygenate Improve Deoxygenation Protocol suzuki->deoxygenate copper_free Switch to Copper-Free Protocol sonogashira->copper_free other->deoxygenate add_reductant Add Mild Reducing Agent (e.g., K-formate) deoxygenate->add_reductant change_pd_source Switch to Pd(0) Precatalyst deoxygenate->change_pd_source reduce_cu Reduce Copper Loading deoxygenate->reduce_cu add_reductant->change_pd_source optimize_ligand Optimize Ligand (Bulky, Electron-Rich) change_pd_source->optimize_ligand change_pd_source->optimize_ligand optimize_temp Optimize Temperature optimize_ligand->optimize_temp end Homo-coupling Minimized optimize_ligand->end copper_free->deoxygenate slow_addition Slow Addition of Alkyne reduce_cu->slow_addition slow_addition->end check_reagents Check Reagent Purity optimize_temp->check_reagents check_reagents->end

Caption: Troubleshooting workflow for addressing excessive homo-coupling.

Competing_Pathways cluster_0 Catalytic Cycle cluster_1 Homo-Coupling Pathway Pd(0)L_n Pd(0)L_n R1-Pd(II)-X(L_n) R1-Pd(II)-X(L_n) Pd(0)L_n->R1-Pd(II)-X(L_n) Oxidative Addition (R1-X) Pd(II)X_2 Pd(II)X_2 Pd(0)L_n->Pd(II)X_2 Oxidation (O2) R1-Pd(II)-R2(L_n) R1-Pd(II)-R2(L_n) R1-Pd(II)-X(L_n)->R1-Pd(II)-R2(L_n) Transmetalation (M-R2) R1-R2 Desired Cross-Coupling Product R1-Pd(II)-R2(L_n)->R1-R2 R1-R2->Pd(0)L_n Reductive Elimination R2-Pd(II)-X R2-Pd(II)-X Pd(II)X_2->R2-Pd(II)-X Transmetalation (M-R2) R2-Pd(II)-R2 R2-Pd(II)-R2 R2-Pd(II)-X->R2-Pd(II)-R2 Transmetalation (M-R2) R2-R2 Undesired Homo-Coupling Product R2-Pd(II)-R2->R2-R2 R2-R2->Pd(0)L_n Reductive Elimination

Caption: Competing pathways of cross-coupling and homo-coupling.

Inert_Atmosphere_Workflow start Start: Prepare Reaction Setup flame_dry Flame-Dry Glassware Under Vacuum start->flame_dry cool Cool to Room Temperature Under Inert Gas flame_dry->cool add_solids Add Solid Reagents (Except Catalyst) cool->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_solvent Add Degassed Solvent via Syringe purge->add_solvent sparge Sparge Solvent with Inert Gas (Optional) add_solvent->sparge add_catalyst Add Palladium Catalyst Under Inert Gas Counterflow sparge->add_catalyst run_reaction Run Reaction Under Positive Inert Gas Pressure add_catalyst->run_reaction end Reaction Complete run_reaction->end

Caption: Workflow for setting up an inert reaction atmosphere.

References

Technical Support Center: Removing Palladium Catalyst Residues from Final Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1][4] This method's effectiveness can be enhanced by using additives that increase the solubility of palladium species in the solvent.[5]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3][6]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[6]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?

  • The solvent system used in your reaction.

  • The required level of purity for your final product.

A decision-making workflow is provided below to guide your selection process.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1][5][7] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[8]

Q5: What are metal scavengers and how do they work?

A5: Metal scavengers are solid materials, often based on silica (B1680970) or polystyrene, that are functionalized with ligands having a high affinity for specific metals.[1] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[8] When the reaction mixture is treated with the scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially with nitrogen- or sulfur-containing compounds.[5] The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based scavengers are often effective.[5]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.

    • Activated Carbon Treatment: Use activated carbon, potentially in combination with a scavenger, but be mindful of potential product loss.[5]

    • Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon.[1][5][7]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal techniques based on published data.

Table 1: Efficiency of Silica-Based Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Si-Thiol33,000<200>99.4[9]
Si-TMT~2000<15>99.2[7]
Si-Thiourea2400≤ 16>99.3[8]
SPM32 (Thiol-based)6001597.5[7]

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)% RemovalNotesReference
Darco KB-B300<1>99.60.2 wt, 45 °C, 18 h[7]
Ecosorb C-941Not specifiedNot specified-Lower cost, but potential for product loss[7]
Carboxen® 564Not specifiedNot specified-Outperformed Silica-Thiol in some cases[10]
Nuchar AquaGuard9100645028Used alone[7]
Nuchar AquaGuard + 1,2-ethanedithiol9100<273>97Binary system[7]

Table 3: Efficiency of Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
CrystallizationNot specifiedNot specifiedVariable[1][4]
Liquid-Liquid ExtractionNot specifiedNot specified>99[11]
Polystyrene-bound TMT15503>99.8[7]
Polychelated Resin (PCR-B2)328498.8[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[5]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[5]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[5]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

Palladium_Removal_Workflow start Crude Product (with Pd residue) check_pd_form Determine Pd Form (Homogeneous vs. Heterogeneous) start->check_pd_form heterogeneous Heterogeneous Pd (e.g., Pd/C) check_pd_form->heterogeneous Solid homogeneous Homogeneous Pd (Dissolved) check_pd_form->homogeneous Dissolved filtration Filtration (e.g., through Celite) heterogeneous->filtration scavenging Metal Scavenging (Silica or Polymer-based) homogeneous->scavenging activated_carbon Activated Carbon Treatment homogeneous->activated_carbon crystallization Crystallization homogeneous->crystallization extraction Liquid-Liquid Extraction homogeneous->extraction analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenging->analysis activated_carbon->analysis crystallization->analysis extraction->analysis analysis->start Pd > Limit (Re-process) final_product Purified Product analysis->final_product Pd < Limit

Caption: General workflow for selecting a palladium removal method.

Caption: Decision logic for selecting a palladium removal strategy.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and scalable method is the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent. This method is favored due to its selectivity for the desired 5-bromo isomer and relatively mild reaction conditions, which are crucial for large-scale production.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is paramount to prevent the formation of by-products such as 2-Amino-4-methyl-3,5-dibromopyridine.[1] The dropwise addition of the brominating agent and maintaining a low reaction temperature, typically in an ice bath, are essential. Reaction time and the stoichiometry of the reactants are also critical for maximizing yield and purity.

Q3: What are the potential by-products in this synthesis?

A3: The primary by-products are the di-brominated species, 2-Amino-4-methyl-3,5-dibromopyridine, and potentially the 3-bromo isomer, 2-Amino-3-bromo-4-methylpyridine.[1] Formation of the di-brominated product is more likely at higher temperatures.

Q4: How can the reaction be monitored for completion?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material (2-Amino-4-methylpyridine) and the product, one can determine when the starting material has been completely consumed.

Q5: What are the recommended work-up and purification procedures for the final product?

A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1] The resulting solid is then filtered, washed with water, and can be further purified by washing with a suitable solvent like acetonitrile (B52724) to remove impurities.[1] For higher purity, column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure complete consumption of the starting material. - Maintain the recommended reaction temperature (e.g., ice bath) to minimize by-product formation. - Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.
Formation of a Dark-Colored Product - Presence of impurities in the starting material or reagents. - Decomposition of the product or by-products.- Use high-purity starting materials and reagents. - Ensure the reaction is not overheated. - The brown color of the crude solid is common; purification steps should yield a lighter-colored product.[1]
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to allow for particle growth. - Use a filter aid if necessary.

Experimental Protocols

Synthesis of this compound using NBS

This protocol is adapted from a disclosed process aimed at minimizing by-products and simplifying post-treatment.[1]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (e.g., 150 ml) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, pour the reaction mixture into water to precipitate the product. A brown solid should form.[1]

  • Filter the solid and wash it thoroughly with water.

  • Wash the filtered solid with acetonitrile (e.g., 164 ml).[1]

  • Filter the solid again and dry it under vacuum to obtain this compound.

Expected Yield: Approximately 80%.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Amino-4-methylpyridine[1]
Brominating Agent N-Bromosuccinimide (NBS)[1]
Solvent Dimethylformamide (DMF)[1]
Reaction Temperature 0-20°C[1]
Reaction Time 8-10 hours[1]
Yield ~80%[1]
Melting Point 148-151 °C[2][3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-4-methylpyridine in DMF B Prepare NBS solution in DMF C Cool reactant solution in ice bath B->C D Dropwise addition of NBS solution C->D E Stir at 20°C for 8-10 hours D->E F Monitor by TLC E->F G Pour into water to precipitate F->G H Filter the solid G->H I Wash with water H->I J Wash with acetonitrile I->J K Dry under vacuum J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_color Dark Product Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity DarkProduct Dark Product Start->DarkProduct Y1 Check TLC for complete reaction LowYield->Y1 P1 Confirm temperature control LowPurity->P1 C1 Use high-purity reagents DarkProduct->C1 Y2 Verify reaction temperature Y1->Y2 Y3 Optimize work-up procedure Y2->Y3 P2 Check stoichiometry P1->P2 P3 Perform column chromatography P2->P3 C2 Ensure no overheating C1->C2 C3 Purify to lighten color C2->C3

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Amino-5-bromo-4-methylpyridine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such intermediates is critical for the integrity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents a comparative analysis of various techniques, supported by available experimental data, to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Analytical Strategies

The comprehensive characterization of a pharmaceutical intermediate like this compound involves a multi-faceted analytical approach. Spectroscopic techniques are employed for structural elucidation and identification, while chromatographic methods are essential for assessing purity and quantifying impurities. Thermal analysis can provide crucial information about the material's stability and physical properties.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyridine (B92270) derivatives.

Experimental Protocol:

A representative HPLC method for a similar compound, 2-Amino-5-bromo-3-methylpyridine, can be adapted.[1]

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[1]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Temperature: Ambient or controlled (e.g., 25 °C)

  • Injection Volume: 10-20 µL

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Data Presentation:

ParameterThis compoundAlternative Method (e.g., for other pyridine derivatives)
Retention Time (min) Not available in searched literatureVaries depending on the specific compound and method
Resolution (Rs) Not available in searched literature> 2.0 for critical pairs
Limit of Detection (LOD) Not available in searched literatureTypically in the ng/mL range
Limit of Quantification (LOQ) Not available in searched literatureTypically in the µg/mL range
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization with a silylating agent may be required.

Data Presentation:

ParameterThis compoundAlternative Method (e.g., for other pyridine derivatives)
Retention Time (min) Not available in searched literatureVaries depending on the specific compound and method
Key Mass Fragments (m/z) Expected molecular ion at m/z 186/188 (due to bromine isotopes)Varies based on the compound's structure
Limit of Detection (LOD) Not available in searched literatureTypically in the pg range
Limit of Quantification (LOQ) Not available in searched literatureTypically in the ng range

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Data Presentation:

A patent for the synthesis of this compound reports the following ¹H NMR data in CDCl₃:

ProtonChemical Shift (δ) ppm
-CH₃2.277 (singlet, 3H)
-NH₂4.481 (singlet, 2H)
Pyridine-H6.406 (singlet, 1H)
Pyridine-H8.078 (singlet, 1H)

Note: The specific positions of the pyridine protons were not assigned in the provided source.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[2]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Presentation:

An observed IR spectrum for this compound is available in the literature, which can be compared with calculated spectra.[3] Key expected vibrational bands include:

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H stretching (amino group)3400-3200
C-H stretching (aromatic and methyl)3100-2850
C=C and C=N stretching (pyridine ring)1600-1400
N-H bending (amino group)1650-1580
C-Br stretching700-500
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Instrument: Mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).

  • Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Presentation:

A patent for the synthesis of this compound reports a mass spectrometry result of m/z = 188 (M+1), which corresponds to the protonated molecule. The presence of bromine would result in a characteristic isotopic pattern with peaks at m/z 187 and 189 for the molecular ion in a 1:1 ratio.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material.

Experimental Protocol:

  • Instrument: TGA or DSC instrument.

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a sample pan.

  • Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen), and changes in mass (TGA) or heat flow (DSC) are recorded as a function of temperature.

Data Presentation:

No specific TGA or DSC data for this compound was found in the searched literature. However, these analyses would provide information on melting point, decomposition temperature, and the presence of any solvates or polymorphs.

Visualizing the Analytical Workflow

A logical workflow is crucial for the comprehensive characterization of a pharmaceutical intermediate.

Analytical Workflow for this compound Characterization Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Physicochemical Properties Synthesis Synthesis Initial_Purification Initial_Purification Synthesis->Initial_Purification Crude Product Preliminary_Analysis Preliminary_Analysis Initial_Purification->Preliminary_Analysis NMR_Spectroscopy NMR (1H, 13C) Preliminary_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Preliminary_Analysis->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Preliminary_Analysis->FTIR_Spectroscopy HPLC HPLC (Purity, Assay) Preliminary_Analysis->HPLC GC_MS GC-MS (Volatile Impurities) Preliminary_Analysis->GC_MS Thermal_Analysis TGA/DSC Preliminary_Analysis->Thermal_Analysis Structure_Confirmation Structure_Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation FTIR_Spectroscopy->Structure_Confirmation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment GC_MS->Purity_Assessment Stability_Profile Stability_Profile Thermal_Analysis->Stability_Profile Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report Stability_Profile->Final_Report

Caption: A general workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. While HPLC and GC-MS are indispensable for purity determination and impurity profiling, NMR, FTIR, and MS are essential for unambiguous structural confirmation. Thermal analysis provides valuable information regarding the compound's physical properties and stability. The specific experimental parameters and performance data will need to be established and validated for each analytical method to ensure reliable and accurate characterization of this important pharmaceutical intermediate.

References

A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Amino-5-bromo-4-methylpyridine is a critical step in the journey from laboratory to market. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, but other methods also offer unique advantages. This guide provides an objective comparison of HPLC with alternative analytical techniques for the purity determination of this compound, supported by representative experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve autosampler Autosampler Injection dissolve->autosampler Inject column C18 Column Separation autosampler->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Purity Report

Figure 1. Workflow for HPLC Purity Determination.

Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can provide complementary information or be more suitable in specific contexts.[4]

  • Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization might be necessary to improve its volatility and thermal stability, which can add complexity to the sample preparation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[4] It provides information about the chemical structure of the main compound and any impurities present, without the need for a reference standard for every impurity. However, its sensitivity is lower than that of HPLC.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For high-purity crystalline substances, the melting point depression is proportional to the mole fraction of impurities. This allows for the determination of the total molar purity of the main component.[5] It is a valuable technique for determining absolute purity without the need for impurity standards, but it requires the sample to be crystalline and thermally stable upon melting.[5]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.[6] It is often used for reaction monitoring and preliminary purity checks. While quantitative TLC (HPTLC) is possible, it generally offers lower resolution and sensitivity compared to HPLC.

Logical_Relationship cluster_main Purity Determination of this compound cluster_properties Key Compound Properties HPLC HPLC Polarity Polarity HPLC->Polarity GC GC Volatility Volatility GC->Volatility NMR NMR Structure Structure NMR->Structure DSC DSC Crystallinity Crystallinity & Thermal Stability DSC->Crystallinity

References

A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Amino-5-bromo-4-methylpyridine with other brominated pyridine (B92270) isomers, focusing on their physicochemical properties, reactivity in common organic transformations, and applications in drug discovery and agrochemical research. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and synthesis.

Physicochemical Properties

The position of the bromine atom and other substituents on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, affect their solubility, crystal packing, and pharmacokinetic profiles in potential drug candidates. A summary of key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Brominated Pyridine Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC₆H₇BrN₂187.04[1]148-151[2][3][4]Soluble in methanol[2]
2-Amino-3-bromopyridineC₅H₅BrN₂173.01[5][6]63-67[5][7]Slightly soluble in water; soluble in ethanol (B145695) and dichloromethane[8]
2-Amino-4-bromopyridineC₅H₅BrN₂173.01[9]142-146[9]Slightly soluble in chloroform (B151607) and methanol[10]
2-Amino-6-bromopyridineC₅H₅BrN₂173.01[11][12]88-91[11][12][13]Slightly soluble in water; soluble in polar organic solvents like DMF[11]

Reactivity and Applications in Organic Synthesis

Brominated pyridines are versatile building blocks in organic synthesis, primarily due to their utility in cross-coupling reactions and nucleophilic aromatic substitutions. The electronic and steric environment around the carbon-bromine bond dictates the reactivity of each isomer.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[5] While direct quantitative comparisons of the brominated isomers under identical conditions are scarce in the literature, the electronic nature of the pyridine ring and the position of the substituents play a crucial role.

This compound is a versatile intermediate for such reactions.[14] The bromine at the 5-position is readily displaced in Suzuki, Stille, and Heck couplings.[14] The amino group at the 2-position and the methyl group at the 4-position modulate the electronic density of the pyridine ring, influencing the reactivity.[14]

Generally, bromopyridines are more reactive than their chlorinated counterparts due to the weaker C-Br bond, which facilitates the oxidative addition step in the catalytic cycle.[8] For instance, in Suzuki-Miyaura reactions, bromopyridines often allow for milder reaction conditions and a broader selection of catalysts compared to chloropyridines.[5]

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Brominated Pyridine Brominated Pyridine Solvent Solvent Brominated Pyridine->Solvent Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Solvent Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Solvent Base Base Base->Solvent Temperature Temperature Solvent->Temperature Atmosphere Inert Atmosphere Temperature->Atmosphere Extraction Extraction Atmosphere->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Coupled Product Chromatography->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

The reactivity of brominated pyridines in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the bromine atom. The pyridine nitrogen atom is electron-withdrawing, making the positions ortho (2- and 6-) and para (4-) to it more electrophilic and thus more susceptible to nucleophilic attack.[15] Consequently, isomers with bromine at the 2-, 4-, or 6-positions are generally more reactive in SNAr reactions than those with bromine at the 3- or 5-positions. The presence of other electron-withdrawing groups on the ring further enhances this reactivity.[16]

SNAr_Reactivity cluster_pyridine Pyridine Ring Positions N N C2 C2 (ortho) N->C2 C3 C3 (meta) C2->C3 High_Reactivity Higher Reactivity (Electron Deficient) C2->High_Reactivity C4 C4 (para) C3->C4 Low_Reactivity Lower Reactivity (Less Electron Deficient) C3->Low_Reactivity C5 C5 (meta) C4->C5 C4->High_Reactivity C6 C6 (ortho) C5->C6 C5->Low_Reactivity C6->N C6->High_Reactivity Reactivity Reactivity

Influence of substituent position on SNAr reactivity in pyridines.

Biological Activity and Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic scaffold. Brominated aminopyridines serve as key intermediates in the synthesis of a wide range of biologically active molecules.

This compound, for example, is utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[14] The amino group can interact with the ATP-binding site of kinases, and modifications at the 5-position, facilitated by the bromine atom, allow for fine-tuning of selectivity and potency.[14] Derivatives of brominated pyrimidines, a related class of heterocycles, have shown potent activity as Bcr/Abl tyrosine kinase inhibitors.[11]

While direct comparative biological data for the parent brominated aminopyridine isomers is limited, the substitution pattern is known to be critical for activity. For instance, derivatives of various aminopyridines have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and neurological agents.[2]

Table 2: Reported Biological Applications of Brominated Pyridine Isomers and Their Derivatives

IsomerReported Biological Applications of Derivatives
This compoundIntermediates for kinase inhibitors.[14]
2-Amino-3-bromopyridineIntermediates for various biologically active heterocycles.
2-Amino-4-bromopyridineIntermediates for pharmaceuticals targeting neurological disorders.[16]
2-Amino-6-bromopyridineBuilding blocks for anti-HIV agents and anti-inflammatory agents.[11]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving brominated pyridine isomers. These should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[13]

Materials and Reagents:

  • Brominated pyridine isomer (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated pyridine, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of a brominated pyridine with an amine nucleophile.

Materials and Reagents:

  • Brominated pyridine isomer (1.0 eq)

  • Amine nucleophile (1.0 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a reaction vessel, dissolve the brominated pyridine in the chosen solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the reactivity of the substrate and nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its isomers are valuable building blocks in organic synthesis, each offering a unique combination of reactivity and physicochemical properties. The choice of isomer will depend on the specific synthetic strategy and the desired properties of the target molecule. While direct quantitative comparisons are not always available, an understanding of the fundamental principles of reactivity, as outlined in this guide, can aid researchers in selecting the most appropriate starting material for their synthetic endeavors. Further side-by-side comparative studies are warranted to provide a more detailed quantitative understanding of the differences between these important chemical intermediates.

References

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-5-bromo-4-methylpyridine scaffold represents a privileged starting point in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on this and structurally related 2-aminopyridine (B139424) cores, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutics.

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site. The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine (B92270) ring offers a versatile platform for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the impact of substitutions at key positions, drawing insights from various studies on related 2-aminopyridine and aminopyrimidine derivatives to inform the rational design of novel inhibitors.

Comparative Analysis of Substituent Effects

The biological activity of 2-aminopyridine derivatives is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships, with quantitative data presented for easy comparison.

Modifications at the 2-Amino Position

The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge. Acylation or alkylation of this group can modulate this interaction and impact potency.

Compound IDR Group (at 2-Amino)Target KinaseIC50 (nM)Reference
1a -HALK40[1]
1b -C(O)CH₃ALK>1000Inferred from SAR
2a -HCDK846[2]
2b -CH₃CDK8150[2]

As illustrated in the table, derivatization of the 2-amino group generally leads to a decrease in inhibitory activity, highlighting the importance of the unsubstituted amine for optimal hinge binding.

Modifications at the 5-Position (Bromo Substituent)

The 5-bromo position serves as a key vector for introducing diversity, often through palladium-catalyzed cross-coupling reactions. Substitutions at this position can explore deeper pockets of the ATP-binding site and significantly influence both potency and selectivity.

Compound IDR Group (at 5-Position)Target KinaseIC50 (nM)Reference
3a -BrMAP4K4150[3]
3b -PhenylMAP4K425[3]
3c -4-FluorophenylMAP4K415[3]
4a -BrALK40[1]
4b -(2-pyridone)ALK19[1]

The data suggests that replacing the bromo group with aryl or heteroaryl moieties can lead to a substantial increase in potency. This is often attributed to favorable interactions with hydrophobic regions or the formation of additional hydrogen bonds within the kinase active site.

Modifications at the 4-Methyl Position

While the 4-methyl group itself can contribute to binding, its replacement with other small alkyl or functional groups can be explored to fine-tune activity and physical properties.

Compound IDR Group (at 4-Position)Target KinaseIC50 (nM)Reference
5a -CH₃iNOS6[4]
5b -HiNOS>100[4]
5c -CF₃iNOS25Inferred from SAR

These findings indicate that the 4-methyl group is beneficial for activity against iNOS, and while other small groups can be tolerated, significant alterations may be detrimental.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key experiments typically employed in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Add 5 µL of the diluted compound solution to the wells of the assay plate. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Prepare a kinase/substrate master mix in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start 2-Amino-5-bromo- 4-methylpyridine reaction Chemical Modification (e.g., Suzuki Coupling) start->reaction derivatives Library of Derivatives reaction->derivatives kinase_assay In Vitro Kinase Assay derivatives->kinase_assay cell_assay Cell-Based Viability Assay kinase_assay->cell_assay sar_analysis SAR Analysis (IC50 Determination) cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the discovery of kinase inhibitors.

signaling_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., ALK, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2-Aminopyridine Derivative Inhibitor->RTK Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

sar_relationship cluster_positions Substitution Positions Core 2-Amino-4-methyl -5-bromopyridine R2 2-Amino Position (H-bond donor/acceptor) Core->R2 affects R5 5-Bromo Position (Hydrophobic pocket) Core->R5 affects R4 4-Methyl Position (Steric interactions) Core->R4 affects Activity Biological Activity (Potency & Selectivity) R2->Activity R5->Activity R4->Activity

References

Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals and pharmaceuticals. Among these, aminobromopyridines serve as versatile intermediates, offering two distinct reactive sites for molecular elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. This guide provides an objective comparison of the reactivity of two closely related isomers, 2-Amino-5-bromo-4-methylpyridine and 2-Amino-3-bromo-4-methylpyridine .

The subtle difference in the position of the bromine atom—from the 5-position to the 3-position—profoundly influences the molecule's electronic properties and steric environment. These differences dictate the substrate's behavior in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Understanding these nuances is critical for reaction design, optimization, and predicting potential side reactions. This guide leverages theoretical principles and available experimental data to provide a clear comparison for drug development professionals and synthetic chemists.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the bond.

Electronic Effects: The pyridine (B92270) ring is inherently electron-deficient. The substituents modulate this property:

  • Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, especially at the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group through induction (+I effect).

  • Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) but electron-donating through resonance (+M effect). For halogens, the inductive effect typically dominates, deactivating the ring slightly.[1]

In This compound , the bromine atom is para to the powerful electron-donating amino group. This placement significantly increases the electron density at the C-5 position, making the C-Br bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst.

In 2-Amino-3-bromo-4-methylpyridine , the bromine atom is ortho to the amino group. While it also benefits from the electron-donating effect, the proximity of the amino and bromo groups can lead to intramolecular hydrogen bonding or chelation to the metal center, which can influence the reaction pathway.

Steric Effects: Steric hindrance can impede the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond.[2]

  • In This compound , the bromine at C-5 is flanked by a hydrogen atom at C-6 and the methyl group at C-4. The steric environment is relatively unencumbered.

  • In 2-Amino-3-bromo-4-methylpyridine , the bromine at C-3 is situated between the amino group at C-2 and the methyl group at C-4. This creates a more sterically crowded environment, which could potentially slow the rate of oxidative addition compared to its 5-bromo isomer.

Based on this analysis, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance at the C-Br bond.

Caption: Electronic and steric factors influencing reactivity.

Comparative Experimental Data

While a direct, side-by-side comparative study under identical conditions is not available in the literature, data from reactions with the 3-bromo isomer and its close analogs provide valuable insights.

Reactivity of 2-Amino-3-bromo-4-methylpyridine Scaffold

The 2-amino-3-bromopyridine (B76627) scaffold has been shown to be a viable substrate in Sonogashira cross-coupling reactions. The following table summarizes representative yields with various terminal alkynes.[3]

Entry2-Amino-3-bromopyridine SubstrateAlkyne PartnerYield (%)
12-Amino-3-bromo-5-methylpyridinePhenylacetylene93
22-Amino-3-bromo-5-methylpyridine1-Heptyne85
32-Amino-3-bromo-5-methylpyridine3,3-Dimethyl-1-butyne81
42-Amino-3-bromopyridinePhenylacetylene96
52-Amino-3-bromo-5-chloropyridinePhenylacetylene83
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3h.[3]

These results demonstrate that despite the potential for steric hindrance, the C-3 bromine is sufficiently reactive to participate in cross-coupling, achieving good to excellent yields.

Reactivity of a 2-Amino-3-bromo Isomer Analog in Suzuki Coupling

A study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine , an isomer of the title compounds, highlights a critical challenge. Direct coupling of the unprotected amine with arylboronic acids resulted in low yields. However, after converting the amine to the corresponding acetamide (B32628) (N-[5-bromo-2-methylpyridin-3-yl]acetamide), the Suzuki reaction proceeded efficiently to give moderate to good yields.[4][5] This suggests that the primary amino group, particularly when positioned at C-3, can interfere with the catalytic cycle, possibly through catalyst inhibition, and protection may be required to achieve optimal results.[4]

Reactivity of this compound

No specific, published quantitative data for cross-coupling reactions of this compound was identified. However, based on the theoretical analysis of its favorable electronic and steric profile, it is expected to be a highly competent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The need for amino group protection is likely to be less critical than for the 3-amino isomer, but should be considered on a case-by-case basis.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridines

This protocol is adapted from a reported procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[3]

  • Reaction Setup: To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Base: Add anhydrous DMF (4 mL per 1 mmol of bromopyridine) and Et₃N (2 equivalents) via syringe. Stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add the 2-amino-3-bromopyridine derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Reaction: Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of Aminobromopyridines

This protocol is a general procedure adapted from methods for similar substrates.[5][6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aminobromopyridine (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography. Note: For substrates like 2-amino-3-bromo-4-methylpyridine, consider an initial step to protect the amino group (e.g., as an acetamide) if direct coupling yields are low.[4]

G A Pd(0)L₂ Catalyst B Oxidative Addition A->B C Ar-Pd(II)(Br)L₂ B->C H Transmetalation C->H D R-C≡C-H G R-C≡C-Cu D->G E Cu(I)Br E->G F Amine Base F->G Deprotonation G->H I Ar-Pd(II)(C≡C-R)L₂ H->I J Reductive Elimination I->J J->A Catalyst Regeneration K Ar-C≡C-R Product J->K ArBr Ar-Br (Aminobromopyridine) ArBr->B

Caption: Generalized catalytic cycle for Sonogashira coupling.

Conclusion

In comparing This compound and 2-Amino-3-bromo-4-methylpyridine , a clear distinction in predicted reactivity emerges from fundamental organic principles.

  • This compound is anticipated to be the more reactive isomer in palladium-catalyzed cross-coupling reactions. This is attributed to the favorable para electronic relationship between the activating amino group and the bromine, coupled with a less sterically hindered reaction site.

  • 2-Amino-3-bromo-4-methylpyridine , while a viable substrate as demonstrated by experimental data for Sonogashira couplings, presents greater challenges. Its C-Br bond is more sterically encumbered, and the proximity of the amino group may necessitate the use of a protection strategy to prevent catalyst inhibition and achieve high yields, particularly in Suzuki-Miyaura reactions.

For researchers and drug development professionals, this analysis suggests that while both isomers are valuable synthetic intermediates, This compound may be the preferred choice for achieving higher efficiency and milder conditions in cross-coupling applications. Conversely, the unique steric and electronic environment of 2-Amino-3-bromo-4-methylpyridine may be leveraged for specific synthetic strategies where its particular geometry is advantageous.

References

A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Key Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of a vast array of pharmaceuticals and functional materials. The coupling of 2-Amino-5-bromo-4-methylpyridine with various boronic acids is a key step in the synthesis of numerous biologically active compounds. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of catalyst performance for this specific transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalytic Systems

The choice of catalyst and ligand is paramount in overcoming the challenges associated with the Suzuki coupling of electron-rich and potentially coordinating substrates like this compound. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1: Traditional Phosphine (B1218219) Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) Precatalyst (Hypothetical)
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Note: Yields for Systems 2 and 3 are expected to be high based on the literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates.

Protocol 1: Pd(PPh₃)₄ Catalyzed Suzuki Coupling[1]

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Protocol 2: Pd(OAc)₂/SPhos Catalyzed Suzuki Coupling

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling[2][3]

This protocol is based on the use of a modern, air- and moisture-stable Pd-NHC precatalyst, which often provides high reactivity for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (0.02-0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.

  • Add anhydrous THF.

  • Seal the tube or vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound Arylboronic Acid Base Catalyst Add Catalyst System: Pd Source + Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Aqueous Work-up & Extraction Monitor->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Ar_X Ar-Pd(II)L₂-X OxAdd->PdII_Ar_X Transmetal Transmetalation PdII_Ar_X->Transmetal Ar'B(OH)₂ + Base PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, the traditional and widely accessible Pd(PPh₃)₄ catalyst provides good to excellent yields with a variety of arylboronic acids. For more challenging substrates or to achieve higher turnover numbers and frequencies, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts, are highly effective alternatives. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired reaction conditions and efficiency. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions for the synthesis of important pyridine-based scaffolds.

References

Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Amino-5-bromo-4-methylpyridine, with a focus on the powerful capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Experimental data, both reported and predicted, are presented to illustrate the application of these techniques.

Comparison of Analytical Techniques

A multi-technique approach is often the most robust strategy for structural elucidation. Below is a comparison of 2D NMR with other common analytical methods for the characterization of this compound.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between atoms (H-H, C-H), including long-range correlations. Unambiguous assignment of all proton and carbon signals.Provides a complete structural map of the molecule. Resolves spectral overlap issues common in 1D NMR.Can be time-consuming to acquire and process data. Requires more specialized instrumentation and expertise.
1D NMR (¹H and ¹³C) Information about the chemical environment of individual protons and carbons, including the number of different types of protons and carbons.Relatively quick to acquire. Provides essential preliminary structural information.Spectral overlap can make interpretation difficult for complex molecules. Does not directly show connectivity between atoms.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requiring very small amounts of sample. Confirms the molecular formula.Does not provide detailed information about the connectivity of atoms. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-H, C=C, C-Br).Quick and non-destructive. Useful for confirming the presence of key functional groups.Provides limited information about the overall molecular structure. Can be difficult to interpret complex spectra.

Structural Elucidation using 2D NMR

2D NMR experiments are indispensable for confirming the precise structure of synthesized this compound by mapping the correlations between nuclei.

Predicted ¹H and ¹³C NMR Data

Based on known data for similar pyridine (B92270) derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in CDCl₃.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H36.41-
H68.08-
CH₃2.2818.2
NH₂4.48-
C2-158.5
C3-110.1
C4-148.9
C5-108.7
C6-149.8
2D NMR Correlation Data

The following tables summarize the expected correlations from COSY, HSQC, and HMBC spectra, which would confirm the structure.

COSY (Correlation Spectroscopy): H-H Correlations

Proton Correlating Proton(s)
H3H6 (weak, 4-bond coupling)
H6H3 (weak, 4-bond coupling)

HSQC (Heteronuclear Single Quantum Coherence): C-H One-Bond Correlations

Carbon Correlating Proton
C3H3
C6H6
CH₃CH₃ protons

HMBC (Heteronuclear Multiple Bond Correlation): C-H Long-Range (2-3 bond) Correlations

Carbon Correlating Proton(s)
C2H3, H6, NH₂
C3H6, CH₃ protons
C4H3, H6, CH₃ protons
C5H3, H6, CH₃ protons
C6H3, CH₃ protons

Experimental Workflow for Synthesis and Validation

The synthesis and structural validation of this compound follows a logical progression of steps, from the initial reaction to comprehensive spectroscopic analysis.

G cluster_synthesis Synthesis cluster_validation Structural Validation start 2-Amino-4-methylpyridine reaction Bromination with NBS in DMF start->reaction product Crude this compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir nmr_1d 1D NMR (¹H, ¹³C) final_product->nmr_1d final_confirmation Structure Confirmed ms->final_confirmation ir->final_confirmation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->final_confirmation

The Bromo Advantage: A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive comparison of two key heterocyclic building blocks, 2-Amino-5-bromo-4-methylpyridine and 2-Amino-5-chloro-4-methylpyridine, evaluating their effectiveness as intermediates in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Executive Summary

In the realm of synthetic intermediates, this compound generally emerges as a more effective intermediate than its chloro analog, primarily due to its superior reactivity in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is inherently weaker and more readily undergoes the critical oxidative addition step in catalytic cycles, leading to milder reaction conditions, shorter reaction times, and often higher yields. While the chloro analog is a viable and more cost-effective option, its use frequently necessitates more forcing conditions and specialized catalyst systems to achieve comparable results. The choice between these two intermediates will ultimately hinge on a careful consideration of factors including desired reactivity, cost, and the specific demands of the synthetic route.

Reactivity Comparison in Cross-Coupling Reactions

The fundamental difference in the utility of these two intermediates lies in the inherent reactivity of the carbon-halogen bond. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the halo-pyridine to the palladium(0) catalyst is often the rate-determining step. The weaker carbon-bromine bond in this compound facilitates this step, making it a more reactive coupling partner.[1][2]

This increased reactivity translates to several practical advantages:

  • Milder Reaction Conditions: Reactions with the bromo-intermediate can often be carried out at lower temperatures and with less reactive bases.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid catalytic turnover and, consequently, shorter overall reaction times.

  • Higher Yields: The enhanced reactivity of the bromo-derivative frequently results in higher isolated yields of the desired coupled product.

  • Broader Catalyst Scope: A wider range of standard palladium catalysts and ligands can be effectively employed for the bromo-intermediate. In contrast, the chloro-analog often requires more sophisticated, electron-rich, and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging C-Cl bond activation.[1]

Expected Performance in Suzuki-Miyaura Coupling
ParameterThis compound2-Amino-5-chloro-4-methylpyridineRationale
Relative Reactivity HighModerate to LowThe C-Br bond is weaker and more easily undergoes oxidative addition to the Pd(0) catalyst.[1][2]
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).[1]The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy.
Reaction Time Generally shorterGenerally longerThe faster catalytic cycle with the bromo-substrate leads to quicker reaction completion.
Expected Yield Good to excellentFair to good (highly dependent on catalyst system)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.

Synthesis of the Intermediates

The accessibility and efficiency of the synthesis of the starting materials themselves are also crucial considerations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct bromination of 2-Amino-4-methylpyridine using a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol:

  • Materials: 2-Amino-4-methylpyridine, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-Amino-4-methylpyridine in DMF and cool the solution in an ice bath.

    • Slowly add a solution of NBS in DMF to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to afford this compound.

This method is generally high-yielding and avoids the use of harsh reagents.

Synthesis of 2-Amino-5-chloro-4-methylpyridine

The synthesis of 2-Amino-5-chloro-4-methylpyridine is a multi-step process that can be achieved starting from 2-chloro-5-methylpyridine (B98176).

Experimental Protocol (based on a patent for the synthesis of 2-chloro-4-amino-5-methylpyridine):

This synthesis involves a four-step sequence: N-oxidation, nitration, reduction of the nitro group, and finally, amination at the 2-position is not explicitly described but the synthesis of the precursor 2-chloro-4-amino-5-methylpyridine is detailed. A plausible subsequent step would be a Sandmeyer-type reaction to introduce the amino group at the 2-position, though this specific transformation for this exact molecule is not detailed in the available literature. A more common approach for synthesizing 2-amino-5-chloropyridines involves the direct chlorination of 2-aminopyridine (B139424), however, this can lead to issues with regioselectivity and the formation of dichlorinated byproducts.

A multi-step synthesis of a related compound, 2-chloro-4-amino-5-methylpyridine, is described in a patent and involves:

  • N-Oxidation: 2-chloro-5-methylpyridine is treated with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) to form 2-chloro-5-methylpyridine N-oxide.

  • Nitration: The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitro-5-methylpyridine N-oxide.

  • Reduction: The nitro group is subsequently reduced to an amino group, for example, using iron powder in the presence of an acid, to give 2-chloro-4-amino-5-methylpyridine.

This route provides the isomeric product and highlights the more complex synthetic route that may be required for the chloro-analog compared to the direct bromination for the bromo-analog.

Application in Drug Discovery: Kinase Inhibitors

Both this compound and its chloro analog are valuable intermediates in the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, as the amino group can form key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.

One notable application of these intermediates is in the development of inhibitors for the Abl and Src families of tyrosine kinases. The Bcr-Abl fusion protein, for instance, is the causative agent of chronic myeloid leukemia (CML).

Below is a diagram illustrating a generalized experimental workflow for the synthesis of a kinase inhibitor using a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_end Final Product start1 2-Amino-5-halo-4-methylpyridine (X = Br or Cl) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst start2 Arylboronic Acid start2->catalyst workup Aqueous Workup catalyst->workup base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) purification Column Chromatography workup->purification product Kinase Inhibitor Precursor purification->product

Caption: Generalized workflow for the synthesis of a kinase inhibitor precursor.

The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway, which is a key target for many kinase inhibitors.

Bcr_Abl_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Proliferation Increased Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation Adhesion Altered Cell Adhesion JAK_STAT->Adhesion Kinase_Inhibitor Kinase Inhibitor (e.g., Imatinib) Kinase_Inhibitor->Bcr_Abl Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

Based on the available chemical principles and data from analogous compounds, This compound is a more effective and versatile intermediate than its chloro analog for palladium-catalyzed cross-coupling reactions. Its higher reactivity allows for more efficient and milder reaction conditions, which can be a significant advantage in complex, multi-step syntheses. However, the lower cost of 2-Amino-5-chloro-4-methylpyridine makes it a relevant alternative, particularly if the synthetic route can accommodate the more demanding reaction conditions and specialized catalysts required for its activation. The ultimate choice will depend on a careful cost-benefit analysis and the specific requirements of the target molecule.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous journey. The aminopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile platform for developing targeted therapies. This guide delves into the comparative efficacy of kinase inhibitors derived from the specific starting material, 2-Amino-5-bromo-4-methylpyridine, providing a detailed analysis of their performance based on available experimental data.

Efficacy of Aminopyridine-Based Kinase Inhibitors

Research into aminopyridine scaffolds has led to the identification of potent inhibitors against various kinases. One significant study highlights the development of compounds targeting VRK1 and VRK2. Through the elaboration of an aminopyridine core, researchers identified a particularly potent inhibitor for VRK1, designated as compound 26 . This compound exhibited a half-maximal inhibitory concentration (IC50) value of 150 nM, demonstrating significant potency. Furthermore, its selectivity was confirmed against a panel of 48 human kinases, indicating a favorable profile for targeted therapy.[1] For VRK2, a different compound from the same series, compound 18 , was found to bind in the mid-nanomolar range.[1]

The 2-amino-pyridine moiety is a well-established feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site.[1] The versatility of the this compound starting material allows for synthetic modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Data Summary

To provide a clear comparison, the following table summarizes the inhibitory activity of a key aminopyridine-based kinase inhibitor identified in the literature.

CompoundTarget KinaseIC50 (nM)Selectivity
Compound 26VRK1150Fairly selective in a panel of 48 human kinases (selectivity score S(50%) of 0.04)[1]
Compound 18VRK2Mid-nanomolar bindingData on broader selectivity not specified

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in such studies.

Kinase Inhibition Assay (Example: VRK1)

This assay is fundamental to determining the IC50 value of a potential inhibitor.

  • Reagents and Materials:

    • Recombinant human VRK1 enzyme

    • Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for VRK1)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (derived from this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • A solution of the VRK1 enzyme and the peptide substrate is prepared in kinase buffer.

    • The test compounds are serially diluted to various concentrations.

    • In a 384-well plate, the enzyme-substrate solution is added to wells containing the different concentrations of the test compounds.

    • The kinase reaction is initiated by adding a solution of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function, understanding the relevant signaling pathways and experimental workflows is crucial.

Signaling Pathway of VRK1

VRK1 is involved in several cellular processes, including cell cycle regulation and DNA damage response. It phosphorylates various downstream targets, influencing their activity.

VRK1_Signaling_Pathway Ext_Signal External Stimuli (e.g., Growth Factors, DNA Damage) Upstream_Kinase Upstream Kinase Ext_Signal->Upstream_Kinase VRK1 VRK1 Upstream_Kinase->VRK1 Activates p53 p53 VRK1->p53 Phosphorylates CREB1 CREB1 VRK1->CREB1 Phosphorylates BAF BAF VRK1->BAF Phosphorylates Inhibitor Aminopyridine Inhibitor (e.g., Compound 26) Inhibitor->VRK1 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle Cell Cycle Progression CREB1->Cell_Cycle Chromatin Chromatin Remodeling BAF->Chromatin

Caption: VRK1 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors follows a structured workflow, from initial screening to more detailed analysis.

Kinase_Inhibitor_Workflow Start Start: Synthesize Library of This compound Derivatives HTS High-Throughput Screening (HTS) (Primary Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (Kinase Panel Screening) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt Lead_Opt->Start Requires Redesign In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Leads End End: Candidate Drug In_Vivo->End

Caption: Workflow for kinase inhibitor discovery.

References

A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Analogues as iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel Pyridine (B92270) Derivatives

The compound 2-amino-5-bromo-4-methylpyridine serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of biologically active molecules. This guide provides a comparative analysis of a series of its analogues, focusing on their inhibitory activity against inducible nitric oxide synthase (iNOS). Overexpression of iNOS is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. The following sections present quantitative biological data, detailed experimental protocols, and a visualization of the relevant signaling pathway to support further research and development in this area.

Comparative Biological Activity

A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated for their ability to inhibit iNOS. The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), varies significantly with the nature of the substituent at the 6-position of the pyridine ring. The data, summarized in the table below, is extracted from a study by Zhou et al. (2009) published in the Journal of Medicinal Chemistry.[1][2][3][4]

Compound Number6-SubstituentiNOS IC50 (nM)
1 -H28
2 -CH(CH3)211
3 -CH2CH2OH14
4 -CH2CH2F9
5 -CH2CHF218
6 -CH2CF320
7 -(CH2)2CH2OH23
8 -(CH2)2CH2F15

Data extracted from Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

iNOS Inhibition Assay

The in vitro inhibitory activity of the 2-amino-4-methylpyridine analogues against iNOS was determined by monitoring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.[5][6][7]

Materials:

  • Recombinant human iNOS enzyme

  • L-[¹⁴C]arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin

  • EGTA

  • HEPES buffer

  • Test compounds (2-amino-4-methylpyridine analogues)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.

  • The test compounds are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of L-[¹⁴C]arginine.

  • The mixture is incubated for a specified time at 37°C.

  • The reaction is terminated by the addition of a stop buffer containing Dowex AG 50W-X8 resin.

  • The resin binds to the unreacted L-[¹⁴C]arginine, while the L-[¹⁴C]citrulline remains in the supernatant.

  • The mixture is centrifuged, and an aliquot of the supernatant is mixed with a scintillation cocktail.

  • The amount of L-[¹⁴C]citrulline is quantified using a scintillation counter.

  • The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

General Workflow for iNOS Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Add_Compounds Add Test Compounds to Reaction Mixture Reaction_Mixture->Add_Compounds Test_Compounds Prepare Serial Dilutions of Test Compounds Test_Compounds->Add_Compounds Initiate_Reaction Initiate Reaction with L-[14C]arginine Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction and Add Dowex Resin Incubate->Terminate_Reaction Separate Separate Citrulline from Arginine via Centrifugation Terminate_Reaction->Separate Quantify Quantify L-[14C]citrulline using Scintillation Counter Separate->Quantify Calculate Calculate IC50 Values Quantify->Calculate G cluster_nucleus Gene Transcription & Translation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Catalyzes Citrulline L-Citrulline iNOS_Protein->Citrulline Arginine L-Arginine Arginine->iNOS_Protein

References

Navigating the Maze: A Comparative Purity Analysis of 2-Amino-5-bromo-4-methylpyridine from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide offers a comprehensive purity comparison of 2-Amino-5-bromo-4-methylpyridine, a key building block in pharmaceutical synthesis, from three leading (hypothetical) suppliers: SupraChem, Nova-Molecules, and Omni-Reagents. This analysis is based on a series of rigorous, simulated analytical tests designed to provide a clear and objective assessment of product quality.

The consistency and purity of this compound are critical for its successful application in complex synthetic pathways, particularly in cross-coupling reactions where impurities can lead to side reactions, lower yields, and complicate purification processes. This guide provides detailed experimental protocols and presents the comparative data in a clear, tabular format to aid in the selection of the most suitable supplier for your research needs.

Comparative Purity Data

The following table summarizes the quantitative purity analysis of this compound from the three suppliers. The data represents a hypothetical but realistic scenario, highlighting the types of variations that can be observed between different batches and suppliers.

Analytical Test SupraChem (Lot# SC-12345) Nova-Molecules (Lot# NM-67890) Omni-Reagents (Lot# OR-ABCDE)
Purity by HPLC (% Area) 99.8%99.5%99.2%
Purity by GC-MS (% Area) 99.7%99.6%99.1%
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
Residual Solvents (ppm) Acetone: 50, Acetonitrile (B52724): <10Acetone: 120, Acetonitrile: 30Acetone: 250, Acetonitrile: 80
Water Content (Karl Fischer, %) 0.05%0.12%0.25%
Elemental Analysis (% C, H, N) C: 38.52, H: 3.77, N: 14.98C: 38.45, H: 3.81, N: 14.91C: 38.31, H: 3.85, N: 14.85
Heavy Metals (ppm) <10<10<20
Appearance Off-white crystalline solidOff-white crystalline solidPale yellow crystalline solid

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the comparative purity analysis of this compound from each supplier.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Receive Samples from SupraChem, Nova-Molecules, Omni-Reagents Sample_Logging Log Samples and Assign Internal Lot Numbers Sample_Reception->Sample_Logging Sample_Prep Prepare Samples for Each Analytical Technique Sample_Logging->Sample_Prep HPLC High-Performance Liquid Chromatography (HPLC) Sample_Prep->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep->GCMS NMR Nuclear Magnetic Resonance (¹H NMR) Sample_Prep->NMR KF Karl Fischer Titration Sample_Prep->KF EA Elemental Analysis Sample_Prep->EA ICPMS ICP-MS for Heavy Metals Sample_Prep->ICPMS Visual Visual Inspection Sample_Prep->Visual Data_Analysis Analyze and Compare Data from All Tests HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis KF->Data_Analysis EA->Data_Analysis ICPMS->Data_Analysis Visual->Data_Analysis Report_Generation Generate Comparative Purity Report Data_Analysis->Report_Generation

Figure 1. Experimental workflow for the comparative purity analysis.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in this comparative analysis.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to identify any non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-2 min: 10% A

    • 2-15 min: 10% to 90% A

    • 15-18 min: 90% A

    • 18-20 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To assess purity and identify any volatile impurities.

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any structural impurities.

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: A small amount of each sample was dissolved in CDCl₃, and the ¹H NMR spectrum was acquired. The spectra were analyzed for the characteristic peaks of this compound and the presence of any unexpected signals.

Karl Fischer Titration
  • Objective: To quantify the water content in the samples.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Procedure: A known weight of each sample was introduced into the titration cell, and the water content was determined automatically by the instrument.

Elemental Analysis
  • Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen and compare it with the theoretical values.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

  • Procedure: A precisely weighed amount of each sample was combusted, and the resulting gases were quantitatively analyzed to determine the elemental composition.

Conclusion

The purity of this compound can vary between suppliers, impacting downstream applications. This guide provides a framework for a systematic and objective comparison. Based on the hypothetical data presented, SupraChem demonstrates the highest overall purity with the lowest levels of residual solvents and water content. Nova-Molecules provides a product of high purity, while Omni-Reagents shows slightly lower purity and higher levels of impurities.

It is imperative for researchers to either request detailed Certificates of Analysis from suppliers or conduct their own in-house quality control testing, following protocols similar to those outlined in this guide, to ensure the quality and consistency of their starting materials. This due diligence is a critical step in achieving reliable and reproducible scientific outcomes.

A Researcher's Guide to Cross-Validation of Analytical Results for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel pyridine (B92270) derivatives is a critical step in the journey from discovery to application. This guide provides a comparative framework for the cross-validation of analytical results for these promising compounds. By employing a multi-technique approach and adhering to robust validation principles, researchers can ensure the accuracy, reliability, and reproducibility of their findings.

The versatile nature of the pyridine scaffold makes it a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The validation of the analytical methods used to characterize these compounds is paramount for regulatory acceptance and successful drug development.[4] Cross-validation, the process of assuring that different analytical methods provide comparable results, is a key component of this process.[5]

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is contingent upon the physicochemical properties of the pyridine derivative and the research question at hand. A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive characterization.[6][7]

Table 1: Comparison of Common Analytical Techniques for Pyridine Derivatives

TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and mobile phase.Purity, quantification, separation of isomers.Versatile, robust, widely applicable for non-volatile compounds.[5]Peak broadening can occur with basic pyridine nitrogen.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile derivatives and impurities, structural information.High sensitivity and specificity.[5]Limited to thermally stable and volatile compounds.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Molecular weight determination, structural elucidation, high sensitivity quantification.Applicable to a wide range of compounds, provides structural information.Higher cost and complexity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural elucidation (¹H, ¹³C, 2D NMR).Unambiguous structure determination.Lower sensitivity compared to mass spectrometry.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast, non-destructive.Provides limited structural information on its own.
UV-Vis Spectroscopy Absorption of ultraviolet-visible light by electrons.Quantification, determination of λmax.Simple, cost-effective for quantification.[6]Limited structural information.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results. The following are representative protocols for the analysis of a novel pyridine derivative.

High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A C18 reversed-phase column is a common starting point. For basic pyridine derivatives, a column with end-capping or the use of a mobile phase modifier can prevent peak tailing.[6]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate). The pH of the aqueous phase should be controlled to ensure consistent ionization of the pyridine derivative.

  • Sample Preparation: Accurately weigh and dissolve the pyridine derivative in a suitable solvent, typically the mobile phase, to a known concentration.

  • Instrument Setup:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detector: UV at the λmax of the compound.

  • Analysis: Perform a gradient or isocratic elution to separate the compound of interest from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for volatile pyridine derivatives.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[5]

  • Instrument Setup:

    • Inlet Temperature: 250°C[5]

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[5]

    • MS Transfer Line: 280°C[5]

    • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Analysis: The separated compounds are introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation and Cross-Validation

To facilitate comparison, quantitative data from different analytical techniques should be summarized in a clear and organized manner.

Table 2: Illustrative Cross-Validation Data for a Novel Pyridine Derivative

ParameterHPLC-UVLC-MSQuantitative NMR (qNMR)
Purity (%) 99.5 ± 0.299.7 ± 0.199.6 ± 0.1
Concentration (mg/mL) 1.01 ± 0.020.99 ± 0.011.00 (reference)
Major Impurity (%) 0.3 (retention time 4.2 min)0.25 (m/z = X)Not quantifiable

Visualizing Workflows and Pathways

Analytical Workflow

The characterization of a novel pyridine derivative follows a logical progression of analytical techniques.

synthesis Synthesis of Novel Pyridine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char structural_elucidation Structural Elucidation initial_char->structural_elucidation nmr NMR (1H, 13C, 2D) structural_elucidation->nmr ms Mass Spectrometry (LC-MS, GC-MS) structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir purity_quant Purity & Quantification nmr->purity_quant ms->purity_quant ir->purity_quant hplc HPLC-UV purity_quant->hplc qnmr qNMR purity_quant->qnmr cross_validation Cross-Validation of Results hplc->cross_validation qnmr->cross_validation final_report Final Report & Data Package cross_validation->final_report

Caption: General workflow for the characterization of a novel pyridine derivative.

Signaling Pathway Inhibition

Many pyridine derivatives exert their biological effects by modulating signaling pathways, often through kinase inhibition.[8][9]

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription pyridine_derivative Novel Pyridine Derivative pyridine_derivative->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a novel pyridine derivative.

References

In Vitro Assay Validation for Compounds Synthesized from 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays used to validate the biological activity of compounds synthesized from the versatile starting material, 2-Amino-5-bromo-4-methylpyridine. This pyridine (B92270) derivative serves as a crucial scaffold for the development of novel therapeutic agents, particularly kinase inhibitors and other modulators of key signaling pathways. This document outlines the experimental validation of a series of 2-amino-4-methylpyridine (B118599) analogues as inhibitors of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory process. Additionally, we present comparative data for other pyridine derivatives with demonstrated anticancer activity, offering a broader context for the validation of compounds derived from this chemical class.

Comparative Analysis of iNOS Inhibition

A series of analogues derived from a 2-amino-4-methylpyridine scaffold were synthesized and evaluated for their inhibitory activity against inducible nitric oxide synthase (iNOS). For comparison, the activity of the parent compound, 2-amino-4-methylpyridine, and a known iNOS inhibitor are included. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
Compound 18 6~180~60
Compound 9 193>1000>1000
Compound 20 >200Not ReportedNot Reported
2-amino-4-methylpyridine (Parent Compound) 40100100
Known iNOS Inhibitor 28Not ReportedNot Reported

Comparative Analysis of Anticancer Activity of Pyridine Derivatives

While specific anticancer data for compounds directly synthesized from this compound is not detailed in the reviewed literature, the following table presents the in vitro cytotoxic activity of other pyridine derivatives against various human cancer cell lines. These compounds are compared to the standard chemotherapeutic drug, Taxol. This data provides a relevant benchmark for assessing the potential of novel pyridine-based anticancer agents.

Compound IDHuh-7 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 3b (pyridine heterocyclic hybrid) 6.5415.546.13
Taxol (Reference Drug) 6.6838.0512.32

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay determines the inhibitory effect of test compounds on nitric oxide (NO) production by measuring the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Cell Culture and Treatment:

  • Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. A set of untreated and unstimulated cells serves as a negative control.

Nitrite Quantification:

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • An equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The culture medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Test compounds at various concentrations are added to a 96-well plate. A known tubulin inhibitor (e.g., nocodazole) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer is added to the wells.

  • The plate is immediately transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to the vehicle control.

Visualizations

Signaling Pathway for iNOS Induction

iNOS_Induction_Pathway iNOS Induction Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκBα (releasing NF-κB) NFkB_p65_p50_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to iNOS_gene iNOS Gene NFkB_p65_p50_nucleus->iNOS_gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO catalyzes L_Citrulline L-Citrulline NO->L_Citrulline L_Arginine L-Arginine L_Arginine->NO iNOS_Inhibition_Workflow Workflow for iNOS Inhibition Assay plate_cells Seed Macrophage Cells (e.g., RAW 264.7) incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_compounds Add Test Compounds (various concentrations) incubate_overnight->add_compounds pre_incubate Pre-incubate (1 hour) add_compounds->pre_incubate stimulate_LPS Stimulate with LPS (e.g., 1 µg/mL) pre_incubate->stimulate_LPS incubate_24h Incubate (24 hours) stimulate_LPS->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance analyze_data Analyze Data (Calculate % Inhibition and IC50) measure_absorbance->analyze_data Anticancer_Assay_Validation Logical Flow of Anticancer Compound Validation compound Pyridine Derivative cell_viability Cell Viability Assay (e.g., MTT) compound->cell_viability ic50 Determine IC50 cell_viability->ic50 mechanism_of_action Mechanism of Action Studies ic50->mechanism_of_action If potent tubulin_assay Tubulin Polymerization Assay mechanism_of_action->tubulin_assay cell_cycle Cell Cycle Analysis mechanism_of_action->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis

A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Amino-5-bromo-4-methylpyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comparative analysis of a novel synthesis route for this compound against traditional methods, supported by experimental data to inform methodology selection.

Comparison of Synthesis Routes

The synthesis of this compound from 2-Amino-4-methylpyridine has traditionally been approached through direct bromination. However, a more recent method utilizing N-Bromosuccinimide (NBS) offers significant advantages in terms of yield, selectivity, and reaction conditions.

ParameterTraditional Method (e.g., Br2/HBr)Novel Method (NBS)
Starting Material 2-Amino-4-methylpyridine2-Amino-4-methylpyridine
Brominating Agent Br2, HBr, or DBDMH[4]N-Bromosuccinimide (NBS)[4]
Solvent VariousDimethylformamide (DMF)[4]
Reaction Temperature High temperatures often required[4]0 - 50°C (specifically 20°C in the detailed protocol)[4]
Reaction Time Not specified, but often longer8 - 10 hours[4]
Reported Yield Generally lower with by-product formation[4]Up to 80%[4]
Selectivity Prone to forming by-products such as 2-Amino-4-methyl-3-bromopyridine and 2-Amino-4-methyl-3,5-dibromopyridine[4]High selectivity for the 5-bromo isomer; no 3-bromo or 3,5-dibromo by-products reported[4]
Post-treatment Complicated due to by-product removal[4]Simplified due to cleaner reaction profile[4]
Cost-Effectiveness Potentially lower due to complex purificationMore cost-effective due to milder conditions, higher yield, and simpler work-up[4]

Experimental Protocols

Novel Synthesis Route using N-Bromosuccinimide (NBS)

This method, disclosed in patent CN201410406851, provides a more efficient and selective route to this compound.[4]

Materials:

  • 2-Amino-4-methylpyridine (30g, 277.8mmol)

  • N-Bromosuccinimide (NBS) (49.44g, 277.8mmol)

  • Dimethylformamide (DMF) (150ml)

  • Water

  • Acetonitrile (B52724)

Procedure:

  • Under ice bath conditions, dissolve 2-Amino-4-methylpyridine in DMF.

  • Add a solution of NBS dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20°C for 8-10 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, which will result in the formation of a brown solid.

  • Filter the solid and wash it with water.

  • Filter the solid again and dry it.

  • Wash the dried solid with acetonitrile (164ml).

  • Filter and dry the final product to obtain this compound as a brown solid (42g, 80% yield).[4]

Characterization Data:

  • ¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)[4]

  • Mass Spec: 188 (m+1)[4]

Established Synthesis Route (General Overview)

Traditional methods for the synthesis of this compound involve the direct bromination of 2-Amino-4-methylpyridine using brominating agents like bromine (Br₂), hydrobromic acid (HBr), or 2,2'-Dibromo-2,2'-dihydroxydiphenylmethane (DBDMH).[4] These reactions are often carried out at elevated temperatures and can lead to a mixture of products, including the desired 5-bromo isomer, as well as 3-bromo and 3,5-dibromo substituted pyridines.[4] The formation of these by-products necessitates more complex and costly purification procedures to isolate the target compound.

Workflow and Comparison Diagram

The following diagram illustrates the comparative workflow of the established and novel synthesis routes.

Synthesis_Comparison cluster_start Starting Material cluster_traditional Traditional Route cluster_novel Novel Route cluster_final Final Product start 2-Amino-4-methylpyridine trad_reagents Brominating Agents (Br₂, HBr, DBDMH) start->trad_reagents novel_reagents NBS in DMF start->novel_reagents trad_conditions High Temperature trad_reagents->trad_conditions trad_products Product Mixture (5-bromo, 3-bromo, 3,5-dibromo) trad_conditions->trad_products trad_purification Complex Purification trad_products->trad_purification trad_yield Lower Yield trad_purification->trad_yield final_product 2-Amino-5-bromo- 4-methylpyridine trad_yield->final_product novel_conditions 0-50°C novel_reagents->novel_conditions novel_product Selective Product (this compound) novel_conditions->novel_product novel_purification Simple Work-up novel_product->novel_purification novel_yield High Yield (80%) novel_purification->novel_yield novel_yield->final_product

Caption: A comparison of traditional and novel synthesis routes for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number98198-48-2[1]
Molecular FormulaC₆H₇BrN₂[1]
Molecular Weight187.04 g/mol [1]
Melting Point148-151 °C[3]
Hazard StatementsH315, H319, H335[2]
GHS PictogramIrritant[1]
Signal WordWarning[1][3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved N95 dust mask is required.[4]

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan.[5] Avoid generating dust. 2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Container Management and Storage

3.1 Securely seal the hazardous waste container. 3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] 3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.2 All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe segregate Step 2: Segregate and Collect Waste (Sweep solid, collect contaminated items) ppe->segregate container Step 3: Place in Labeled Hazardous Waste Container segregate->container store Step 4: Securely Seal and Store in Designated Area container->store dispose Step 5: Arrange for Pickup by Licensed Waste Disposal Service store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-bromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 98198-48-2). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Safety Overview

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3][4][5] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this chemical.[1][2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.[1][6]
Hand Protection Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, data for Pyridine suggests that Butyl rubber or Nitrile rubber gloves are appropriate choices. It is strongly recommended to double-glove. On-site testing is crucial to determine safe usage.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA approved N95 dust mask or a respirator with a particulate filter is required.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[2][6] In situations with a higher risk of exposure, additional protective boots may be necessary.[6]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be well-ventilated.

  • Keep the container tightly closed when not in use.[6]

2. Handling and Use:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.

  • Avoid the formation and inhalation of dust.[2]

  • Use non-sparking tools and ensure all equipment is properly grounded.

  • Wash hands thoroughly after handling the chemical.[2]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • This compound is considered hazardous waste.

  • Segregate halogenated organic waste from non-halogenated waste streams.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

4. Disposal Method:

  • Disposal must be carried out by qualified personnel in accordance with all federal, state, and local regulations.[6]

  • The primary recommended method for the disposal of pyridine-containing waste is incineration in a licensed facility.

Visual Workflow and Logic Diagrams

To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the decision-making process for disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Select & Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

DisposalPlan cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway A Waste Generated B Is it contaminated with This compound? A->B C Segregate as Halogenated Hazardous Waste B->C Yes D Dispose as Non-Hazardous Waste B->D No E Store in Labeled, Sealed Container C->E F Arrange for Licensed Hazardous Waste Disposal E->F

Caption: Logical relationship for the disposal plan of waste materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 2
2-Amino-5-bromo-4-methylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.